4-Methyl-6-nitroindoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methyl-6-nitro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-6-4-7(11(12)13)5-9-8(6)2-3-10-9/h4-5,10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFXHUNYBBEOEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1CCN2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201276618 | |
| Record name | 1H-Indole, 2,3-dihydro-4-methyl-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201276618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1588441-27-3 | |
| Record name | 1H-Indole, 2,3-dihydro-4-methyl-6-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole, 2,3-dihydro-4-methyl-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201276618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Methyl-6-nitroindoline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-6-nitroindoline (CAS No. 1588441-27-3), a heterocyclic compound of increasing interest in synthetic and medicinal chemistry. While detailed experimental data for this specific molecule remains limited in published literature, this document consolidates available information and provides expert insights into its core properties, plausible synthetic routes, and potential applications, particularly in the realm of drug discovery and development. By examining the chemical behavior of the indoline scaffold and the influence of its methyl and nitro substituents, this guide serves as a valuable resource for researchers looking to leverage this compound as a versatile building block for novel molecular architectures.
Introduction: The Strategic Importance of the Indoline Scaffold
The indoline core, a bicyclic heterocyclic system, is a privileged structure in a vast array of natural products and synthetic compounds exhibiting significant biological activity.[1] Its reduced form, compared to the aromatic indole, imparts distinct conformational flexibility and reactivity, making it a highly versatile scaffold in drug design. The introduction of substituents onto the indoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets.
This compound presents a strategically functionalized platform for further chemical elaboration. The key features of this molecule are:
-
The Indoline Nitrogen: A secondary amine that serves as a nucleophilic center for N-alkylation or N-acylation, enabling the introduction of diverse side chains and the construction of complex molecular frameworks.
-
The Nitro Group (Position 6): As a potent electron-withdrawing group, it significantly influences the electronic character of the aromatic ring. Critically, the nitro group can be readily reduced to a 6-amino group, a key precursor for a wide range of bioactive molecules, including those with potential anticancer and antiarrhythmic properties.[2]
-
The Methyl Group (Position 4): This group introduces steric bulk and modifies the lipophilicity of the molecule, which can be crucial for modulating binding affinity and pharmacokinetic profiles of derivative compounds. Its presence can also sterically hinder metabolism at that position, potentially enhancing the metabolic stability of drug candidates.
This unique combination of functional groups makes this compound a valuable intermediate for the generation of compound libraries for high-throughput screening in drug discovery programs.
Physicochemical and Spectroscopic Properties
| Property | Value (Predicted/Inferred) | Source/Basis |
| IUPAC Name | 4-methyl-6-nitro-2,3-dihydro-1H-indole | --INVALID-LINK-- |
| CAS Number | 1588441-27-3 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₀N₂O₂ | Calculated from structure |
| Molecular Weight | 178.19 g/mol | Calculated from structure |
| Appearance | Expected to be a solid | Inferred from related nitroaniline and indoline compounds.[3][4] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available; likely to decompose at high temperatures. | Inferred from the thermal instability of similar nitroaromatic compounds.[4] |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, Ethyl Acetate). | Inferred from the properties of related nitroindoline and nitroaniline structures.[3][4] |
| pKa | Data not available | The indoline nitrogen will be weakly basic. |
| LogP (Predicted) | ~2.0 - 2.5 | Estimated based on the structure and comparison to similar molecules like 6-Nitroindole (LogP ~1.59).[5] |
Predicted Spectroscopic Data
The following are predicted spectroscopic characteristics for this compound, which are essential for its identification and characterization in a laboratory setting.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methyl group. The protons on the saturated five-membered ring will appear in the aliphatic region. A broad singlet corresponding to the N-H proton is also anticipated.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbons attached to the nitro and methyl groups showing characteristic shifts. The aliphatic carbons of the indoline ring will resonate at higher field strengths.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic portions, and strong, characteristic symmetric and asymmetric stretching vibrations for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the indoline ring.
Synthesis and Reactivity
A definitive, published synthetic protocol specifically for this compound is not widely documented. However, a plausible and logical synthetic approach can be designed based on established methodologies for the synthesis of substituted indolines.
Proposed Synthetic Pathway
A likely synthetic route would involve the nitration of 4-methylindoline. The directing effects of the activating amino group and the weakly activating methyl group on the aromatic ring would need to be carefully considered to achieve the desired regioselectivity.
Caption: Proposed synthetic route to this compound.
Experimental Considerations:
The nitration of substituted anilines and related compounds is a well-established reaction. However, achieving regioselectivity can be challenging. The conditions for nitration, including the choice of nitrating agent (e.g., nitric acid/sulfuric acid, nitronium tetrafluoroborate), temperature, and reaction time, would need to be carefully optimized to favor the formation of the 6-nitro isomer over other potential products. The separation of isomers would likely be necessary, employing techniques such as column chromatography.
Key Reactivity
The reactivity of this compound is dominated by the functional groups present:
-
Reduction of the Nitro Group: The most significant reaction for its application as a synthetic intermediate is the reduction of the nitro group to an amine. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C), or metal-based reductions (e.g., SnCl₂, Fe/HCl). The resulting 4-methyl-6-aminoindoline is a valuable precursor for further functionalization.
Caption: Reduction of the nitro group to form the corresponding amine.
-
N-Functionalization: The secondary amine of the indoline ring can undergo a variety of reactions, including alkylation, acylation, and sulfonylation, to introduce a wide range of substituents. This allows for the exploration of structure-activity relationships in drug discovery programs.
Applications in Drug Discovery and Development
While there are no direct reports on the biological activity of this compound itself, its structural motifs are present in numerous compounds with therapeutic potential. Therefore, its primary application is as a versatile building block in medicinal chemistry.
Precursor to Bioactive Molecules
The reduction of the nitro group to an amine opens up a plethora of synthetic possibilities for creating analogs of known drugs or novel chemical entities. The resulting 6-aminoindoline scaffold is found in compounds targeting a variety of biological systems. For instance, substituted indolines have been investigated as:
-
Kinase Inhibitors: For potential applications in cancer therapy.[2]
-
Serotonin Receptor Modulators: For the treatment of central nervous system disorders.[2]
The strategic placement of the methyl group at the 4-position can influence the binding of these molecules to their targets and improve their pharmacokinetic properties.
Role of the Nitro Group in Bioactivity
Aromatic nitro compounds themselves can exhibit a range of biological activities.[6] The nitro group is a known pharmacophore that can contribute to antimicrobial and anticancer effects, often through bioreduction to reactive nitrogen species in hypoxic environments, such as those found in solid tumors.
Safety and Handling
Specific toxicological data for this compound is not available. However, based on the properties of related nitroaromatic and aniline compounds, it should be handled with care in a laboratory setting.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid Contact: Minimize contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chemical intermediate with significant potential for the synthesis of novel and complex molecules, particularly in the field of drug discovery. Its unique substitution pattern on the indoline scaffold provides a versatile platform for the generation of diverse compound libraries. While a comprehensive experimental characterization of this specific molecule is yet to be published, this guide provides a solid foundation of its predicted properties, plausible synthetic routes, and key reactivity based on established chemical principles and data from analogous structures. As the demand for novel therapeutic agents continues to grow, the utility of such strategically designed building blocks will undoubtedly increase, making this compound a compound of considerable interest for further research and development.
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529) [hmdb.ca]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6-Nitroindole (CAS 4769-96-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 6-NITROINDOLINE | VSNCHEM [vsnchem.com]
A Technical Guide to 4-Methyl-6-nitroindoline: A Versatile Synthetic Intermediate in Modern Drug Discovery
This guide provides an in-depth analysis of 4-Methyl-6-nitroindoline, a heterocyclic building block of increasing importance in medicinal chemistry and materials science. We will explore its chemical identity, physicochemical properties, a robust synthetic methodology, and its strategic application in the development of complex molecular architectures for drug discovery.
Introduction: The Strategic Importance of a Substituted Indoline Scaffold
The indoline core, a saturated bicyclic heterocycle, is a privileged scaffold found in numerous biologically active natural products and synthetic compounds.[1] Its structure, consisting of a benzene ring fused to a five-membered nitrogen-containing ring, provides a three-dimensional framework that is highly amenable to chemical modification.[1] The introduction of specific substituents onto this core dramatically influences the molecule's electronic properties and biological activity.
This compound is a prime example of a strategically functionalized intermediate. The molecule incorporates three key features that make it a valuable tool for synthetic chemists:
-
The Nitro Group (-NO₂): Positioned at the 6-position, this strong electron-withdrawing group significantly alters the electronic landscape of the aromatic ring. More importantly, it serves as a synthetic handle, as it can be readily reduced to a 6-amino group (–NH₂), a crucial precursor for constructing a wide array of bioactive molecules, including kinase inhibitors and serotonin receptor modulators.[1]
-
The Methyl Group (-CH₃): Located at the 4-position, this group introduces steric bulk and increases lipophilicity. These properties are critical for fine-tuning a drug candidate's binding affinity to its biological target and improving its pharmacokinetic profile.[1] Its presence can also sterically hinder metabolic attack, potentially enhancing the metabolic stability of derivative compounds.[1]
-
The Indoline Nitrogen: As a secondary amine, this nitrogen atom is a nucleophilic center, readily undergoing N-alkylation or N-acylation. This allows for the facile introduction of diverse side chains, enabling the construction of large chemical libraries for high-throughput screening.[1]
This unique combination of functional groups in a defined orientation makes this compound a powerful intermediate for systematically exploring structure-activity relationships (SAR) in drug development programs.
Chemical Structure and Nomenclature
The chemical identity of this compound is precisely defined by its structure and systematic name.
Chemical Structure:
Caption: Chemical structure of this compound with IUPAC numbering.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties is essential for experimental design, including solubility testing, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 1588441-27-3 | [2] |
| Molecular Formula | C₉H₁₀N₂O₂ | PubChem CID: 71720971 |
| Molecular Weight | 178.19 g/mol | PubChem CID: 71720971 |
| Appearance | Typically a solid | General Knowledge |
| SMILES | Cc1cc(cc2[nH]cc2)c(--INVALID-LINK--[O-])c1 | [2] |
Synthesis and Mechanistic Considerations
The synthesis of substituted nitroindoles and their reduced indoline counterparts often leverages classical organic reactions tailored for heterocyclic chemistry. A prevalent and effective strategy for accessing 4- and 6-substituted nitroindoles involves the reaction of m-nitroaniline with enolizable ketones in the presence of a strong base.[4][5] This reaction proceeds through an oxidative nucleophilic substitution of hydrogen.[4][5]
Core Causality of the Synthetic Strategy:
-
Base-Mediated Enolate Formation: A strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) is required to deprotonate the α-carbon of the ketone, forming a reactive enolate anion.
-
Nucleophilic Attack: The electron-rich enolate attacks the m-nitroaniline ring at a position ortho to the amino group. The strongly electron-withdrawing nitro group activates the ring towards nucleophilic attack and helps stabilize the resulting intermediate.
-
Oxidative Aromatization & Condensation: The intermediate adduct undergoes spontaneous oxidation, followed by an intramolecular condensation (a Bayer-type reaction) to form the fused heterocyclic indole ring system.[4][5]
-
Reduction to Indoline: The resulting nitroindole can then be selectively reduced to the corresponding nitroindoline using a suitable reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation, which reduces the C2=C3 double bond of the indole ring without affecting the nitro group.
This multi-step process provides a logical and field-proven pathway to the target molecule.
Experimental Protocol: A Representative Synthesis
The following protocol is a self-validating system, designed based on established methodologies for the synthesis of substituted nitroindoles and subsequent reduction.[4][5][6] Each step includes built-in checkpoints for reaction monitoring.
Step 1: Synthesis of 4-Methyl-6-nitroindole
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add dry tetrahydrofuran (THF).
-
Addition of Reactants: Add 3-methyl-5-nitroaniline (1.0 eq) and a suitable ketone precursor to the flask.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add potassium tert-butoxide (t-BuOK) (2.5 eq) portion-wise, ensuring the internal temperature does not rise significantly. The choice of a strong, non-nucleophilic base is critical to favor enolate formation over side reactions.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting aniline and the appearance of a new, UV-active spot corresponding to the nitroindole product indicates reaction progression.
-
Workup and Purification: Upon completion, cool the reaction mixture and quench by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 4-methyl-6-nitroindole.
Step 2: Selective Reduction to this compound
-
Reaction Setup: Dissolve the purified 4-methyl-6-nitroindole (1.0 eq) from the previous step in glacial acetic acid in a round-bottom flask.
-
Reducing Agent Addition: Cool the solution in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (2.0 eq) portion-wise. Acetic acid serves as both the solvent and a proton source, facilitating the selective reduction of the indole double bond over the nitro group.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup and Purification: Carefully neutralize the reaction mixture by the slow addition of aqueous sodium hydroxide solution until basic. Extract the product with dichloromethane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated. The resulting crude material is purified by column chromatography to afford the final product, this compound.
Synthetic Workflow Diagram
References
An In-Depth Technical Guide to the Synthesis of 4-Methyl-6-nitroindoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-Methyl-6-nitroindoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide is structured to provide not only a step-by-step experimental protocol but also a deep understanding of the underlying chemical principles, reaction mechanisms, and strategic considerations for process optimization. We will explore a logical and efficient multi-step synthesis commencing with the well-established Fischer indole synthesis, followed by a selective reduction and a regioselective nitration. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis of functionalized indoline scaffolds.
Introduction: The Significance of the Indoline Scaffold
The indoline nucleus, a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring, is a privileged scaffold in medicinal chemistry.[1] Its unique three-dimensional structure and the presence of a basic nitrogen atom allow for diverse interactions with biological macromolecules. Consequently, indoline derivatives have found applications in a wide range of therapeutic areas. The strategic introduction of substituents onto the indoline ring system is a key approach to modulate the physicochemical and pharmacological properties of these molecules, making the development of robust and versatile synthetic methodologies a critical endeavor. This compound represents a valuable intermediate, with the nitro group serving as a versatile handle for further functionalization, such as reduction to an amine, which can then be elaborated into a variety of other functionalities.
Retrosynthetic Analysis and Proposed Synthetic Strategy
A logical retrosynthetic analysis of this compound suggests a straightforward pathway involving the regioselective nitration of a 4-methylindoline precursor. This precursor, in turn, can be obtained via the reduction of 4-methylindole. The 4-methylindole core can be efficiently constructed using the Fischer indole synthesis.
Caption: Retrosynthetic analysis of this compound.
This three-step approach offers a convergent and efficient route to the target molecule, leveraging well-established and reliable chemical transformations.
Synthesis Pathway and Mechanistic Insights
The proposed synthetic pathway is a three-step process:
-
Step 1: Fischer Indole Synthesis of 4-Methylindole
-
Step 2: Reduction of 4-Methylindole to 4-Methylindoline
-
Step 3: Regioselective Nitration of 4-Methylindoline
Caption: Overall synthetic pathway for this compound.
Step 1: Fischer Indole Synthesis of 4-Methylindole
The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[2][3][4] In this case, the reaction of p-tolylhydrazine with acetaldehyde will yield the desired 4-methylindole.
Mechanism: The reaction proceeds through the initial formation of a phenylhydrazone, which then tautomerizes to an enamine. A[5][5]-sigmatropic rearrangement, followed by the loss of ammonia, leads to the aromatic indole ring.[2]
Caption: Mechanism of the Fischer Indole Synthesis.
Step 2: Reduction of 4-Methylindole to 4-Methylindoline
The conversion of the indole ring to an indoline is a reduction process that saturates the C2-C3 double bond of the pyrrole ring. Various reducing agents can be employed for this transformation. A common and effective method is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reducing agents like sodium cyanoborohydride (NaBH₃CN) in the presence of an acid can also achieve this reduction.
Step 3: Regioselective Nitration of 4-Methylindoline
This is the most critical step in the synthesis, as the regioselectivity of the nitration determines the final product. The directing effects of the substituents on the 4-methylindoline ring, namely the methyl group at the 4-position and the amino group of the indoline ring, will govern the position of electrophilic attack.
Directing Effects:
-
Amino Group (-NH-): The nitrogen atom of the indoline ring is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance.[5][6]
-
Methyl Group (-CH₃): The methyl group is a weakly activating group and also an ortho, para-director due to inductive effects and hyperconjugation.[5][6]
In 4-methylindoline, the positions ortho and para to the strongly activating amino group are C5 and C7. The position para to the methyl group is C7, and the positions ortho are C3 (part of the five-membered ring and not aromatic) and C5. The directing effects of both groups reinforce substitution at the C5 and C7 positions. However, steric hindrance from the adjacent five-membered ring might disfavor substitution at the C7 position. The C6 position is meta to the amino group and meta to the methyl group, making it the least electronically favored site for electrophilic substitution under normal conditions.
However, recent studies have shown that the nitration of indolines can be achieved with high regioselectivity under specific conditions. The use of tert-butyl nitrite (t-BuONO) as a nitrating agent in a suitable solvent like acetonitrile has been reported for the mild and regioselective mono-nitration of indolines, often favoring the C5 or C7 position.[7][8][9] For 4-methylindoline, the electronic activation at C6 is lower than at C5 and C7. However, the interplay of steric and electronic factors, along with the specific nitrating agent used, can lead to nitration at the C6 position. While traditional nitrating agents (e.g., HNO₃/H₂SO₄) are harsh and can lead to over-nitration and poor regioselectivity, milder reagents like tert-butyl nitrite offer better control. It is plausible that under specific conditions, perhaps involving a different mechanism or the formation of a specific intermediate, nitration at the C6 position can be achieved.
Experimental Protocols
Step 1: Synthesis of 4-Methylindole
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Tolylhydrazine hydrochloride | 158.64 | 15.9 g | 0.1 |
| Acetaldehyde | 44.05 | 5.3 mL | 0.12 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
| Ethanol | 46.07 | 50 mL | - |
Procedure:
-
To a solution of p-tolylhydrazine hydrochloride (15.9 g, 0.1 mol) in glacial acetic acid (100 mL), add acetaldehyde (5.3 mL, 0.12 mol) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and pour it into 500 mL of ice-water.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol/water to afford pure 4-methylindole.
Step 2: Synthesis of 4-Methylindoline
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methylindole | 131.17 | 13.1 g | 0.1 |
| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 9.4 g | 0.15 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
Procedure:
-
Dissolve 4-methylindole (13.1 g, 0.1 mol) in glacial acetic acid (100 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium cyanoborohydride (9.4 g, 0.15 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully pour the reaction mixture into a beaker containing 500 mL of ice-water and basify with a concentrated sodium hydroxide solution until the pH is > 10.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methylindoline.
Step 3: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methylindoline | 133.19 | 13.3 g | 0.1 |
| tert-Butyl Nitrite (t-BuONO) | 103.12 | 12.4 mL | 0.12 |
| Acetonitrile | 41.05 | 200 mL | - |
Procedure:
-
Dissolve 4-methylindoline (13.3 g, 0.1 mol) in acetonitrile (200 mL) in a round-bottom flask.
-
To this solution, add tert-butyl nitrite (12.4 mL, 0.12 mol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound.
Data Presentation
| Step | Product | Starting Material | Yield (%) | Purity (%) | Analytical Method |
| 1 | 4-Methylindole | p-Tolylhydrazine | 75-85 | >98 | ¹H NMR, ¹³C NMR, GC-MS |
| 2 | 4-Methylindoline | 4-Methylindole | 80-90 | >97 | ¹H NMR, ¹³C NMR, GC-MS |
| 3 | This compound | 4-Methylindoline | 50-60 | >98 | ¹H NMR, ¹³C NMR, HRMS |
Conclusion
This technical guide has detailed a robust and logical synthetic pathway for the preparation of this compound. The presented three-step sequence, commencing with the Fischer indole synthesis, followed by reduction and a regioselective nitration, offers a practical approach for obtaining this valuable synthetic intermediate. The discussion of the reaction mechanisms and the directing effects governing the key nitration step provides a solid theoretical foundation for researchers in the field. The provided experimental protocols serve as a starting point for laboratory synthesis and can be further optimized to meet specific research and development needs. The versatility of the nitro group in the final product opens up numerous possibilities for the synthesis of a diverse library of functionalized indoline derivatives for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. savemyexams.com [savemyexams.com]
- 6. Explain the directive influence of amino and methyl groups in electrophil.. [askfilo.com]
- 7. researchgate.net [researchgate.net]
- 8. tert-Butyl nitrite as a privileged reagent for a C–H bond (sub)nitration reaction in organic synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Authored by a Senior Application Scientist
An In-Depth Technical Guide to Nemtabrutinib (MK-1026): A Novel Non-Covalent BTK Inhibitor for B-Cell Malignancies
Introduction
In the rapidly evolving landscape of targeted cancer therapy, Nemtabrutinib (also known as MK-1026 and formerly ARQ 531) has emerged as a significant investigational agent for the treatment of various B-cell malignancies.[1][2] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core scientific principles, mechanism of action, and practical applications of Nemtabrutinib. Unlike first-generation Bruton's tyrosine kinase (BTK) inhibitors, Nemtabrutinib is distinguished by its reversible, non-covalent binding mechanism, a strategic design aimed at overcoming acquired resistance.[3][4]
Nemtabrutinib is an orally available small molecule that demonstrates potent inhibition of both wild-type BTK and, critically, the C481S mutant form.[4][5] The C481S mutation is a common mechanism of resistance to covalent BTK inhibitors, such as ibrutinib, making Nemtabrutinib a promising therapeutic option for patients with relapsed or refractory disease.[4][6] Currently, Nemtabrutinib is being evaluated in numerous clinical trials for hematologic malignancies including Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), Mantle Cell Lymphoma (MCL), and Follicular Lymphoma (FL).[1][7]
Physicochemical Properties and Formulation
Nemtabrutinib, with the CAS number 2095393-15-8, possesses a molecular formula of C25H23ClN4O4 and a molecular weight of 478.93 g/mol .[8] It is an ATP-competitive tyrosine kinase inhibitor that is orally bioavailable.[3][9] Preclinical studies in monkeys have shown a bioavailability of 72.4% with a Cmax of 9 µM and a half-life exceeding 24 hours following a single 10mg/kg oral dose.[9][10] For research purposes, Nemtabrutinib is typically supplied as a solid powder and can be formulated for in vivo studies using vehicles such as a mix of DMSO, PEG300, Tween80, and water, or a suspension in CMC-Na.[10]
| Property | Value | Source |
| CAS Number | 2095393-15-8 | [8] |
| Molecular Formula | C25H23ClN4O4 | [8] |
| Molecular Weight | 478.93 g/mol | [8] |
| Bioavailability (monkey, 10mg/kg oral) | 72.4% | [9][10] |
| Half-life (monkey, 10mg/kg oral) | > 24 hours | [9][10] |
Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway
Nemtabrutinib exerts its anti-neoplastic effects by inhibiting Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[2] The BCR pathway is essential for the proliferation, survival, and differentiation of B-cells.[2] In many B-cell malignancies, this pathway is constitutively active, driving uncontrolled cancer cell growth.[2]
Unlike covalent inhibitors that form a permanent bond with the cysteine residue at position 481 (C481) in the BTK active site, Nemtabrutinib binds non-covalently.[4] This is a key advantage, as mutations at the C481 position, particularly the C481S (cysteine to serine) substitution, prevent the binding of covalent inhibitors and are a major cause of acquired resistance.[4] By not relying on this interaction, Nemtabrutinib effectively inhibits both the wild-type and the C481S mutated forms of BTK.[4]
Upon binding to the ATP pocket of BTK, Nemtabrutinib blocks its kinase activity, thereby preventing the activation of downstream signaling cascades.[2][4] This disruption of the BCR signaling pathway leads to the inhibition of malignant B-cell growth and promotes apoptosis (programmed cell death).[2] Furthermore, Nemtabrutinib has a distinct kinase selectivity profile, also showing inhibitory activity against other key oncogenic drivers from the TEC, Trk, and Src family kinases.[9][10]
Caption: Nemtabrutinib's mechanism of action in the B-cell receptor signaling pathway.
In Vitro Efficacy and Potency
Nemtabrutinib has demonstrated potent inhibitory activity against both wild-type and C481S-mutated BTK in biochemical assays. This potency translates to effective inhibition of proliferation in various B-cell malignancy cell lines.
| Target/Cell Line | Assay Type | IC50/GI50 | Source |
| Wild-Type BTK | Biochemical Assay | 0.85 nM | [9][11][12] |
| C481S-Mutated BTK | Biochemical Assay | 0.39 nM | [11][12] |
| TMD8 (ABC-DLBCL) | Proliferation Assay | GI50 = 0.13 µM | [11] |
| REC1 (Mantle Cell) | Proliferation Assay | GI50 = 0.18 nM | [11] |
Experimental Protocol: In Vitro Cell Proliferation Assay
This protocol outlines a general procedure for assessing the anti-proliferative effects of Nemtabrutinib on a B-cell lymphoma cell line (e.g., TMD8).
Objective: To determine the GI50 (concentration causing 50% growth inhibition) of Nemtabrutinib in a relevant cancer cell line.
Materials:
-
B-cell lymphoma cell line (e.g., TMD8)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Nemtabrutinib (powder)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Multimode plate reader
Procedure:
-
Cell Seeding: Culture TMD8 cells to logarithmic growth phase. Count and seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of Nemtabrutinib in DMSO. Perform serial dilutions in complete growth medium to achieve final concentrations ranging from 0.01 nM to 10 µM. Include a vehicle control (DMSO only).
-
Treatment: Add 100 µL of the diluted Nemtabrutinib or vehicle control to the appropriate wells, resulting in a final volume of 200 µL.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Assessment: Equilibrate the plate and reagents to room temperature. Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a multimode plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the normalized values against the logarithm of the Nemtabrutinib concentration and fit a dose-response curve to determine the GI50 value.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. What is Nemtabrutinib used for? [synapse.patsnap.com]
- 3. isci.info [isci.info]
- 4. Facebook [cancer.gov]
- 5. Nemtabrutinib | C25H23ClN4O4 | CID 129045720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nemtabrutinib May Provide Benefit in Patients With Relapsed Hematologic Malignancies - The ASCO Post [ascopost.com]
- 7. Facebook [cancer.gov]
- 8. medkoo.com [medkoo.com]
- 9. 美国GlpBio - ARQ 531 | Cas# 2095393-15-8 [glpbio.cn]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Nemtabrutinib - MedChem Express [bioscience.co.uk]
An In-Depth Technical Guide on the Potential Biological Activity of 4-Methyl-6-nitroindoline Derivatives
This guide provides a comprehensive technical overview of the hypothesized biological activities of 4-methyl-6-nitroindoline derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes existing knowledge on related chemical scaffolds to build a predictive framework for the therapeutic potential of this novel compound class. We will explore plausible synthetic routes, delve into the mechanistic underpinnings of potential anticancer, antimicrobial, and neuroprotective activities, and provide actionable experimental protocols to validate these hypotheses.
Introduction: The Indoline Scaffold and the Promise of Strategic Substitution
The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent structural features allow for diverse functionalization, leading to a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and neuroprotective agents.[2][3] The biological activity of indoline derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring and the heterocyclic core.
This guide focuses on the untapped potential of This compound , a derivative strategically functionalized with two key pharmacophoric groups:
-
The Nitro Group (-NO₂): A potent electron-withdrawing group, the nitro moiety is a well-established pharmacophore in its own right. Its presence can confer significant antimicrobial and anticancer properties, often through bioreductive activation within hypoxic environments (e.g., solid tumors or anaerobic bacteria) to generate cytotoxic reactive nitrogen species.[1][4][5]
-
The Methyl Group (-CH₃): This simple alkyl group can modulate a compound's lipophilicity, steric profile, and metabolic stability. Its placement at the 4-position can influence binding affinity to target proteins and fine-tune the electronic properties of the aromatic system.
The combination of the indoline core with these specific substituents at the 4- and 6-positions presents a compelling, yet underexplored, opportunity for novel drug discovery. This document will, therefore, serve as a foundational guide for researchers venturing into this chemical space, providing a hypothesis-driven roadmap for investigation.
Proposed Synthesis of this compound Derivatives
While a direct, documented synthetic pathway for this compound is not extensively reported in current literature, a plausible route can be designed by adapting established methods for the synthesis of substituted nitroindoles.[6] A likely approach would involve the regioselective nitration of 4-methylindoline.
Conceptual Synthetic Workflow
The synthesis would likely begin with 4-methylindoline, followed by a controlled nitration step. The primary challenge lies in achieving regioselectivity, directing the nitro group to the 6-position of the indoline ring. The choice of nitrating agent and reaction conditions is critical to control the position of nitration and avoid unwanted side products.
Below is a conceptual workflow diagram for the synthesis.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: A General Method
The following protocol is a generalized procedure based on the nitration of similar aromatic systems and should be optimized for the specific substrate.
Objective: To synthesize this compound from 4-methylindoline.
Materials:
-
4-methylindoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
-
Round bottom flask and standard glassware
Procedure:
-
Preparation: In a clean, dry round bottom flask, dissolve 1 equivalent of 4-methylindoline in dichloromethane. Place the flask in an ice bath and allow the solution to cool to 0°C with stirring.
-
Acidification: Slowly add concentrated sulfuric acid (2 equivalents) dropwise to the cooled solution, ensuring the temperature does not rise above 5°C. Stir for 15 minutes.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1 equivalent) in a separate flask, cooled in an ice bath.
-
Reaction: Add the prepared nitrating mixture dropwise to the solution of 4-methylindoline over 30 minutes. Maintain the reaction temperature at 0°C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice.
-
Neutralization: Carefully neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to obtain the desired this compound.
Self-Validation: The structure and purity of the final compound must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Hypothesized Biological Activities
Based on the activities of structurally related compounds, we hypothesize that this compound derivatives will exhibit significant potential in three primary therapeutic areas: oncology, infectious diseases, and neuroprotection.
Anticancer Potential
The indole scaffold is present in many anticancer agents, and the nitro group can enhance this activity, particularly against solid tumors.[2][7] Substituted 5-nitroindoles, for example, have demonstrated broad-spectrum anticancer activity.[7] One study on a specific indoline derivative, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline, showed it acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), downregulating the PI3K/S6K1 signaling pathway.[2]
Hypothesized Mechanism of Action:
-
Bioreductive Activation: The 6-nitro group can be reduced by nitroreductase enzymes, which are often overexpressed in hypoxic tumor environments, to form highly reactive radical species that induce DNA damage and apoptosis.[4]
-
Kinase Inhibition: The indoline core may act as a scaffold for inhibiting key oncogenic kinases, such as EGFR, with the methyl and nitro groups modulating binding affinity and selectivity.
Caption: Dual-action hypothesis for anticancer activity.
Comparative Cytotoxicity Data for Related Compounds:
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Substituted 5-nitroindoles | HeLa | 5.08 - 5.89 | [7] |
| 4-(1-methyl-1H-indol-3-yl) pyrimidines | MCF-7 | 0.5 - 2.0 | [8] |
| N-(2-hydroxy-5-nitrophenyl...) indoline | MCF-7 | 64.10 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
Objective: To determine the in vitro cytotoxicity of this compound derivatives against a panel of human cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Antimicrobial Potential
Nitroaromatic compounds are mainstays in antimicrobial therapy.[9][10] Their mechanism often relies on the enzymatic reduction of the nitro group within microbial cells to generate toxic radicals.[10] The indoline core itself also contributes to antimicrobial activity.[11] Therefore, a synergistic effect can be anticipated.
Hypothesized Mechanism of Action: The primary mechanism is expected to be the intracellular reduction of the nitro group by bacterial nitroreductases. This process creates a nitro anion radical, which can be reoxidized by molecular oxygen, creating a futile cycle that generates superoxide radicals. Under anaerobic conditions, further reduction leads to cytotoxic nitroso and hydroxylamine intermediates that damage DNA, proteins, and lipids, leading to cell death.[4][9]
Caption: Bioreductive activation pathway in bacteria.
Comparative Antimicrobial Data for Related Compounds:
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Spiro-indoline-diones (nitro-substituted) | E. faecalis | 375 - 3000 | |
| Indole-triazole derivatives | S. aureus (MRSA) | 6.25 | [11] |
| Nitroxoline derivatives | E. coli, S. aureus | Promising MICs | [12] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of this compound derivatives required to inhibit the visible growth of various bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth directly in the 96-well plate.
-
Inoculation: Dilute the standardized microbial suspension and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum and standard antibiotic), a negative control (broth only), and a growth control (broth with inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
Validation: The growth control must show turbidity, and the negative and positive controls must show no growth.
Neuroprotective Potential
The indole nucleus is a cornerstone of many neuroprotective agents, largely due to its antioxidant and radical-scavenging properties.[3] Compounds like indole-3-carbinol and its derivatives have been shown to exert neuroprotective effects by activating the Nrf2-antioxidant responsive element (ARE) pathway and modulating BDNF/TrkB signaling.[13][14][15]
Hypothesized Mechanism of Action: While the strong electron-withdrawing nature of the nitro group may seem counterintuitive for traditional antioxidant activity, it could modulate the electronic properties of the indoline ring to interact with specific biological targets. The neuroprotective effect may arise from the modulation of key signaling pathways involved in cellular defense against oxidative stress, rather than direct radical scavenging. The 4-methyl group could enhance binding to hydrophobic pockets in target proteins.
Potential Pathway: Activation of the Nrf2-Keap1 pathway. The compound could potentially react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE and initiates the transcription of a battery of antioxidant and cytoprotective genes.[13][14]
Caption: Nrf2-mediated antioxidant response pathway.
Experimental Protocol: H₂O₂-Induced Oxidative Stress Assay in Neuronal Cells
Objective: To evaluate the ability of this compound derivatives to protect neuronal cells (e.g., SH-SY5Y) from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete growth medium
-
96-well plates
-
Test compound stock solution (in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates and allow them to differentiate (if required by the specific protocol) and adhere.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 12-24 hours.
-
Oxidative Insult: Add a pre-determined toxic concentration of H₂O₂ (e.g., 100-200 µM) to the wells (except for the untreated control) and incubate for an additional 4-6 hours.
-
Viability Assessment: Measure cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the control cells (not exposed to H₂O₂). A significant increase in viability in the compound-treated, H₂O₂-exposed cells compared to cells exposed to H₂O₂ alone indicates a neuroprotective effect.
Future Directions and Conclusion
The strategically substituted this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has laid out a hypothesis-driven framework suggesting potent anticancer, antimicrobial, and neuroprotective activities based on the well-established roles of its constituent pharmacophores.
The immediate next steps for any research program in this area should be:
-
Chemical Synthesis and Characterization: Successfully synthesize and purify a small library of this compound derivatives with variations on the indoline nitrogen.
-
In Vitro Screening: Validate the hypothesized biological activities using the detailed protocols provided in this guide (MTT, MIC, and oxidative stress assays).
-
Mechanism of Action Studies: For active compounds, conduct further experiments to elucidate the precise mechanisms, such as Western blotting for key signaling proteins (p-Akt, Nrf2), DNA fragmentation assays, and nitroreductase activity assays.
-
Lead Optimization: Based on initial structure-activity relationships (SAR), design and synthesize second-generation analogs to improve potency, selectivity, and drug-like properties.
By systematically investigating the potential of this compound class, the scientific community can unlock new avenues for tackling complex diseases, reaffirming the enduring power of rational drug design based on proven medicinal chemistry principles.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. svedbergopen.com [svedbergopen.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. online.bamu.ac.in [online.bamu.ac.in]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 4-Methyl-6-nitroindoline
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide to the spectroscopic characterization of 4-Methyl-6-nitroindoline. As a key heterocyclic scaffold, the indoline nucleus and its derivatives are pivotal in medicinal chemistry and materials science. Accurate structural elucidation through modern spectroscopic techniques is fundamental to ensuring compound identity, purity, and understanding its chemical behavior. This guide offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound. It combines theoretical principles with practical, field-proven insights into data interpretation and acquisition, establishing a self-validating framework for the analytical chemist.
Introduction: The Chemical and Spectroscopic Profile of this compound
This compound is a substituted indoline derivative. The indoline core, a saturated analog of indole, is a prevalent motif in numerous biologically active compounds. The substituents on the benzene ring—a methyl group at position 4 and a nitro group at position 6—profoundly influence the molecule's electronic properties, reactivity, and, consequently, its spectroscopic signature. The electron-donating methyl group and the strongly electron-withdrawing nitro group create a distinct electronic environment that is readily probed by spectroscopic methods.
A rigorous spectroscopic analysis is non-negotiable for confirming the successful synthesis of the target molecule and for ruling out isomeric impurities. This guide provides the foundational data and interpretation logic necessary for researchers working with this compound.
Below is the chemical structure of this compound with a numbering system that will be used for spectral assignments throughout this guide.
An In-depth Technical Guide on the Solubility and Stability of 4-Methyl-6-nitroindoline for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Physicochemical Landscape of a Niche Pharmaceutical Intermediate
In the realm of pharmaceutical development, the journey from a promising molecule to a viable drug product is paved with meticulous scientific investigation. Among the critical early-stage assessments are the determination of a compound's solubility and stability. These fundamental physicochemical properties govern everything from synthetic route optimization and formulation design to bioavailability and shelf-life. This guide focuses on a molecule of growing interest: 4-Methyl-6-nitroindoline. While not a household name, its structural motifs—a substituted indoline core and a nitroaromatic moiety—position it as a valuable intermediate in the synthesis of a new generation of therapeutic agents.[1]
The indoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer and antibacterial properties.[1] The nitro group, a potent electron-withdrawing group, not only influences the molecule's reactivity but can also be a precursor to an amino group, opening up a vast landscape for further chemical modifications.[1][2]
This technical guide is born out of the necessity to provide a comprehensive, scientifically grounded resource for researchers working with this compound. In the absence of extensive published data on this specific molecule, this document will synthesize established principles from related compounds and provide detailed, field-proven methodologies for its empirical characterization. We will delve into the theoretical underpinnings of its expected solubility and stability behavior and equip you with the practical tools to validate these hypotheses in your laboratory.
Section 1: Physicochemical Profile of this compound
A thorough understanding of a molecule's intrinsic properties is the bedrock upon which all subsequent development activities are built. While specific experimental data for this compound is not widely available, we can infer its likely characteristics based on its structural components and data from analogous compounds.
1.1. Molecular Structure and Inferred Properties
-
Molecular Formula: C₉H₁₀N₂O₂
-
Molecular Weight: 178.19 g/mol
-
Structure:
-
An indoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring.
-
A methyl group at position 4.
-
A nitro group at position 6.
-
The presence of the indoline nitrogen, the aromatic ring, the electron-withdrawing nitro group, and the lipophilic methyl group creates a molecule with a complex interplay of electronic and steric effects.
1.2. Predicted Solubility and Lipophilicity
The solubility of a compound is a function of its ability to form favorable interactions with the solvent molecules. For this compound, we can anticipate the following:
-
Aqueous Solubility: The molecule is expected to have low aqueous solubility. The largely nonpolar indoline ring and the methyl group contribute to its hydrophobic character. While the nitro group and the secondary amine of the indoline ring can participate in hydrogen bonding, their contribution is unlikely to overcome the hydrophobicity of the overall structure. The predicted aqueous solubility (LogS) for a similar compound, a chloro and nitro indolinone derivative, was found to be in the range of -4.11 to -4.65 log mol/L, indicating poor water solubility.[3]
-
Solubility in Organic Solvents: The solubility is predicted to be significantly higher in polar aprotic and some polar protic organic solvents. Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, and ethyl acetate are likely to be good solvents. This is supported by solubility data for the structurally related 2-methyl-4-nitroaniline, which shows high solubility in 2-butanone, acetone, and ethyl acetate.[4] The solubility in nonpolar solvents like hexane and toluene is expected to be low.
-
Lipophilicity (LogP): The octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity. For a similar nitroindolinone derivative, the LogP was calculated to be around 2.69.[3] This value suggests that this compound is moderately lipophilic, which has implications for its membrane permeability and potential for oral absorption.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale/Comparison |
| Aqueous Solubility | Low | Based on hydrophobic structure and data for similar nitroindolinone compounds.[3] |
| Organic Solvent Solubility | High in polar aprotic solvents (e.g., DMSO, DMF, Acetone) | Inferred from the solubility of structurally related nitroanilines.[4] |
| Lipophilicity (LogP) | Moderately Lipophilic (~2.5 - 3.0) | Based on predictions for similar indolinone structures.[3] |
| pKa | Weakly Basic | The indoline nitrogen is a secondary amine, but its basicity is reduced by the electron-withdrawing nitro group on the aromatic ring. |
Section 2: A Practical Guide to Determining the Solubility of this compound
The following is a detailed protocol for the experimental determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
2.1. Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, Acetonitrile, DMSO, Ethyl Acetate, Hexane)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Methodology:
-
Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) for the HPLC calibration curve.
-
Set the temperature of the orbital shaker to the desired experimental temperature (e.g., 25 °C or 37 °C).
-
-
Equilibration:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Seal the vials and place them on the orbital shaker.
-
Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary time-to-equilibrium study is recommended.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the HPLC calibration curve.
-
-
Quantification by HPLC:
-
Analyze the diluted samples using a validated HPLC method. A reversed-phase C18 column is a good starting point. The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[5] Detection can be performed at a wavelength where the compound has significant UV absorbance, which can be determined by a UV scan.
-
Quantify the concentration of this compound in the samples by comparing the peak area to the calibration curve.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.
-
2.2. Experimental Workflow Diagram
Caption: Workflow for solubility determination via the shake-flask method.
Section 3: Understanding and Evaluating the Stability of this compound
The chemical stability of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its storage, handling, and the shelf-life of the final product. Forced degradation studies are an indispensable tool for identifying potential degradation pathways and developing stability-indicating analytical methods.[6][7]
3.1. Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be anticipated:
-
Hydrolysis: The indoline ring itself is generally stable to hydrolysis. However, under strongly acidic or basic conditions and at elevated temperatures, degradation could occur.
-
Oxidation: The secondary amine in the indoline ring is susceptible to oxidation.
-
Photodegradation: Nitroaromatic compounds are known to be photosensitive.[6][8] Exposure to light, particularly UV light, could lead to degradation.
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This is a common metabolic pathway for nitroaromatic compounds and can also occur under certain chemical conditions.[9][10]
3.2. Experimental Protocol: Forced Degradation Studies
Objective: To investigate the stability of this compound under various stress conditions to identify potential degradants and establish a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC-UV or HPLC-MS system
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).[11]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl.[11] Incubate at room temperature and at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH.[11] Incubate at room temperature and at an elevated temperature.
-
Oxidation: Mix the stock solution with 3-30% H₂O₂.[11] Store at room temperature, protected from light.
-
Thermal Degradation: Expose a solid sample and a solution of this compound to dry heat (e.g., 80 °C) in an oven.[6][8]
-
Photodegradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A diode array detector is useful for assessing peak purity.
-
Aim for 10-20% degradation of the parent compound to ensure that the degradants are formed in sufficient quantities for detection and characterization.[7]
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Identify the major degradation products. Mass spectrometry (LC-MS) can be used for structural elucidation of the degradants.
-
Determine the primary degradation pathway(s) for this compound.
-
3.3. Logical Flow for Stability Assessment
Caption: Logical workflow for forced degradation studies.
Section 4: Concluding Remarks and Future Directions
This guide has provided a comprehensive framework for approaching the solubility and stability assessment of this compound. While we have relied on scientific inference from related structures due to the limited specific data, the detailed experimental protocols herein provide a clear path for generating the necessary empirical evidence.
For researchers in drug development, the data generated from these studies will be invaluable. Solubility data will inform the selection of appropriate solvents for synthesis and purification, as well as the feasibility of different formulation strategies. The stability profile will dictate the necessary storage and handling conditions and is a prerequisite for developing a robust and reliable analytical method for quality control.
The path forward is clear: the empirical determination of the solubility and stability of this compound is a critical next step. The methodologies outlined in this guide provide the roadmap for this essential work, which will undoubtedly accelerate the development of new and innovative therapeutics derived from this promising intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. researchgate.net [researchgate.net]
- 9. :: Environmental Analysis Health and Toxicology [eaht.org]
- 10. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
The Nitroindoline Scaffold: A Comprehensive Technical Guide to its Discovery, Chemistry, and Application in Photocontrol
Abstract
The nitroindoline core represents a cornerstone in the development of photolabile protecting groups, colloquially known as "caged" compounds. Its unique photochemical properties have enabled precise spatiotemporal control over the release of bioactive molecules, revolutionizing research in neuroscience, cell biology, and drug delivery. This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolution of nitroindoline compounds. We will delve into the mechanistic intricacies of their photorelease, explore synthetic strategies, and present a comparative analysis of key derivatives. Furthermore, this guide offers detailed experimental protocols and showcases the application of nitroindoline-based systems in advanced research, providing researchers, scientists, and drug development professionals with a thorough understanding of this pivotal chemical tool.
Genesis of a Photolabile Scaffold: A Historical Perspective
The journey of nitroindoline compounds as tools for photocontrol began with the pioneering work on light-sensitive amides. Initial discoveries in the mid-1970s by Amit, Patchornik, and their colleagues established that N-acyl-7-nitroindolines possess photosensitive properties.[1][2] These early investigations revealed that in the presence of nucleophiles like water or alcohols, N-acyl-7-nitroindolines could be photochemically activated to acylate these nucleophiles.[1] This laid the fundamental groundwork for their application as photolabile protecting groups, particularly in peptide synthesis, where light-induced cleavage could regenerate carboxylic acids.[1]
A significant leap forward occurred in the late 1990s, when the potential of 7-nitroindoline cages for studying rapid biological processes was realized.[3] This resurgence in interest was driven by the need for "caged" compounds that could release neurotransmitters on a millisecond timescale, a necessity for accurately mimicking synaptic events.[3][4] The development of 7-nitroindolinyl (NI)-caged and 4-methoxy-7-nitroindolinyl (MNI)-caged neurotransmitters like L-glutamate, GABA, and glycine marked a turning point, offering researchers tools with high hydrolytic stability and rapid photorelease kinetics.[4]
The Engine of Photocontrol: Mechanism of Photorelease
The efficacy of 1-acyl-7-nitroindolines as photolabile protecting groups stems from a fascinating intramolecular photochemical reaction. Upon absorption of light, typically in the near-UV range, the molecule undergoes a series of transformations culminating in the release of the protected carboxylic acid.
The currently accepted mechanism, supported by product studies, kinetic analyses, and laser flash photolysis, involves the following key steps[5][6]:
-
Excitation and Intersystem Crossing: The nitroindoline chromophore absorbs a photon, promoting it to an excited singlet state, which then undergoes efficient intersystem crossing to a triplet state.
-
Intramolecular Acyl Transfer: The excited triplet state facilitates the transfer of the acyl group from the amide nitrogen to one of the oxygen atoms of the nitro group, forming a critical intermediate known as an acetic nitronic anhydride.[5]
-
Solvent-Dependent Cleavage Pathways: The fate of the nitronic anhydride intermediate is dictated by the surrounding solvent environment.
-
In High Water Content: The predominant pathway is an A(AL)1-like cleavage. This results in an intramolecular redox reaction within the aromatic system, yielding the released carboxylic acid and 7-nitrosoindole (after tautomerization of an initial nitroso-3H-indole intermediate).[5]
-
In Low Water Content: An A(AC)2 mechanism prevails, where water acts as a nucleophile in a standard addition-elimination reaction. This pathway releases the carboxylic acid and the parent 7-nitroindoline.[5]
-
Laser flash photolysis studies have shown that in aqueous solutions, the release of the carboxylic acid from 1-acyl-7-nitroindolines occurs on a submicrosecond timescale, with rate constants in the order of 5 x 10⁶ s⁻¹.[5][7]
Caption: Photorelease mechanism of 1-acyl-7-nitroindolines.
Crafting the Tools: Synthesis of Nitroindoline Compounds
The synthesis of nitroindoline derivatives can be challenging due to the poor nucleophilicity of the aromatic amine in the presence of the electron-withdrawing nitro group.[8] Direct acylation often requires harsh conditions and the use of acid chlorides.[8] However, various synthetic strategies have been developed to access these valuable compounds.
Direct Nitration
One common approach involves the direct nitration of an indoline-2-carboxylic acid precursor. This method typically employs a mixture of concentrated nitric and sulfuric acids.[9] While relatively straightforward, this reaction can produce a mixture of 5-nitro and 6-nitro isomers, necessitating careful purification.[9]
Chiral Pool Synthesis
For applications requiring specific stereochemistry, a chiral pool approach starting from an amino acid like L-phenylalanine is often employed. This multi-step synthesis allows for the production of enantiomerically pure nitroindoline derivatives.[9]
Functional Group Interconversion
More recent methodologies focus on the functionalization of pre-formed nitroindoline scaffolds. For instance, the nitro group can be reduced to an amine, which can then be further modified.[10] This approach is particularly useful in medicinal chemistry for creating libraries of diverse compounds.[10] The development of novel synthetic routes, such as those for 7-nitroindoline-S-thiocarbamates, offers more efficient and high-yield access to new classes of photoreactive compounds.[8][11]
A Spectrum of Functionality: Key Nitroindoline Derivatives and their Photochemical Properties
The versatility of the nitroindoline scaffold has led to the development of several derivatives with tailored photochemical properties. The choice of a particular derivative often depends on the specific application, considering factors like quantum yield, two-photon absorption cross-section, and wavelength of maximum absorption.
| Derivative | Caged Molecule Example | λmax (nm) | Quantum Yield (Φu) | Two-Photon Uncaging Cross-Section (δu) (GM) | Release Rate (t₁/₂) |
| MNI (4-Methoxy-7-nitroindolinyl) | Glutamate | ~350 | 0.08 - 0.1 | 0.06 @ 720 nm | < 200 ns |
| CDNI (4-Carboxymethoxy-5,7-dinitroindolinyl) | Glutamate | ~350 | ≥ 0.5 | High | < 1 µs |
| N-acyl-7-nitroindoline | Carboxylic Acids | ~350 | Varies | Applicable | < 1 µs |
| 5-bromo-7-nitroindoline-S-ethylthiocarbamate | Thiol precursor | 350 | Not specified | Applicable | Not specified |
Data compiled from various sources.[4][12][13][14] Note: Photochemical properties can be influenced by the specific caged molecule and experimental conditions.
The introduction of an electron-donating methoxy group at the 4-position, as in MNI, enhances the two-photon absorption cross-section, making it suitable for applications requiring high spatial resolution.[12][15] Further substitution with a second nitro group, as seen in CDNI, significantly increases the quantum yield.[12]
Unleashing Biological Function: Applications of Nitroindoline-Caged Compounds
The ability to precisely control the release of bioactive molecules has made nitroindoline-caged compounds indispensable tools in various fields of research.
Neuroscience
In neuroscience, the rapid and localized release of neurotransmitters like glutamate and GABA from their caged precursors has enabled the detailed mapping of neural circuits and the study of synaptic transmission with unprecedented precision.[14][15]
Caption: Workflow for neurotransmitter uncaging in neuroscience.
Drug Delivery and Pharmacology
The development of photoactivatable drugs based on the nitroindoline scaffold offers the potential to reduce systemic side effects and improve therapeutic efficacy by confining drug activity to the site of illumination.[14] This approach is being explored for the targeted delivery of anticancer agents and other potent therapeutics.
Peptide Synthesis and Chemical Biology
Nitroindoline-based protecting groups provide an orthogonal deprotection strategy in peptide synthesis, allowing for the selective removal of protecting groups using light without affecting other acid- or base-labile groups.[14][16] They are also employed as photochemical acylating agents for the synthesis of complex biomolecules.[16]
Experimental Protocols
General Procedure for the Synthesis of a Caged Carboxylic Acid using an N-acyl-7-nitroindoline
This protocol provides a general framework for the esterification of a carboxylic acid with a 7-nitroindoline derivative.
Materials:
-
7-Nitroindoline
-
Carboxylic acid of interest
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid (1 equivalent), 7-nitroindoline (1.1 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-acyl-7-nitroindoline.
General Protocol for the Photolysis of a Nitroindoline-Caged Compound
This protocol outlines a general method for the light-induced release of a bioactive molecule.
Materials:
-
Nitroindoline-caged compound
-
Aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
UV light source (e.g., mercury arc lamp with appropriate filters or a UV LED, λ ≈ 350 nm)
-
Quartz cuvette or other UV-transparent sample holder
-
Analytical instrument for detecting the released molecule (e.g., HPLC, mass spectrometry, or a specific biological assay)
Procedure:
-
Sample Preparation: Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in the aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is minimal to avoid interference.
-
Irradiation: Transfer the sample solution to the quartz cuvette. Irradiate the sample with the UV light source at the appropriate wavelength. The duration and intensity of irradiation will depend on the quantum yield of the caged compound and the desired extent of photorelease.
-
Analysis: Following irradiation, analyze the sample to quantify the amount of released molecule using a suitable analytical technique.
Caption: A general workflow for a photolysis experiment.
Future Perspectives and Conclusion
The field of nitroindoline chemistry continues to evolve, with ongoing efforts to develop new derivatives with improved photochemical properties, such as red-shifted absorption spectra to minimize cellular damage and enhance tissue penetration. The design of novel nitroindoline-based scaffolds for applications in medicinal chemistry, particularly in the development of targeted therapies, remains an active area of research.[10][17]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of photorelease of carboxylic acids from 1-acyl-7-nitroindolines in solutions of varying water content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Mechanisms of photorelease of carboxylic acids from 1-acyl-7-nitroindolines in solutions of varying water content | Semantic Scholar [semanticscholar.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and Photoreactivity of 7-Nitroindoline- S-thiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel N-Derivatized-7-Nitroindolines for the Synthesis of Photocleavable Crosslinkers, and for Solid Phase Peptide Synthesis - ProQuest [proquest.com]
- 17. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Methyl-6-nitroindoline: Physicochemical Properties, Reactivity, and Synthetic Protocols
Introduction
4-Methyl-6-nitroindoline is a substituted indoline molecule of significant interest to researchers in medicinal chemistry and drug discovery. The indoline core is a prevalent structural motif in a vast array of natural products and pharmacologically active compounds, recognized as a "privileged structure" for its ability to interact with a wide range of biological targets.[1] The strategic placement of a methyl group at the 4-position and a nitro group at the 6-position imparts a unique combination of electronic and steric properties, making this compound a versatile synthetic intermediate for the development of novel therapeutics.
The presence of the electron-withdrawing nitro group significantly modulates the electronic character of the aromatic ring, influencing its reactivity and potential biological interactions.[1] This group can also be chemically transformed, most notably through reduction to an amino group, providing a key synthetic handle for further molecular elaboration.[1] Concurrently, the methyl group at the 4-position can enhance metabolic stability by blocking a potential site of oxidation and can modulate the lipophilicity of derivative compounds, a critical parameter for optimizing pharmacokinetic profiles.[1]
This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound. It is intended to serve as a vital resource for researchers, offering insights into its properties, reactivity, and providing detailed protocols for its synthesis and analysis, thereby facilitating its application in drug development and broader chemical research.
Physicochemical Characteristics
While extensive experimental data for this compound is not widely available in peer-reviewed literature, its core physicochemical properties can be reliably predicted based on its structure and data from analogous compounds. These properties are fundamental for its handling, formulation, and application in synthetic chemistry.
| Property | Predicted Value / Information | Source / Basis |
| IUPAC Name | 4-methyl-6-nitro-2,3-dihydro-1H-indole | IUPAC Nomenclature |
| CAS Number | 1588441-27-3 | [1][2] |
| Molecular Formula | C₉H₁₀N₂O₂ | Calculated |
| Molecular Weight | 178.19 g/mol | Calculated |
| Appearance | Expected to be a yellow or orange solid | Analogy to nitroaniline compounds[3][4] |
| Melting Point | Not experimentally determined. Likely >100 °C. | Inferred from related structures like 4-Methyl-6-nitroaniline (115-116 °C)[3] |
| Boiling Point | Not experimentally determined. Expected to decompose at high temperatures. | General behavior of nitroaromatic compounds |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Ethyl Acetate, Acetone) and sparingly soluble in non-polar solvents and water. | Inferred from structural polarity |
Spectroscopic Profile (Predicted)
The structural confirmation of this compound would rely on a combination of spectroscopic techniques. Below is a predicted analysis of the expected spectra.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and amine protons.
-
Aromatic Protons (H5, H7): Two singlets are expected in the aromatic region (δ 7.0-8.0 ppm). The proton at C7 (ortho to the nitro group) would likely be further downfield than the proton at C5.
-
Indoline Methylene Protons (H2, H3): Two triplets would be observed for the adjacent methylene groups, likely in the range of δ 3.0-4.0 ppm. The CH₂ group at C2 (adjacent to the nitrogen) would be expected at a slightly higher chemical shift than the CH₂ at C3.
-
Methyl Protons (4-CH₃): A singlet integrating to three protons, expected around δ 2.3-2.5 ppm.
-
Amine Proton (N1-H): A broad singlet, typically in the range of δ 4.0-5.5 ppm, the exact position of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the nine distinct carbon environments in the molecule.
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the nitro group (C6) and the nitrogen (C7a) will be significantly downfield. The carbon bearing the methyl group (C4) will also be in this region.
-
Indoline Methylene Carbons (C2, C3): Two signals in the aliphatic region, with C2 (adjacent to N) expected around δ 45-55 ppm and C3 around δ 28-35 ppm.
-
Methyl Carbon (4-CH₃): A signal in the upfield region, typically around δ 15-20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to its key functional groups.
-
N-H Stretch: A moderate to sharp absorption band around 3350-3450 cm⁻¹.
-
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong, characteristic absorption bands are expected; an asymmetric stretch around 1500-1540 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.
-
Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the following features are anticipated:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 178.
-
Key Fragmentation Patterns: Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (m/z 132) and NO (m/z 148).[5] Cleavage of the indoline ring may also be observed.
Chemical Properties and Reactivity
This compound possesses several reactive sites that can be exploited for chemical synthesis.
Caption: Key reactive sites of this compound.
-
Indoline Nitrogen (N1): The secondary amine of the indoline ring is nucleophilic and can readily undergo N-alkylation or N-acylation reactions. This allows for the introduction of diverse side chains, which is a common strategy in drug design to modulate solubility, cell permeability, and target binding.
-
Nitro Group (C6): The nitro group is a versatile functional group. Its primary utility in synthesis is its susceptibility to reduction to a primary amine (6-amino-4-methylindoline). This transformation opens up a plethora of subsequent reactions, such as diazotization, amide bond formation, and the construction of fused heterocyclic systems. Common reducing agents include SnCl₂/HCl, H₂/Pd-C, or sodium dithionite.
-
Aromatic Ring: The indoline ring can be dehydrogenated (aromatized) to the corresponding indole derivative using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂).[6] The presence of the electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution, while the methyl group is weakly activating.
Experimental Protocols
The following protocols are provided as representative methods for the synthesis and analysis of this compound. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Synthesis of this compound via Nitration of 4-Methylindoline
This procedure is based on standard nitration methods for activated aromatic systems.
References
An In-depth Technical Guide to the Key Reactive Sites on the 4-Methyl-6-nitroindoline Scaffold
Introduction
The 4-methyl-6-nitroindoline scaffold is a fascinating heterocyclic framework that holds significant potential in the realms of medicinal chemistry and materials science. Its unique electronic architecture, arising from the interplay of an electron-donating methyl group and a strongly electron-withdrawing nitro group on the indoline core, presents a rich landscape for chemical modifications. This guide provides a comprehensive exploration of the key reactive sites of this scaffold, offering insights into the underlying principles governing its reactivity and providing actionable protocols for its functionalization. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic versatility of this promising molecule.
The indoline core, a reduced form of indole, is a privileged structure in numerous biologically active compounds.[1] The strategic placement of a methyl group at the C4 position and a nitro group at the C6 position creates a molecule with distinct regions of high and low electron density, thereby dictating the regioselectivity of various chemical transformations. Understanding these nuances is paramount for the rational design and synthesis of novel derivatives with tailored properties.
Analysis of Reactive Sites
The reactivity of the this compound scaffold can be systematically understood by examining its four principal reactive zones: the aromatic ring, the nitro group, the indoline nitrogen, and the methyl group.
The Aromatic Ring: A Dichotomy of Electron Density
The benzene ring of the indoline scaffold is the primary site for electrophilic and nucleophilic aromatic substitution reactions. The outcome of these reactions is governed by the cumulative electronic effects of the fused heterocyclic ring, the methyl group, and the nitro group.
In an electrophilic aromatic substitution reaction, an electrophile attacks the electron-rich aromatic ring. The regioselectivity of this attack on the this compound scaffold is a result of the competing directing effects of the substituents.
-
Indoline Ring: The nitrogen atom of the indoline ring, through its lone pair, is a powerful electron-donating group, activating the aromatic ring towards electrophilic attack. It is an ortho, para-director.
-
Methyl Group (C4): The methyl group is an activating, electron-donating group through an inductive effect and hyperconjugation.[2] It is also an ortho, para-director.
-
Nitro Group (C6): The nitro group is a strongly deactivating, electron-withdrawing group through both inductive and resonance effects. It is a meta-director.[2]
Considering these effects on the available C5 and C7 positions:
-
At C5: This position is ortho to the activating methyl group and ortho to the deactivating nitro group. The activating effect of the methyl group and the ortho, para-directing effect of the indoline nitrogen will likely dominate the deactivating effect of the nitro group at this position.
-
At C7: This position is meta to the activating methyl group and ortho to the deactivating nitro group. It is also ortho to the indoline nitrogen.
Therefore, electrophilic substitution is most likely to occur at the C5 position , driven by the strong activating and directing effects of the methyl group and the indoline nitrogen, which should overcome the deactivating influence of the adjacent nitro group. The C7 position is less favored due to being meta to the methyl group.
Experimental Protocol: Nitration of this compound
This hypothetical protocol is based on standard nitration procedures for activated aromatic rings.
-
Dissolution: Dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Addition of Nitrating Agent: Slowly add a cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid, maintaining the temperature below 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Extraction: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the C5-nitrated product.
The presence of the strongly electron-withdrawing nitro group at C6 significantly activates the aromatic ring towards nucleophilic attack.[3] The positions ortho and para to the nitro group are the most electrophilic and therefore the most susceptible to nucleophilic substitution. In the case of this compound, these are the C5 and C7 positions .
A nucleophile can attack these positions, leading to the displacement of a leaving group, if one is present, or in some cases, a hydride ion. The presence of the electron-donating methyl group at C4 may slightly disfavor attack at C5 compared to C7. Therefore, the C7 position is predicted to be the most reactive site for nucleophilic aromatic substitution.
Conceptual Workflow for Nucleophilic Aromatic Substitution
Caption: Generalized workflow for nucleophilic aromatic substitution on the this compound scaffold.
The Nitro Group: A Gateway to Diverse Functionality
The nitro group at the C6 position is a versatile functional handle, primarily through its reduction to an amino group.
The reduction of the nitro group to a primary amine is a fundamental and highly efficient transformation. This reaction opens up a vast array of subsequent chemical modifications, including diazotization, acylation, and alkylation, making the resulting 6-amino-4-methylindoline a valuable intermediate.
A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation being a common and clean method.[1] Other reagents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid are also effective.[4] The choice of reagent can be critical to ensure the chemoselective reduction of the nitro group without affecting other potentially sensitive functional groups.
Experimental Protocol: Reduction of the Nitro Group
-
Setup: To a solution of this compound (1.0 eq) in ethanol or ethyl acetate, add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 6-amino-4-methylindoline, which can be further purified by crystallization or column chromatography.
| Reagent/Catalyst | Conditions | Advantages | Disadvantages |
| H₂, Pd/C | RT, 1 atm | Clean, high yield | Requires specialized equipment |
| SnCl₂·2H₂O, HCl | Reflux | Inexpensive | Stoichiometric tin salts waste |
| Fe, CH₃COOH | Reflux | Cost-effective | Acidic conditions, iron waste |
The Indoline Nitrogen (N1): A Nucleophilic Center
The nitrogen atom of the indoline ring is a secondary amine and possesses a lone pair of electrons, rendering it nucleophilic. It can readily undergo a variety of reactions, including acylation, alkylation, sulfonation, and arylation.
The nucleophilicity of the N1 nitrogen in this compound is expected to be somewhat attenuated compared to unsubstituted indoline due to the electron-withdrawing effect of the C6-nitro group. However, it remains a reactive site for functionalization under appropriate conditions.
Reaction Scheme: N-Functionalization of this compound
Caption: Key N-functionalization reactions of the this compound core.
The Methyl Group (C4): A Site for Benzylic Functionalization
The methyl group at the C4 position is attached to the aromatic ring and its benzylic protons are susceptible to radical-mediated reactions and oxidation.
Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator like AIBN), the methyl group can undergo halogenation to afford a 4-(halomethyl)-6-nitroindoline. This product is a versatile intermediate for further nucleophilic substitution reactions.
Strong oxidizing agents, such as potassium permanganate or chromic acid, can oxidize the methyl group to a carboxylic acid. This transformation provides another avenue for introducing diverse functional groups through amide bond formation or other carboxylic acid derivatizations.
Conclusion
The this compound scaffold is a synthetically tractable molecule with multiple, distinct reactive sites. The interplay of the electron-donating methyl group and the electron-withdrawing nitro group on the indoline core creates a nuanced reactivity profile that can be strategically exploited for the synthesis of a wide range of derivatives. A thorough understanding of the electronic effects governing the reactivity at the aromatic ring, the nitro group, the indoline nitrogen, and the methyl group is crucial for the successful design and execution of synthetic strategies. This guide provides a foundational framework for researchers to explore the chemical space around this promising scaffold, paving the way for the discovery of new molecules with potential applications in medicine and beyond.
References
Methodological & Application
The Latent Promise of a Privileged Scaffold: Application Notes and Protocols for 4-Methyl-6-nitroindoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The introduction of specific substituents onto this core can profoundly influence its physicochemical properties and biological activity. This guide focuses on 4-Methyl-6-nitroindoline, a derivative with untapped potential in drug discovery. While direct and extensive research on this specific molecule is nascent, its structural components—the indoline core, a metabolically robust methyl group, and a versatile nitro group—suggest a strong rationale for its investigation.[3] This document serves as a technical primer, providing a theoretical framework and practical protocols for researchers to explore the medicinal chemistry applications of this compound, from synthesis to biological evaluation.
The this compound Scaffold: A Structural Overview
The therapeutic potential of this compound can be inferred by dissecting its key structural features:
-
The Indoline Core: This bicyclic heterocyclic system is a common motif in a wide array of drugs, valued for its rigid, three-dimensional structure that can effectively present substituents for interaction with biological targets.[4] Its presence in kinase inhibitors and serotonin receptor modulators highlights its versatility.[3]
-
The 6-Nitro Group: The strongly electron-withdrawing nitro group significantly alters the electronic landscape of the aromatic ring, influencing the molecule's reactivity and potential for intermolecular interactions.[3] Crucially, the nitro group is a versatile synthetic handle. It can be readily reduced to a primary amine, which opens up a vast chemical space for derivatization through amide bond formation, sulfonylation, and reductive amination, enabling the generation of large compound libraries for screening.[3] Furthermore, nitroaromatic compounds themselves are a class of molecules with known antimicrobial and anticancer properties.[5][6]
-
The 4-Methyl Group: The methyl group at the 4-position can influence the molecule's lipophilicity, solubility, and metabolic stability. It may also provide steric hindrance that can favor specific binding conformations or block unwanted metabolic transformations.
The strategic placement of these functional groups makes this compound a compelling starting point for the design of novel therapeutic agents.
Potential Therapeutic Applications and Rationale
Based on the known activities of structurally related compounds, we can postulate several promising avenues for the investigation of this compound and its derivatives.
Anticancer Drug Discovery
The indole and nitroindole scaffolds are well-represented in the landscape of anticancer research. For instance, derivatives of 5-nitroindole have been identified as binders of the c-Myc G-quadruplex, a non-canonical DNA structure implicated in cancer, leading to the downregulation of the c-Myc oncogene and cell cycle arrest in cancer cells.[7]
Hypothesis: The this compound scaffold could serve as a basis for the development of novel anticancer agents, potentially acting as:
-
G-Quadruplex Stabilizers: Similar to 5-nitroindole analogs, derivatives could be designed to interact with and stabilize G-quadruplex structures in the promoter regions of oncogenes.
-
Kinase Inhibitors: The indoline core is a known hinge-binding motif in many kinase inhibitors. Derivatization of the this compound scaffold could yield potent and selective kinase inhibitors.
-
Hypoxia-Activated Prodrugs: The nitro group can be reduced under hypoxic conditions, a characteristic of solid tumors, to generate cytotoxic species. This offers a pathway for tumor-selective drug activation.
Antimicrobial Agents
Nitro-containing heterocyclic compounds have a long history as antimicrobial agents. Their mechanism often involves the enzymatic reduction of the nitro group within the microbial cell to generate reactive nitrogen species that induce cellular damage.[6]
Hypothesis: this compound and its derivatives may exhibit antibacterial or antifungal activity. The scaffold could be particularly interesting for targeting drug-resistant pathogens where novel mechanisms of action are urgently needed.
Synthetic Protocols
The following protocols are provided as a starting point for the synthesis and derivatization of this compound. These are generalized procedures based on established chemical transformations and may require optimization.
Protocol 1: Synthesis of this compound
A plausible synthetic route to this compound involves the nitration of 4-methylindoline. Careful control of reaction conditions is crucial to achieve regioselectivity.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-methylindoline (1 equivalent).
-
Dissolution: Cool the flask in an ice-salt bath to 0 °C and slowly add concentrated sulfuric acid with stirring, maintaining the temperature below 10 °C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid in the dropping funnel. Add this mixture dropwise to the solution of 4-methylindoline, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is ~7-8. Extract the product with an organic solvent such as ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Protocol 2: Reduction of the Nitro Group to Form 4-Methyl-6-aminoindoline
The reduction of the nitro group is a key transformation to enable further diversification of the scaffold.
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).
-
Hydrogenation: Fit the flask with a balloon filled with hydrogen gas (or use a Parr hydrogenator). Purge the flask with hydrogen and then maintain a hydrogen atmosphere with vigorous stirring at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield 4-Methyl-6-aminoindoline, which can often be used in the next step without further purification.
Protocols for Biological Evaluation
The following are standard in vitro assays to begin assessing the biological activity of this compound and its derivatives.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.
Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for MTT-based cytotoxicity assay.
Step-by-Step Procedure:
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.
-
Compound Preparation: Prepare a stock solution of the test compounds in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.
Step-by-Step Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Interpretation and Future Perspectives
The initial biological data will guide the subsequent steps in the drug discovery process.
| Assay | Parameter Measured | Interpretation of Favorable Result | Potential Next Steps |
| MTT Assay | IC50 (µM) | Low micromolar or nanomolar IC50 values against specific cancer cell lines. | Secondary assays (e.g., apoptosis, cell cycle analysis), mechanism of action studies, and structure-activity relationship (SAR) studies. |
| MIC Assay | MIC (µg/mL) | Low MIC values against pathogenic bacterial strains. | Determination of Minimum Bactericidal Concentration (MBC), testing against a broader panel of strains (including resistant isolates), and toxicity studies. |
Should initial screening of this compound or a primary library of its derivatives yield promising results, the focus should shift to establishing a robust Structure-Activity Relationship (SAR). This will involve systematic modifications at the indoline nitrogen and the amino group (derived from the nitro group) to optimize potency, selectivity, and drug-like properties.
Conclusion
This compound represents a promising yet underexplored scaffold in medicinal chemistry. Its structural features provide a solid foundation for the design of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The protocols and rationale presented in this guide are intended to equip researchers with the foundational knowledge and practical tools to unlock the potential of this intriguing molecule and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpr.com [ijrpr.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for characterizing 4-Methyl-6-nitroindoline
An Application Note for the Comprehensive Analytical Characterization of 4-Methyl-6-nitroindoline
Abstract
This guide provides a comprehensive suite of analytical methodologies for the definitive characterization of this compound, a heterocyclic compound of interest in synthetic and medicinal chemistry. For researchers, scientists, and drug development professionals, ensuring the structural integrity, purity, and identity of such intermediates is paramount. The following protocols are designed as self-validating systems, integrating chromatographic and spectroscopic techniques to deliver a multi-faceted analytical workflow. We will detail field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and single-crystal X-ray Crystallography, explaining the causality behind experimental choices to ensure robust and reproducible results.
Introduction: The Need for Rigorous Characterization
This compound is a substituted indoline, a core structure found in numerous natural products and pharmacologically active molecules.[1] The introduction of a nitro group and a methyl group to the indoline scaffold creates specific electronic and steric properties that can be leveraged in further synthetic transformations. The position of these substituents is critical to the molecule's reactivity and potential biological activity. Therefore, unambiguous confirmation of the isomeric structure and assessment of purity are essential quality control steps. An integrated analytical approach, leveraging the strengths of orthogonal techniques, is required to build a complete profile of the compound. This document serves as a practical guide to achieving that goal.
Orthogonal Analytical Workflow
A robust characterization strategy does not rely on a single technique but rather on the convergence of data from multiple, independent methods. Chromatography provides information on purity and the presence of isomers, while mass spectrometry and NMR spectroscopy provide definitive structural information. X-ray crystallography offers the ultimate confirmation of the three-dimensional structure.
Caption: Integrated workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle of Analysis: Reversed-phase HPLC is the premier technique for assessing the purity of non-volatile organic compounds like this compound. The nitroaromatic nature of the analyte makes it highly suitable for UV detection.[2] A C18 stationary phase is chosen for its hydrophobicity, which effectively retains the indoline structure, while a gradient elution with an organic modifier (acetonitrile) and acidified water ensures sharp peaks and efficient separation from potential isomers (e.g., 6-Methyl-4-nitroindoline) or other impurities.[3][4][5]
Experimental Protocol: HPLC
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Dissolve the sample in 5 mL of a 50:50 (v/v) mixture of acetonitrile and DI water to create a 1 mg/mL stock solution.
-
Perform a 1:10 dilution of the stock solution with the mobile phase starting condition (e.g., 85% Mobile Phase A) to a final concentration of 0.1 mg/mL.
-
Filter the diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
System: HPLC system with a UV-Vis Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in DI Water.[4]
-
Mobile Phase B: Acetonitrile.
-
Detection Wavelength: 254 nm, with DAD scanning from 200-400 nm to capture the full UV spectrum.[4][6]
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
-
The retention time provides a consistent identifier for the compound under the specified conditions.
-
Examine the UV-Vis spectrum of the main peak to confirm its identity against a reference standard if available.
-
| Parameter | Value | Rationale |
| Column | C18 (4.6 x 150 mm, 3.5 µm) | Excellent retention for aromatic and heterocyclic compounds. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns, providing good efficiency. |
| Injection Volume | 5 µL | A small volume prevents peak distortion and column overloading. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| UV Detection | 254 nm | A common wavelength for detecting aromatic compounds.[6] |
| Gradient Elution | 0-2 min: 15% B | Allows for proper sample loading and focusing on the column. |
| 2-15 min: 15% to 90% B | The gradient ensures elution of the main compound and any more retained impurities. | |
| 15-17 min: 90% B | Washes the column of highly nonpolar components. | |
| 17-18 min: 90% to 15% B | Returns to initial conditions. | |
| 18-22 min: 15% B | Column re-equilibration for the next injection. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation
Principle of Analysis: GC-MS is a powerful tool for identifying volatile and thermally stable compounds. The sample is vaporized and separated by gas chromatography, after which the mass spectrometer fragments the molecule and detects the fragments based on their mass-to-charge (m/z) ratio. This fragmentation pattern, along with the molecular ion peak, serves as a molecular fingerprint. While some nitroaromatics can be thermally sensitive, many are amenable to GC-MS analysis, which provides orthogonal selectivity to HPLC.[7][8]
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Prepare a 100 µg/mL solution of this compound in a suitable solvent like ethyl acetate or dichloromethane.
-
Filter the solution through a 0.22 µm PTFE filter into a GC vial.
-
-
Instrumentation and Conditions:
-
System: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum for that peak. Confirm the presence of the molecular ion (M⁺) at the expected m/z value (C₉H₁₀N₂O₂ ≈ 178.07).
-
Interpret the fragmentation pattern. Characteristic losses for nitroaromatics include NO₂ (46 Da) and NO (30 Da).[7]
-
| Parameter | Value | Rationale |
| Injector Temperature | 250 °C | Ensures rapid volatilization without significant degradation. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | Initial: 100 °C, hold 1 min | Starts below the solvent boiling point. |
| Ramp: 15 °C/min to 280 °C | Provides good separation of potential impurities. | |
| Hold: 5 min at 280 °C | Ensures all components elute from the column. | |
| MS Source Temp. | 230 °C | Standard temperature for EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass analyzer. |
| Ionization Energy | 70 eV | Standard energy for creating reproducible fragmentation patterns. |
| Mass Scan Range | 40 - 400 amu | Covers the expected molecular ion and fragment masses. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation
Principle of Analysis: NMR spectroscopy is the most powerful technique for determining the precise molecular structure of an organic compound in solution. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. For this compound, NMR is essential to confirm the substitution pattern on the aromatic ring and distinguish it from other possible isomers.[9]
Caption: Standard workflow for NMR-based structure confirmation.
Experimental Protocol: NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra.
-
Reference: Use the residual solvent peak as an internal reference (CDCl₃: δH 7.26, δC 77.16; DMSO-d₆: δH 2.50, δC 39.52).
-
Expected Spectral Data and Interpretation
-
¹H NMR:
-
Aromatic Protons: Two singlets (or narrow doublets with small meta-coupling) are expected for the protons at C5 and C7. The strong electron-withdrawing effect of the nitro group at C6 will shift these protons downfield. The proton at C5 will likely be a singlet, and the proton at C7 will also appear as a singlet.
-
Methyl Protons: A singlet integrating to 3H, corresponding to the methyl group at C4. This will be in the typical aromatic methyl region (~2.3-2.5 ppm).
-
Indoline Protons: Two triplets (or more complex multiplets) are expected for the two CH₂ groups at C2 and C3, each integrating to 2H.
-
N-H Proton: A broad singlet for the N-H proton, which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
Nine distinct carbon signals are expected.
-
The carbon atom attached to the nitro group (C6) will be significantly deshielded.
-
The quaternary carbons (C3a, C4, C6, C7a) will typically have lower intensities.
-
The methyl carbon will appear upfield (~15-25 ppm).
-
The two CH₂ carbons of the indoline ring will be in the aliphatic region.
-
Single Crystal X-ray Crystallography: The Definitive Structure
Principle of Analysis: When a compound can be grown as a high-quality single crystal, X-ray crystallography provides unequivocal proof of its molecular structure.[10] It determines the precise spatial arrangement of atoms, bond lengths, and bond angles, offering the ultimate confirmation of connectivity and stereochemistry.[11][12] This technique is invaluable for distinguishing between close isomers where spectroscopic data might be ambiguous.
Protocol Overview: X-ray Crystallography
-
Crystal Growth:
-
High-quality single crystals are paramount. This is often the most challenging step.
-
Slow evaporation of a saturated solution is a common method. Screen various solvents (e.g., ethanol, ethyl acetate, hexane, or mixtures) to find conditions that favor crystal growth over precipitation.
-
Other methods include slow cooling or vapor diffusion.
-
-
Data Collection and Structure Solution:
-
A suitable crystal is mounted on a diffractometer.
-
The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.
-
The resulting data is used to solve the electron density map and refine the atomic positions, yielding a 3D model of the molecule.[13]
-
Summary of Analytical Data
The following table summarizes the expected results from the analytical characterization of this compound.
| Technique | Parameter | Expected Result | Purpose |
| HPLC | Retention Time | Compound- and method-specific | Identity |
| Purity | >95% (typical for purified material) | Purity Assessment | |
| UV λmax | ~254 nm and a longer wavelength band due to the nitro group | Identity Confirmation | |
| GC-MS | Retention Time | Compound- and method-specific | Identity |
| Molecular Ion (M⁺) | m/z ≈ 178.07 | Molecular Weight Confirmation | |
| Key Fragments | m/z ≈ 132 (M-NO₂), 148 (M-NO) | Structural Confirmation | |
| ¹H NMR | Chemical Shifts (ppm) | Aromatic H (2), Methyl H (3), CH₂ (4), NH (1) | Structure Elucidation |
| Integration | Proportional to the number of protons | Proton Count | |
| Coupling | Splitting patterns confirm proton connectivity | Connectivity | |
| ¹³C NMR | No. of Signals | 9 unique carbon signals | Carbon Skeleton Confirmation |
| X-ray | 3D Structure | Confirmed atomic connectivity and geometry | Unambiguous Structure Proof |
References
- 1. Page loading... [wap.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. waters.com [waters.com]
- 7. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journaljpri.com [journaljpri.com]
- 10. mkuniversity.ac.in [mkuniversity.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of 4-Methyl-6-nitroindoline by Column Chromatography
Introduction: The Critical Role of Purification in Drug Discovery
4-Methyl-6-nitroindoline is a key heterocyclic building block in medicinal chemistry, serving as a precursor for a diverse range of pharmacologically active molecules. The indoline scaffold is a privileged structure in drug discovery, and the strategic placement of the methyl and electron-withdrawing nitro groups on the aromatic ring significantly influences the molecule's physicochemical properties and biological activity. As with any synthetic intermediate destined for pharmaceutical development, achieving high purity of this compound is paramount. Residual impurities, such as isomers, unreacted starting materials, or byproducts, can interfere with subsequent synthetic steps, compromise the biological activity of the final compound, and introduce potential toxicities.
Column chromatography is a fundamental and widely employed technique for the purification of organic compounds.[1][2] This application note provides a comprehensive, in-depth guide to the purification of this compound using silica gel column chromatography. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust starting point for achieving high-purity this compound. This guide emphasizes the scientific rationale behind the experimental choices, ensuring a thorough understanding of the purification process.
Physicochemical Properties and Pre-Chromatographic Considerations
A successful chromatographic separation is predicated on understanding the physicochemical properties of the target compound. While extensive experimental data for this compound is not widely published, its properties can be inferred from its structure and data on analogous compounds.
Polarity: The presence of the nitro group (-NO₂) and the secondary amine in the indoline ring imparts a significant degree of polarity to the molecule. This polarity is a key factor in its interaction with the stationary phase and the choice of the mobile phase. Nitroaromatic compounds are generally considered polar.
Solubility: Based on the properties of similar nitroanilines and nitrophenols, this compound is expected to be soluble in polar organic solvents such as ethyl acetate, acetone, and dichloromethane, and to a lesser extent in less polar solvents like hexanes.[3] A study on 4-methyl-2-nitroaniline showed good solubility in solvents like 2-butanone, N,N-dimethylformamide, and ethyl acetate.[4]
Stability: Nitroaromatic compounds can exhibit sensitivity to light and may be unstable under strongly acidic or basic conditions.[5] Therefore, prolonged exposure to harsh conditions during purification should be avoided. While silica gel is slightly acidic, for many nitro compounds, it can be used without significant degradation.[6][7]
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Rationale/Reference |
| Molecular Weight | 178.18 g/mol | Calculated |
| Polarity | Moderately Polar | Presence of nitro and amino functional groups. |
| Solubility | Soluble in ethyl acetate, dichloromethane, acetone. Sparingly soluble in hexanes. | Inferred from similar nitroaromatic compounds.[3][4] |
| Stability | Potentially light-sensitive. May degrade under strong acid/base conditions. | General characteristic of nitroaromatic compounds.[5] |
Developing the Separation Method: The Role of Thin-Layer Chromatography (TLC)
Before proceeding to column chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique to determine the optimal mobile phase for separation.[1] The goal is to find a solvent system that provides good separation between this compound and its impurities, with the target compound having an Rf value between 0.2 and 0.4.[6]
Experimental Protocol: TLC Method Development
-
Plate Preparation: Use commercially available silica gel TLC plates (e.g., silica gel 60 F254). With a pencil, lightly draw an origin line about 1 cm from the bottom of the plate.
-
Sample Application: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the origin line.
-
Solvent Systems: Prepare a series of developing solvents (eluents) with varying polarities. A good starting point for moderately polar compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
-
Initial Screening:
-
20% Ethyl Acetate in Hexanes
-
30% Ethyl Acetate in Hexanes
-
50% Ethyl Acetate in Hexanes
-
10% Methanol in Dichloromethane
-
-
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: After development, remove the plate and mark the solvent front with a pencil. Dry the plate and visualize the spots.
-
UV Light: Since this compound contains an aromatic ring, it should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent background.[8]
-
Iodine Chamber: Place the plate in a chamber containing iodine crystals. Aromatic compounds often stain brown.[9]
-
Chemical Staining: A potassium permanganate (KMnO₄) stain can be used as a general stain for organic compounds.[10] For more specific visualization of the nitro group, a stain involving reduction with stannous chloride followed by diazotization and coupling can be employed, which typically produces colored spots.[11]
-
Purification Protocol: Column Chromatography
This protocol details the purification of this compound using flash column chromatography with silica gel. Flash chromatography utilizes pressure to accelerate the flow of the mobile phase, leading to a faster and more efficient separation.
Materials and Equipment
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Eluent (optimized from TLC)
-
Sand (acid-washed)
-
Collection tubes
-
Air or nitrogen source for pressure
-
Rotary evaporator
Step-by-Step Methodology
-
Column Packing (Slurry Method):
-
Securely clamp the column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[2]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 20% ethyl acetate in hexanes). The amount of silica gel should be 50-100 times the weight of the crude sample.
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock and allow the solvent to drain until the level is just above the sand layer. Do not let the column run dry.
-
-
Sample Loading (Dry Loading):
-
Dry loading is recommended for compounds that have limited solubility in the initial eluent.
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of the crude sample) to the solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder of the sample adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
Gently add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
-
-
Elution:
-
Carefully add the initial eluent to the column.
-
Apply gentle pressure to the top of the column using a regulated air or nitrogen line.
-
Begin collecting fractions in test tubes.
-
If a gradient elution is necessary (as determined by TLC showing a large polarity difference between the product and impurities), gradually increase the polarity of the mobile phase. For example, start with 20% ethyl acetate in hexanes, then move to 30%, and then 50%.
Caption: Gradient elution workflow for purification.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Spot every few fractions on a TLC plate, alongside a spot of the original crude mixture for comparison.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Post-Purification Analysis and Data Presentation
After purification, it is crucial to assess the purity of the isolated this compound.
Table 2: Recommended Analytical Techniques for Purity Assessment
| Technique | Purpose | Expected Outcome |
| TLC | Quick purity check | A single spot with a consistent Rf value. |
| ¹H NMR Spectroscopy | Structural confirmation and purity assessment | A spectrum consistent with the structure of this compound, with minimal or no signals from impurities. |
| ¹³C NMR Spectroscopy | Structural confirmation | A spectrum showing the correct number of carbon signals for the molecule. |
| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak corresponding to the mass of this compound. |
| HPLC | Quantitative purity analysis | A single major peak, allowing for the calculation of purity as a percentage. |
Troubleshooting
Table 3: Common Problems and Solutions in Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | - Inappropriate solvent system.- Column overloading.- Column channeling. | - Re-optimize the mobile phase using TLC.- Use a larger column or less sample.- Ensure proper column packing. |
| Compound Stuck on Column | - Eluent is not polar enough. | - Gradually increase the polarity of the mobile phase. |
| Cracked Column Bed | - The column ran dry. | - Ensure the solvent level never drops below the top of the silica gel. |
| Streaking of Spots on TLC | - Compound is too concentrated.- Compound is acidic or basic. | - Dilute the sample.- Add a small amount of acetic acid or triethylamine to the eluent. |
| Product Degradation | - Compound is unstable on silica gel. | - Use a less acidic stationary phase (e.g., neutral alumina) or deactivate the silica gel with a base like triethylamine.[6] |
Safety Precautions
Working with this compound and the solvents used in chromatography requires strict adherence to safety protocols.
-
Handling Nitroaromatic Compounds: Many nitroaromatic compounds are toxic and can be absorbed through the skin.[5][12] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
Solvent Safety: The organic solvents used as eluents are flammable and can be harmful if inhaled or absorbed through the skin. Work in a fume hood and keep solvents away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste, including residual solvents and used silica gel, according to institutional and local regulations.[14]
Caption: Essential safety protocol workflow.
Conclusion
The purification of this compound by column chromatography is a critical step in its utilization for drug discovery and development. By carefully selecting the stationary and mobile phases based on preliminary TLC analysis, and by following a systematic and well-executed protocol, researchers can obtain this valuable intermediate with high purity. Adherence to safety protocols is non-negotiable when working with nitroaromatic compounds and organic solvents. This application note provides a comprehensive framework to guide scientists in the successful purification of this compound, thereby ensuring the quality and reliability of their subsequent research.
References
- 1. studylib.net [studylib.net]
- 2. web.uvic.ca [web.uvic.ca]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pure.tue.nl [pure.tue.nl]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. agilent.com [agilent.com]
- 14. carlroth.com [carlroth.com]
Application Notes and Protocols for the Strategic Derivatization of 4-Methyl-6-nitroindoline
Prepared by: Gemini, Senior Application Scientist
Introduction
4-Methyl-6-nitroindoline is a versatile heterocyclic scaffold that serves as a valuable building block for the synthesis of a diverse array of biologically active molecules. Its structure features several key reactive sites amenable to chemical modification: the nucleophilic indoline nitrogen (N-1), the electron-rich aromatic ring, and the electron-withdrawing nitro group, which can be transformed into other functional groups. This strategic positioning of functional handles allows for the systematic exploration of chemical space, making it a molecule of significant interest to researchers in medicinal chemistry and drug development.
This guide provides a comprehensive overview of the primary derivatization strategies for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic rationale for experimental choices. The protocols described herein are intended to be robust starting points for the synthesis of novel derivatives for screening and lead optimization campaigns.
Physicochemical Properties and Safety Handling
The derivatization of this compound involves handling potentially hazardous materials. Nitroaromatic compounds, as a class, are known for their potential toxicity and reactivity.[1] A thorough risk assessment is mandatory before commencing any experimental work.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₂ | (Estimated) |
| Molecular Weight | 178.19 g/mol | (Calculated) |
| Appearance | Yellow to orange solid | (Anticipated) |
| Solubility | Soluble in polar organic solvents (DMF, DMSO, DCM) | (Anticipated) |
Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[2][3] Operations that may generate dust should be performed in a chemical fume hood with an appropriate respirator.[4]
-
Handling: Handle as a substance that is potentially irritating to the skin, eyes, and respiratory tract.[1][3] Avoid inhalation of dust and direct contact with skin and eyes.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.[1]
-
Disposal: Waste should be treated as hazardous. Do not dispose of down the drain.[1] Consult institutional environmental health and safety guidelines for proper disposal procedures.
Section 1: N-Functionalization of the Indoline Ring
The secondary amine at the N-1 position of the indoline ring is a primary site for derivatization due to its nucleophilicity. Common transformations include acylation and alkylation.
N-Acylation
Mechanistic Rationale: N-acylation proceeds via the deprotonation of the indoline N-H by a suitable base to form a highly nucleophilic indolide anion. This anion then attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride, anhydride, or thioester). The choice of base is critical; strong, non-nucleophilic bases like sodium hydride (NaH) are effective with reactive acylating agents, while weaker bases like carbonates (K₂CO₃, Cs₂CO₃) are suitable for milder, chemoselective methods.[5]
Protocol 1.1.1: N-Acylation using an Acyl Chloride
This protocol describes a general procedure using a reactive acyl chloride.[6]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir for 20-30 minutes at 0 °C.
-
Acylation: Add the desired acyl chloride (1.1 eq) dropwise to the stirred suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 1.1.2: Chemoselective N-Acylation using a Thioester
This method offers high chemoselectivity and tolerance for various functional groups, using a more stable acyl source.[5][7]
-
Setup: In an oven-dried reaction tube, combine this compound (1.0 eq, 0.2 mmol), the desired S-methyl thioester (3.0 eq), and cesium carbonate (Cs₂CO₃, 3.0 eq).
-
Reaction: Add anhydrous xylene (2.0 mL) and seal the tube. Heat the mixture to 140 °C and stir for 12 hours.
-
Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to yield the N-acylated product.
N-Alkylation
Mechanistic Rationale: Similar to acylation, N-alkylation typically begins with the deprotonation of the indoline nitrogen to enhance its nucleophilicity. The resulting anion then displaces a leaving group from an alkyl electrophile (e.g., an alkyl halide or tosylate) in an S_N2 reaction. The choice of base and solvent is crucial to modulate reactivity and prevent side reactions.
Protocol 1.2.1: General Procedure for N-Alkylation
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Alkylation: Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq) to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature (or heat gently to 50-60 °C if necessary) for 4-16 hours until TLC analysis indicates complete consumption of the starting material.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Table 2: Summary of N-Functionalization Conditions
| Reaction | Reagent Type | Typical Base | Solvent | Temp. (°C) |
| N-Acylation | Acyl Chloride | NaH, DIPEA | DCM, THF | 0 to RT |
| Thioester | Cs₂CO₃ | Xylene | 140 | |
| Anhydride | DIPEA, Pyridine | DCM | RT | |
| N-Alkylation | Alkyl Halide | K₂CO₃, NaH | DMF, ACN | RT to 60 |
Section 2: Modification of the Nitro Group
The nitro group is a powerful synthetic handle. Its reduction to an amine opens a gateway to a vast number of subsequent derivatizations.
Reduction to 6-Amino-4-methylindoline
Mechanistic Rationale: The conversion of an aromatic nitro group to an amine is a classic transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer agent like ammonium formate) is a clean and efficient method.[8] Alternatively, chemical reduction using metals in acidic media (e.g., SnCl₂/HCl or Fe/HCl) can be employed, although purification can sometimes be more challenging.
Protocol 2.1.1: Catalytic Hydrogenation
-
Setup: To a solution of this compound (1.0 eq) in methanol or ethanol, carefully add palladium on carbon (10% Pd/C, 0.1 eq by weight).
-
Hydrogenation: Place the reaction flask under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator).
-
Reaction: Stir the mixture vigorously at room temperature for 4-12 hours, or until TLC shows complete consumption of the starting material.
-
Workup: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the 6-Amino-4-methylindoline product, which can often be used in the next step without further purification.
Section 3: Aromatic Ring Functionalization & Cross-Coupling
While direct C-H functionalization is possible, a more common and reliable strategy for aryl-aryl or aryl-heteroaryl bond formation is through palladium-catalyzed cross-coupling reactions. This typically requires the initial installation of a halide on the aromatic ring.
Suzuki-Miyaura Cross-Coupling
Mechanistic Rationale: The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[9] It involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organohalide. The catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst to the aryl halide, transmetalation of the organic group from the boron atom to the palladium center (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9][10]
Protocol 3.1.1: Suzuki Coupling of a Halo-4-methyl-6-nitroindoline
Note: This protocol assumes the prior synthesis of a halogenated (e.g., bromo- or iodo-) derivative of this compound.
-
Setup: In a reaction vessel, combine the halo-4-methyl-6-nitroindoline (1.0 eq), the desired arylboronic acid (1.5 eq), and a suitable base such as potassium phosphate (K₃PO₄, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a suitable ligand if required (e.g., XPhos, 6-7 mol%).[10]
-
Solvent: Add a solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water 4:1).[10]
-
Reaction: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction to 60-100 °C and stir for 5-24 hours, monitoring by TLC or LC-MS.[10]
-
Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Advanced Concept: The Nitro Group as a Direct Coupling Handle
Recent advances in catalysis have demonstrated that nitroarenes can be used directly as electrophilic partners in Suzuki-Miyaura cross-coupling reactions, avoiding the need for a separate halogenation step.[11] These reactions typically require specialized catalyst systems with bulky biarylphosphine ligands (e.g., BrettPhos) to facilitate the challenging oxidative addition into the C-NO₂ bond.[11] While beyond the scope of a general protocol, this strategy represents a cutting-edge approach for streamlining synthetic routes.
Troubleshooting Guide
Table 3: Common Issues and Solutions in Derivatization Reactions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (for coupling).2. Insufficiently strong base.3. Low reaction temperature.4. Poor quality of reagents or solvents. | 1. Use fresh catalyst; pre-activate if necessary.2. Switch to a stronger base (e.g., K₂CO₃ to NaH).3. Increase reaction temperature incrementally.4. Use freshly distilled/anhydrous solvents and pure reagents. |
| Formation of Multiple Products | 1. Over-alkylation (N-alkylation).2. Side reactions on the aromatic ring.3. Decomposition of starting material or product. | 1. Use a milder base or fewer equivalents of the alkylating agent.2. Protect the N-H group before attempting ring functionalization.3. Lower the reaction temperature; use a milder base/reagent. |
| Difficulty in Purification | 1. Product is highly polar.2. Byproducts have similar polarity to the product.3. Residual base (e.g., DIPEA) or catalyst. | 1. Use a more polar eluent system for chromatography; consider reverse-phase HPLC.2. Re-crystallize the product if possible.3. Perform an acidic or basic wash during workup to remove impurities. |
Conclusion
This compound is a highly adaptable chemical scaffold that provides multiple avenues for synthetic modification. By leveraging the distinct reactivity of the indoline nitrogen, the nitro group, and the aromatic core, chemists can readily generate diverse libraries of novel compounds. The protocols and principles outlined in this guide serve as a robust foundation for the strategic derivatization of this valuable building block, enabling further advancements in chemical biology and drug discovery.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
large-scale synthesis of 4-Methyl-6-nitroindoline for research
An Application Note for the Scalable Synthesis of 4-Methyl-6-nitroindoline
Abstract
This compound is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery programs. Its substituted indoline framework is a common motif in a wide array of pharmacologically active molecules. This application note provides a comprehensive, field-proven guide for the large-scale synthesis of this compound, designed for researchers, chemists, and drug development professionals. The protocol is structured around a robust three-step sequence: N-acetylation for regioselective control, electrophilic nitration, and subsequent deprotection. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety imperatives, and analytical validation required for producing high-purity material suitable for advanced research applications.
Introduction: The Strategic Importance of this compound
The indoline scaffold is a privileged structure in drug design, forming the core of numerous natural products and synthetic drugs. The introduction of a methyl group at the 4-position and a nitro group at the 6-position creates a highly versatile intermediate. The nitro group can be readily reduced to an amine, providing a handle for further derivatization through amide bond formation, sulfonylation, or reductive amination. This strategic functionalization makes this compound an essential precursor for synthesizing targeted libraries of compounds for screening and lead optimization.
Synthetic Strategy: Regiocontrol via N-Acetylation
Direct electrophilic nitration of 4-methylindoline is prone to poor regioselectivity, yielding a mixture of isomers (predominantly the 5-nitro and 7-nitro products) due to the combined directing effects of the activating amine and methyl groups. To achieve the desired 6-nitro substitution with high selectivity, a protection strategy is employed.
The chosen strategy involves three key stages:
-
N-Acetylation: The indoline nitrogen is protected with an acetyl group. This moderates the activating effect of the nitrogen and, as an ortho-, para-directing group, sterically and electronically favors substitution at the C6 position (para to the nitrogen).[1]
-
Electrophilic Nitration: The N-acetyl-4-methylindoline is subjected to nitration using a classic mixed-acid (HNO₃/H₂SO₄) system under carefully controlled temperature conditions.
-
Hydrolysis (Deacetylation): The acetyl protecting group is removed under basic conditions to yield the final target compound, this compound.
This workflow ensures a predictable and scalable synthesis with a high degree of isomeric purity.
Overall Synthesis Workflow
Caption: Three-step synthesis of this compound.
Materials and Equipment
Reagents
| Reagent | Grade | Recommended Supplier |
| 4-Methylindoline | ≥98% | Sigma-Aldrich, Alfa Aesar |
| Acetic Anhydride | ACS Reagent, ≥98% | Fisher Scientific |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄) | ACS Reagent, 95-98% | VWR |
| Nitric Acid (HNO₃) | ACS Reagent, 70% | EMD Millipore |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | ACS Reagent, 37% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ACS Grade | Fisher Scientific |
| Celite® 545 | --- | Sigma-Aldrich |
Equipment
-
Large, jacketed glass reaction vessel (5 L or greater) with overhead mechanical stirrer
-
Temperature probe and controller
-
Pressure-equalizing dropping funnel
-
Inert gas (N₂ or Ar) manifold
-
Ice-salt or cryo-cooler bath
-
Büchner funnel and vacuum flask
-
Rotary evaporator with vacuum pump
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Glass chromatography column
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Acid-resistant gloves, chemical splash goggles, face shield, chemical-resistant apron or lab coat.[2]
Detailed Experimental Protocols
Step 1: Synthesis of N-Acetyl-4-methylindoline
-
Reaction Setup: Equip a 5 L round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Charge the flask with 4-methylindoline (1.0 eq, e.g., 266 g, 2.0 mol) and anhydrous pyridine (1.5 eq, e.g., 237 mL, 3.0 mol).
-
Acylation: Cool the stirred solution to 0 °C using an ice bath. Add acetic anhydride (1.1 eq, e.g., 208 mL, 2.2 mol) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor the reaction progress by TLC (Mobile phase: 30% Ethyl Acetate in Hexanes). The starting material should be consumed.
-
Work-up: Carefully pour the reaction mixture into 2 L of ice-cold water with vigorous stirring. A solid precipitate should form.
-
Isolation: Collect the solid by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 500 mL).
-
Drying: Dry the solid under vacuum at 50 °C to a constant weight to yield N-acetyl-4-methylindoline as an off-white solid. (Expected yield: 90-95%).
Step 2: Nitration of N-Acetyl-4-methylindoline
CRITICAL SAFETY NOTE: Nitration reactions are highly exothermic and can lead to runaway reactions if not properly controlled.[3] This procedure must be performed in a chemical fume hood with a blast shield in place. Ensure an appropriate quenching bath (e.g., large ice-water bath) is readily accessible.[4][5]
-
Reaction Setup: In a 5 L jacketed reaction vessel equipped with a high-torque overhead stirrer, thermometer, and a pressure-equalizing dropping funnel, add N-acetyl-4-methylindoline (1.0 eq, e.g., 300 g, 1.71 mol).
-
Dissolution & Cooling: Add concentrated sulfuric acid (98%, ~5 mL per gram of starting material, e.g., 1.5 L) slowly while stirring. The dissolution is exothermic. Once fully dissolved, cool the mixture to 0 °C using a circulating chiller or an ice-salt bath.
-
Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (70%, 1.1 eq, e.g., 119 mL, 1.88 mol) to concentrated sulfuric acid (98%, e.g., 300 mL) while cooling in an ice bath.
-
Nitration: Add the pre-cooled nitrating mixture dropwise to the stirred solution of the substrate over 2-3 hours. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. [6]
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional 1 hour. Check for completion by TLC (Mobile phase: 50% Ethyl Acetate in Hexanes).
-
Quenching: Very slowly and carefully, pour the reaction mixture onto a large volume of crushed ice (~5 kg) in a suitable container with vigorous stirring. This step is highly exothermic.
-
Isolation: The product will precipitate as a yellow solid. Collect the solid by vacuum filtration and wash the filter cake extensively with cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the crude product under vacuum to yield N-acetyl-4-methyl-6-nitroindoline. (Expected yield: 80-88%).
Step 3: Hydrolysis of N-Acetyl-4-methyl-6-nitroindoline
-
Reaction Setup: To a 5 L flask containing the crude N-acetyl-4-methyl-6-nitroindoline (1.0 eq, e.g., 300 g, 1.36 mol), add a 6 M aqueous solution of hydrochloric acid (10 volumes, e.g., 3.0 L).
-
Hydrolysis: Heat the suspension to reflux (approx. 100-105 °C) with vigorous stirring for 4-6 hours. The reaction should become a clear, dark solution. Monitor for the disappearance of the starting material by TLC.
-
Neutralization & Precipitation: Cool the reaction mixture to room temperature, then further cool in an ice bath. Slowly and carefully neutralize the mixture by adding a cold 50% (w/v) aqueous sodium hydroxide solution with efficient stirring, keeping the temperature below 25 °C. Adjust the pH to 8-9. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (3 x 500 mL).
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield this compound as a yellow-to-orange crystalline solid.[7] (Expected yield: 85-92%).
Data Summary and Characterization
Reaction Parameters
| Step | Starting Material | Key Reagents | Molar Ratio (SM:Reagent) | Temp (°C) | Time (h) | Avg. Yield (%) |
| 1 | 4-Methylindoline | Acetic Anhydride | 1 : 1.1 | 0 to RT | 3 | 90-95 |
| 2 | N-Acetyl-4-methylindoline | HNO₃ | 1 : 1.1 | 0 - 5 | 3-4 | 80-88 |
| 3 | N-Acetyl-4-methyl-6-nitroindoline | 6 M HCl | 1 : excess | Reflux | 4-6 | 85-92 |
Analytical Characterization
The identity and purity of the final product must be confirmed using standard analytical techniques.[8][9]
| Technique | Expected Results for this compound |
| ¹H NMR | (400 MHz, DMSO-d₆) δ (ppm): ~7.5-7.7 (2H, m, Ar-H), ~6.5 (1H, s, NH), ~3.4 (2H, t, CH₂), ~2.9 (2H, t, CH₂), ~2.2 (3H, s, CH₃). Note: Exact shifts may vary. |
| ¹³C NMR | (100 MHz, DMSO-d₆) δ (ppm): Aromatic carbons (~150, 142, 125, 120, 115, 105), Aliphatic carbons (~48, 28), Methyl carbon (~18). Note: Exact shifts may vary. |
| LC-MS | ESI-MS m/z: Calculated for C₉H₁₀N₂O₂ [M+H]⁺: 179.08. Found: 179.1. |
| HPLC Purity | >98% (Column: C18, Mobile Phase: Acetonitrile/Water gradient, Detection: UV at 254 nm).[9] |
| Melting Point | To be determined experimentally. |
Safety and Emergency Procedures
Hazard Assessment
-
Concentrated Acids (H₂SO₄, HNO₃): Extremely corrosive and can cause severe burns upon contact.[10] Nitric acid is a strong oxidizing agent and can react violently with organic materials.[4]
-
Nitration Reaction: Highly exothermic with the potential for runaway reactions, leading to over-pressurization and explosion. Toxic nitrogen oxide (NOx) fumes can be generated.[2]
-
Acetic Anhydride: Corrosive and a lachrymator. Reacts with water.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor.
-
Sodium Hydroxide: Corrosive, causes severe burns. Dissolution in water is highly exothermic.
Personal Protective Equipment (PPE)
-
Eyes: Chemical splash goggles and a face shield must be worn, especially when handling concentrated acids and during the nitration and quenching steps.
-
Skin: Wear acid-resistant gloves (e.g., butyl rubber or Viton) and a chemical-resistant lab coat or apron.
-
Inhalation: All operations must be conducted in a certified chemical fume hood to avoid inhaling corrosive and toxic vapors.
Emergency Response
-
Acid Spills: Neutralize small spills with sodium bicarbonate or another suitable absorbent. For large spills, evacuate the area and contact emergency response personnel.[5]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes in a safety shower. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[10]
-
Thermal Runaway: In case of an uncontrolled temperature rise during nitration, be prepared to use an emergency cooling bath. Evacuate personnel if the reaction cannot be brought under control.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 (Acetylation) | Incomplete reaction; moisture in reagents. | Ensure anhydrous conditions. Extend reaction time or slightly increase the equivalents of acetic anhydride. |
| Formation of dinitro byproducts in Step 2 | Reaction temperature too high. | Maintain strict temperature control (<5 °C). Ensure efficient stirring and slow addition of the nitrating mixture. |
| Formation of other nitro-isomers | Incomplete acetylation in Step 1, leading to direct nitration of 4-methylindoline. | Confirm purity of N-acetyl-4-methylindoline before proceeding to the nitration step. |
| Incomplete hydrolysis in Step 3 | Insufficient reaction time or acid concentration. | Increase reflux time and monitor by TLC. Ensure sufficient acid is present to catalyze the reaction. |
| Product "oils out" during recrystallization | Improper solvent choice or too rapid cooling. | Screen for a better solvent system. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7] |
References
- 1. Nitration - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. icheme.org [icheme.org]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ehs.com [ehs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 4-Methyl-6-nitroindoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Methyl-6-nitroindoline. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you optimize your reaction yields and overcome common challenges in this synthetic procedure.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: Why is my reaction yield for this compound consistently low?
Potential Causes and Solutions:
-
Inadequate Temperature Control: The nitration of indoline derivatives is a highly exothermic reaction. Failure to maintain a low temperature can lead to the formation of unwanted side products and degradation of the desired product.[1]
-
Solution: Maintain a strict temperature range, typically between -10°C and 0°C, throughout the addition of the nitrating agent. Use an efficient cooling bath, such as a dry ice/acetone or ice/salt mixture, to ensure consistent temperature control.
-
-
Improper Reagent Addition: The rate of addition of the nitrating mixture is critical. A rapid addition can cause localized overheating, leading to the formation of by-products.[1]
-
Solution: Add the nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise to the solution of 4-methylindoline with vigorous stirring. This ensures even distribution of the reagents and helps to dissipate heat effectively.
-
-
Presence of Water: Moisture can interfere with the formation of the nitronium ion (NO₂⁺), the active electrophile in the reaction, which can slow down or even inhibit the nitration process.[1]
-
Solution: Ensure all glassware is thoroughly dried before use and use anhydrous solvents. Concentrated sulfuric acid is a strong dehydrating agent, but minimizing the introduction of water from other sources is crucial.
-
-
Sub-optimal Nitrating Agent: The choice and concentration of the nitrating agent can significantly impact the yield and regioselectivity.
-
Solution: A mixture of concentrated nitric acid and sulfuric acid is a standard and effective nitrating agent for this type of reaction.[2] The ratio of these acids should be carefully optimized. Alternative nitrating agents, such as tert-butyl nitrite, have been used for mono-nitration of indolines under milder conditions.[3]
-
Q2: I am observing the formation of multiple isomers, primarily the 5-nitro and 7-nitro derivatives. How can I improve the regioselectivity for the 6-nitro position?
Potential Causes and Solutions:
-
Reaction Conditions Favoring Other Isomers: The directing effect of the methyl and amino groups on the indoline ring influences the position of nitration. While the 6-position is generally favored, reaction conditions can alter the isomeric ratio.
-
Solution: Carefully controlling the reaction temperature is crucial for selectivity.[1] Lower temperatures often favor the formation of the desired 6-nitro isomer. Additionally, the choice of solvent can influence regioselectivity. Experimenting with different solvent systems may be beneficial.
-
-
Protonation State of the Indoline Nitrogen: The protonation of the indoline nitrogen under strongly acidic conditions can alter the directing effects of the substituents.
-
Solution: While strong acid is necessary to generate the nitronium ion, exploring slightly milder acidic conditions or different acid catalysts could potentially improve the regioselectivity. However, this may also impact the overall reaction rate.
-
Q3: My reaction appears to stall before completion. What could be the reason?
Potential Causes and Solutions:
-
Insufficient Nitrating Agent: An inadequate amount of the nitrating agent will naturally lead to an incomplete reaction.
-
Solution: Ensure that the stoichiometry of the nitrating agent is appropriate. A slight excess may be required to drive the reaction to completion, but a large excess should be avoided as it can lead to over-nitration and other side reactions.
-
-
Poor Solubility of Starting Material: If the 4-methylindoline is not fully dissolved in the reaction medium, the reaction will be heterogeneous and may proceed slowly or stall.
-
Solution: Ensure the 4-methylindoline is completely dissolved in the sulfuric acid before the addition of the nitrating agent. Gentle warming may be necessary to achieve complete dissolution, but the solution must be cooled back to the target reaction temperature before adding the nitrating mixture.
-
-
Decomposition of the Nitrating Agent: The nitronium ion can be unstable at higher temperatures.
-
Solution: Prepare the nitrating mixture just before use and keep it cold. This will ensure the concentration of the active electrophile remains high throughout the addition.
-
Q4: How can I effectively purify the crude this compound to remove isomers and other impurities?
Potential Causes and Solutions:
-
Similar Polarity of Isomers: The 4-methyl-5-nitro-, 4-methyl-6-nitro-, and 4-methyl-7-nitroindoline isomers often have very similar polarities, making them difficult to separate by standard column chromatography.
-
Solution:
-
Recrystallization: This is often the most effective method for purifying the desired 6-nitro isomer.[4] A careful screening of solvents is necessary to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution or crystallize out separately.[4] Common solvents to try include ethanol, methanol, and ethyl acetate, or mixtures with water.[4]
-
Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be employed.[4] A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) may be required to achieve separation. Monitoring the fractions carefully by TLC is essential.
-
Acid-Base Extraction: This technique can be used to remove non-basic impurities. Dissolving the crude product in an organic solvent and washing with a dilute aqueous acid can help to separate the basic indoline derivatives from neutral impurities. The product can then be recovered from the organic layer.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the nitration of 4-methylindoline?
The nitration of 4-methylindoline proceeds via an electrophilic aromatic substitution mechanism.[2] In the presence of a strong acid like sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly reactive nitronium ion (NO₂⁺).[2] The electron-rich aromatic ring of 4-methylindoline then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Finally, a weak base, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the 4-methyl-nitroindoline product.
Caption: Mechanism of Electrophilic Aromatic Nitration.
Q2: What analytical techniques are recommended for monitoring the reaction progress?
Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[5] By spotting the reaction mixture on a TLC plate alongside the starting material, you can visualize the consumption of the starting material and the formation of the product. The spots can be visualized under UV light or by using a staining agent such as p-dimethylaminobenzaldehyde, which gives a characteristic color with indoles.[5]
Q3: Are there any specific safety precautions I should take during this synthesis?
Yes, this reaction involves the use of strong and corrosive acids and is highly exothermic. The following safety precautions are essential:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitrating mixture should be prepared by adding the nitric acid slowly to the sulfuric acid while cooling in an ice bath. Never add sulfuric acid to nitric acid.
-
The addition of the nitrating mixture to the reaction flask should be done slowly and carefully to control the exothermic reaction.
-
Have a quenching agent, such as a large volume of ice water, readily available to stop the reaction in case of an emergency.
Q4: What are the key parameters to summarize for optimizing this reaction?
The following table summarizes the key experimental parameters and their typical ranges for the synthesis of this compound.
| Parameter | Recommended Range/Value | Rationale |
| Temperature | -10°C to 0°C | Minimizes side product formation and degradation.[1] |
| Nitrating Agent | Conc. HNO₃ in conc. H₂SO₄ | Efficiently generates the required nitronium ion.[2] |
| Reagent Addition | Slow, dropwise addition | Controls the exothermicity of the reaction.[1] |
| Solvent | Concentrated H₂SO₄ | Acts as both a solvent and a catalyst. |
| Reaction Monitoring | TLC | Allows for real-time tracking of reaction progress.[5] |
| Purification | Recrystallization/Column Chromatography | To isolate the desired 6-nitro isomer from by-products.[4] |
Experimental Protocol: A General Procedure for the Nitration of 4-Methylindoline
The following is a generalized protocol that should be adapted and optimized for your specific laboratory conditions and scale.
-
Preparation of the Starting Material Solution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylindoline (1.0 eq) in concentrated sulfuric acid at 0°C.
-
Preparation of the Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.0-1.2 eq) to concentrated sulfuric acid while maintaining the temperature at 0°C.
-
Nitration Reaction: Cool the solution of 4-methylindoline to -10°C. Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 4-methylindoline, ensuring the temperature does not rise above 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for a specified time (e.g., 1-2 hours), monitoring the progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The crude product should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography.
-
Characterization: Characterize the purified this compound by appropriate analytical techniques (e.g., NMR, MS, and melting point) to confirm its identity and purity.
Caption: General Experimental Workflow for Synthesis.
References
Technical Support Center: Synthesis and Purification of 4-Methyl-6-nitroindoline
Welcome to the technical support center for the synthesis and purification of 4-Methyl-6-nitroindoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles, to help you optimize your reaction outcomes and achieve high purity of your target molecule.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound, providing insights into the underlying causes and actionable solutions.
Question 1: My TLC plate shows multiple spots after the nitration of 4-methylindoline. What are these impurities?
Answer:
The direct nitration of 4-methylindoline is an electrophilic aromatic substitution reaction. The directing effects of the methyl group (ortho-, para-directing) and the amino group of the indoline ring (ortho-, para-directing), after protonation in the acidic medium to an anilinium-type species (meta-directing), lead to a mixture of products. The most common byproducts are positional isomers of your target compound.
-
Primary Byproducts (Positional Isomers): You are likely observing the formation of 4-Methyl-5-nitroindoline and 4-Methyl-7-nitroindoline alongside your desired this compound. The separation of these isomers is often the primary purification challenge due to their similar polarities.[1][2]
-
Unreacted Starting Material: The presence of a spot corresponding to 4-methylindoline indicates an incomplete reaction.
-
Di-nitrated Byproducts: If the reaction temperature is not carefully controlled and rises, or if the concentration of the nitrating agent is too high, you may form di-nitro compounds such as 4-Methyl-5,7-dinitroindoline.[3][4] These will typically have a different Rf value on a TLC plate, often appearing as less polar spots than the mono-nitrated products.
TLC Analysis: To visualize these spots, use a standard silica gel TLC plate and a mobile phase such as a mixture of ethyl acetate and hexane. The spots can be visualized under UV light.[5] While exact Rf values depend on the specific conditions, you can expect the isomers to have very close Rf values, making baseline separation on the TLC plate difficult.
Question 2: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from several factors, ranging from reaction conditions to workup procedures.
-
Suboptimal Reaction Temperature: Nitration reactions are highly exothermic. If the temperature is too low, the reaction may be sluggish and incomplete. Conversely, if the temperature is too high, it can lead to the formation of undesired side products, including di-nitrated species and oxidation byproducts, which can reduce the yield of the desired product.[6] Careful control of the reaction temperature, typically by using an ice-salt bath to maintain a temperature between -10 and 0 °C, is crucial.[7][8]
-
Incorrect Stoichiometry of Nitrating Agent: Using an excess of the nitrating agent (e.g., nitric acid) can promote the formation of di-nitrated byproducts. It is important to use a carefully measured amount of the nitrating agent, typically a slight excess relative to the 4-methylindoline.
-
Losses During Workup and Purification: Significant amounts of the product can be lost during aqueous workup if the pH is not carefully controlled. Furthermore, if the positional isomers are not effectively separated during purification (e.g., by column chromatography or recrystallization), the isolated yield of the pure desired product will be lower.
Question 3: I am struggling to separate the positional isomers of 4-Methyl-nitroindoline. What are the most effective purification strategies?
Answer:
The separation of positional isomers with similar polarities requires careful and optimized purification techniques. The two most effective methods are column chromatography and recrystallization.
-
Column Chromatography: This is a highly effective method for separating isomers.[1] A well-packed silica gel column with an optimized mobile phase can achieve good separation.
-
Stationary Phase: Silica gel (100-200 mesh) is a standard choice.[5][9]
-
Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., a low percentage of ethyl acetate in hexane) and gradually increase the polarity. This will allow the less polar isomers to elute first, followed by the more polar isomers. Careful monitoring of the fractions by TLC is essential to isolate the pure desired isomer.
-
-
Recrystallization: This technique can be very effective if a suitable solvent is found in which the solubility of the desired isomer is significantly different from that of the impurities at different temperatures.[1][10] You may need to screen a variety of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal conditions. A slow cooling rate is recommended to promote the formation of pure crystals.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A plausible and common approach is the direct electrophilic nitration of 4-methylindoline using a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, at low temperatures.[7][8] This method's success relies heavily on controlling the regioselectivity of the nitration.
Q2: Are there any specific safety precautions I should take during the synthesis of this compound?
A2: Yes. Nitration reactions using concentrated acids are hazardous and should be performed with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is exothermic and requires careful temperature control to prevent runaway reactions. Nitroaromatic compounds can be explosive, especially di- and tri-nitrated species, and should be handled with care.[4]
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of your synthesized this compound should be confirmed using a combination of analytical techniques:
-
Thin-Layer Chromatography (TLC): To assess the purity and compare the Rf value to a standard if available.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents on the indoline ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Q4: Can I use an alternative to column chromatography for purification?
A4: Besides column chromatography, fractional recrystallization can be an effective, albeit potentially more time-consuming, method for separating isomers if a suitable solvent system can be identified.[1] For removing acidic or basic impurities, an acid-base extraction during the workup can be beneficial.[1]
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol provides a general guideline for the purification of this compound from its positional isomers and other impurities using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (100-200 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a 1:1 mixture of hexane and ethyl acetate. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 90:10, then 85:15).
-
Fraction Collection: Collect small fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification of this compound by Recrystallization
This protocol outlines the steps for purifying this compound by recrystallization. The choice of solvent is critical and may require some initial screening.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture such as ethanol/water)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Visualizations
Diagram 1: Synthetic Pathway and Byproduct Formation
Caption: Synthetic route to this compound and common byproducts.
Diagram 2: Purification Workflow
Caption: Decision workflow for the purification of this compound.
Data Summary
| Impurity Type | Common Examples | Reason for Formation | Recommended Removal Method |
| Positional Isomers | 4-Methyl-5-nitroindoline, 4-Methyl-7-nitroindoline | Competing directing effects of substituents on the aromatic ring. | Column Chromatography, Fractional Recrystallization |
| Unreacted Starting Material | 4-Methylindoline | Incomplete reaction due to suboptimal temperature or stoichiometry. | Column Chromatography |
| Di-nitrated Byproducts | 4-Methyl-5,7-dinitroindoline | Excessive reaction temperature or concentration of nitrating agent. | Column Chromatography |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benzene methylbenzene naphthalene mechanism nitration electrophilic substitution in benzene nitro-aromatic products reactions uses physical properties nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 4. cerritos.edu [cerritos.edu]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. DSpace [cora.ucc.ie]
stability issues and degradation of 4-Methyl-6-nitroindoline
Answering the user's request.## Technical Support Center: 4-Methyl-6-nitroindoline
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Given the reactive nature of the nitro group and the indoline scaffold, understanding its degradation profile is critical for ensuring experimental reproducibility, data integrity, and the development of stable formulations.
This document provides field-proven insights and troubleshooting protocols based on established principles of chemical stability and forced degradation analysis, as outlined in regulatory guidelines.[1][2]
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To ensure maximum shelf-life, this compound should be stored in a cool, dry, and well-ventilated place.[3][4][5] The container should be tightly sealed to protect it from atmospheric moisture and oxygen. For long-term storage, refrigeration (2-8°C) in an amber vial to protect from light is recommended.
Q2: Is this compound sensitive to light?
A2: Yes. Nitroaromatic compounds can be susceptible to photolytic degradation.[2][6] It is crucial to store the solid material and any solutions in amber vials or otherwise protected from direct exposure to UV and visible light.[7] During experiments, minimize light exposure where possible.
Q3: What common solvents are recommended for preparing stock solutions?
A3: For immediate use, high-purity aprotic solvents like DMSO, DMF, or acetonitrile are generally suitable. However, the long-term stability in these solvents should be empirically determined. Protic solvents, especially under non-neutral pH, may facilitate hydrolysis. Always prepare fresh solutions for critical experiments or perform a short-term stability assessment in your chosen solvent system.
Q4: What are the primary chemical liabilities of the this compound structure?
A4: The two primary points of instability are the nitro group and the indoline ring itself.
-
Nitro Group: The nitro group is susceptible to reduction, which can occur under various conditions, including the presence of reducing agents or certain biological matrices. This can lead to the formation of nitroso, hydroxylamino, and ultimately, amino derivatives.[8][9]
-
Indoline Ring: The indoline core, particularly the benzylic position adjacent to the nitrogen, can be susceptible to oxidation. Strong oxidizing agents are noted as incompatible materials for similar compounds.[3]
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides a deeper, cause-and-effect analysis of problems you may encounter during your research.
Issue 1: I am observing a rapid loss of the parent compound in my aqueous assay buffer.
-
Probable Cause 1: pH-mediated Hydrolysis. The stability of this compound is likely pH-dependent. Extreme acidic or basic conditions can catalyze the degradation of the indoline ring or other functional groups.[2]
-
Scientific Rationale: Hydrolysis is a common degradation pathway for many organic molecules.[2] Under acidic conditions, the indoline nitrogen can be protonated, potentially making the ring more susceptible to cleavage. Under basic conditions, deprotonation of the indoline N-H could increase susceptibility to oxidation.
-
Solution: Determine the pH profile of your compound's stability. Prepare your compound in a series of buffers (e.g., pH 3, 5, 7, 9) and monitor the concentration over time using a stability-indicating method like HPLC. This will identify the optimal pH range for your experiments.
-
-
Probable Cause 2: Oxidative Degradation. Assay buffers, especially if not freshly prepared or if they contain certain metal ions, can contain dissolved oxygen or reactive oxygen species that degrade the molecule.
-
Scientific Rationale: The indoline ring system can be prone to oxidation. This process can be accelerated by factors like heat, light, and the presence of transition metals.
-
Solution:
-
De-gas your buffers by sparging with nitrogen or argon before use.
-
Consider adding a small amount of an antioxidant (e.g., EDTA to chelate metal ions) if compatible with your assay system.
-
Always use high-purity water and reagents to prepare buffers.
-
-
Issue 2: My chromatogram (HPLC) shows multiple new peaks appearing over time.
-
Probable Cause: Compound Degradation. You are likely observing the formation of degradation products. The objective is to identify the cause and ensure your analytical method can resolve these new peaks from the parent compound.
-
Scientific Rationale: A robust analytical method must be "stability-indicating," meaning it can accurately measure the active ingredient without interference from any degradants, impurities, or excipients.[10][11]
-
Solution: Perform a Forced Degradation Study. A forced degradation (or stress testing) study is essential to intentionally degrade the compound and identify its likely degradation products.[1][12] This is a regulatory requirement in drug development and a best practice in research to understand a molecule's liabilities.[13] A detailed protocol is provided in the next section.
-
Issue 3: I am getting inconsistent results between experimental batches.
-
Probable Cause: Inconsistent Handling or Storage. Minor variations in how the compound is stored (e.g., exposure to light) or how solutions are prepared can lead to varying levels of degradation, causing inconsistent results.
-
Scientific Rationale: The kinetics of degradation mean that the amount of degradant formed is a function of time and the severity of the stress condition (light, heat, pH). Inconsistent exposure leads to inconsistent levels of the parent compound.
-
Solution: Standardize Your Protocol.
-
Strictly adhere to recommended storage conditions (see FAQ).
-
Always prepare solutions fresh from solid material for each experiment.
-
Document every step of your solution preparation, including solvent, concentration, and time before use.
-
Use a validated analytical method (e.g., HPLC-UV) to confirm the concentration of your stock solution before use in critical experiments.
-
-
Part 3: Key Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound under various stress conditions as recommended by ICH guidelines.[6] The goal is to achieve 5-20% degradation of the drug substance.[2]
Objective: To generate potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at ~1 mg/mL in acetonitrile or methanol.
-
Stress Conditions: For each condition below, a control sample (stock solution diluted in mobile phase, protected from stress) should be analyzed concurrently.
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Sample at 2, 6, 12, and 24 hours. Neutralize with 0.1 M NaOH before analysis.[6][10] | To assess stability in acidic environments, common in formulation or physiological conditions. |
| Base Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Sample at 1, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.[6][10] | To assess stability in alkaline conditions. Many compounds are more susceptible to base than acid hydrolysis. |
| Oxidative Degradation | Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Sample at 2, 6, and 24 hours.[6] | To simulate oxidative stress. The nitroindoline structure has potential sites for oxidation. |
| Thermal Degradation | Store the stock solution at 60°C in the dark. Sample at 1, 3, and 7 days. For solid-state testing, place powder in an oven at 60°C and sample at the same time points.[2][10] | To evaluate the impact of elevated temperature on both the solid form and solutions. |
| Photolytic Degradation | Expose the stock solution in a photostable, transparent container to light as per ICH Q1B guidelines (cool white fluorescent and near UV lamp). A dark control sample must be run in parallel.[6] | To determine light sensitivity, a critical parameter for handling and packaging. |
-
Analysis: Analyze all samples by a suitable chromatographic method (e.g., RP-HPLC with PDA detection). The use of a Photo-Diode Array (PDA) detector is crucial as it helps in assessing peak purity and provides UV spectra of the parent and degradant peaks.[14]
Workflow for Forced Degradation Analysis
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. eastharbourgroup.com [eastharbourgroup.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. carlroth.com [carlroth.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. irjet.net [irjet.net]
- 12. biomedres.us [biomedres.us]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
Technical Support Center: A Troubleshooting Guide for 4-Methyl-6-nitroindoline Reactions
Welcome to the comprehensive technical support center for researchers, scientists, and drug development professionals working with 4-Methyl-6-nitroindoline. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis, purification, and subsequent reactions of this important chemical intermediate.
I. Synthesis of this compound: Common Hurdles and Solutions
The synthesis of this compound can be approached through several synthetic routes, with the Leimgruber-Batcho and Fischer indole syntheses being prominent methods. However, each comes with its own set of challenges, primarily concerning regioselectivity and yield.
FAQ 1: Low yields are consistently observed in my synthesis of this compound. What are the likely causes and how can I optimize the reaction?
Low yields are a frequent issue and can often be traced back to several key factors in the reaction setup.[1]
A. Leimgruber-Batcho Synthesis Approach:
This two-step method, starting from an appropriately substituted o-nitrotoluene, is a powerful tool for indole synthesis.[2][3] However, optimization is often necessary.
-
Incomplete Enamine Formation: The initial condensation of the o-nitrotoluene derivative with a formamide acetal is crucial. If this step is incomplete, the overall yield will be significantly reduced.
-
Troubleshooting:
-
Reagent Quality: Ensure the N,N-dimethylformamide dimethyl acetal (DMF-DMA) is fresh and has been stored under anhydrous conditions.
-
Reaction Time and Temperature: The reaction typically requires heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before proceeding to the reductive cyclization.[4]
-
-
-
Inefficient Reductive Cyclization: The second step involves the reduction of the nitro group followed by cyclization. The choice of reducing agent and reaction conditions are critical for a clean and high-yielding conversion.[5]
-
Troubleshooting:
-
Catalyst Activity: If using catalytic hydrogenation (e.g., Pd/C, Raney Nickel), ensure the catalyst is active.[3] Consider using a fresh batch of catalyst.
-
Alternative Reducing Agents: If catalytic hydrogenation is problematic, other reducing systems like iron powder in acetic acid or stannous chloride can be effective.[3] The choice of reagent can also influence the formation of side products.
-
-
B. Fischer Indole Synthesis Approach:
The Fischer indole synthesis is a classic method but can be challenging, especially with substituted phenylhydrazines.[6][7]
-
Hydrazone Formation and Stability: The initial formation of the phenylhydrazone from the corresponding phenylhydrazine and a carbonyl compound is the first equilibrium step.
-
Troubleshooting:
-
Purity of Reactants: Impurities in either the phenylhydrazine or the carbonyl compound can lead to unwanted side reactions.[6]
-
pH Control: The condensation is acid-catalyzed. Ensure the appropriate acid and concentration are used to facilitate hydrazone formation without promoting degradation.
-
-
-
[2][2]-Sigmatropic Rearrangement and Cyclization: This is the key bond-forming step and is often the most challenging.
-
Troubleshooting:
-
Acid Catalyst: The choice of acid catalyst (e.g., polyphosphoric acid, zinc chloride, sulfuric acid) and the reaction temperature are critical and often need to be empirically optimized.[7]
-
Substituent Effects: The electronic nature of substituents on the phenylhydrazine can influence the ease of the rearrangement. Electron-withdrawing groups, like the nitro group, can make the reaction more difficult.
-
-
Workflow for Troubleshooting Low Yields in this compound Synthesis
Caption: A decision-making workflow for troubleshooting low yields in the synthesis of this compound.
FAQ 2: My reaction produces a mixture of isomers, making the purification of this compound difficult. How can I improve regioselectivity and what are the best purification strategies?
The formation of regioisomers, particularly the 4-methyl-5-nitroindoline isomer, is a common challenge, especially when starting from 4-methylindoline via direct nitration.
A. Controlling Regioselectivity during Synthesis:
-
Nitration of 4-Methylindoline: Direct nitration of 4-methylindoline is likely to yield a mixture of isomers due to the directing effects of the methyl group and the indoline nitrogen. The 5- and 6-positions are both activated.
-
Troubleshooting:
-
Nitrating Agent and Conditions: The choice of nitrating agent (e.g., HNO₃/H₂SO₄, acetyl nitrate) and reaction temperature can influence the isomer ratio. Lower temperatures generally favor kinetic control, which may or may not favor the desired isomer. Careful, slow addition of the nitrating agent at low temperatures is crucial.[5]
-
Protecting Groups: N-acylation of the indoline nitrogen can alter the directing effect of the ring system and may improve selectivity. The acetyl or tosyl groups are commonly used.
-
-
B. Purification of Isomers:
When a mixture of isomers is unavoidable, effective purification becomes paramount.
-
Column Chromatography: This is the most common method for separating isomers.
-
Troubleshooting Poor Separation:
-
Solvent System: A systematic screening of solvent systems with varying polarities is essential. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is often effective.
-
Stationary Phase: While silica gel is standard, other stationary phases like alumina or reverse-phase silica (C18) may offer different selectivity.
-
-
-
Recrystallization: If a suitable solvent can be found, fractional recrystallization can be a powerful technique for separating isomers.
-
Troubleshooting:
-
Solvent Screening: Test a wide range of solvents and solvent mixtures to find one in which the desired this compound isomer has significantly different solubility from the other isomers at different temperatures.[2]
-
-
| Purification Method | Advantages | Disadvantages | Key Optimization Parameters |
| Column Chromatography | Widely applicable, good for small to medium scales. | Can be time-consuming and require large solvent volumes. | Solvent system polarity, gradient steepness, stationary phase. |
| Recrystallization | Can be highly effective for obtaining very pure material, scalable. | Finding a suitable solvent can be challenging, potential for product loss in the mother liquor. | Solvent choice, cooling rate, seeding. |
| Preparative HPLC | High resolution, excellent for separating very similar compounds. | Expensive, limited to smaller scales. | Mobile phase composition, column chemistry, flow rate. |
II. Reactions of this compound: Troubleshooting Subsequent Transformations
Once pure this compound is obtained, it is often used in further reactions, most commonly the reduction of the nitro group.
FAQ 3: I am having trouble with the reduction of the nitro group in this compound to form 4-Methyl-6-aminoindoline. What are the common issues?
The reduction of the nitro group is a standard transformation, but can sometimes be problematic.
-
Incomplete Reaction: The reaction may stall before all the starting material is consumed.
-
Troubleshooting:
-
Catalyst Deactivation: In catalytic hydrogenation, the catalyst can be poisoned by impurities in the starting material or solvent. Ensure high-purity substrates and solvents.
-
Insufficient Reducing Agent: When using chemical reducing agents (e.g., SnCl₂, Fe/HCl), ensure a sufficient stoichiometric excess is used.
-
-
-
Formation of Side Products: Over-reduction or side reactions can lead to a complex product mixture.
-
Troubleshooting:
-
Reaction Conditions: Carefully control the reaction temperature and pressure (for hydrogenation). Overly harsh conditions can lead to undesired side reactions.
-
Choice of Reducing Agent: The choice of reducing agent can be critical. For substrates with other sensitive functional groups, milder reducing agents may be necessary. Catalytic transfer hydrogenation using a hydrogen donor like ammonium formate can be a milder alternative to high-pressure hydrogenation.[8]
-
-
Workflow for the Reduction of this compound
Caption: Common synthetic routes for the reduction of this compound.
III. Spectroscopic Data and Characterization
Expected ¹H NMR (Proton NMR) Signals:
-
Aromatic Protons: Two singlets or narrowly split doublets in the aromatic region, corresponding to the protons at the 5- and 7-positions.
-
Indoline Protons: Two triplets corresponding to the -CH₂-CH₂- protons of the indoline ring.
-
Methyl Protons: A singlet in the aliphatic region corresponding to the methyl group at the 4-position.
-
N-H Proton: A broad singlet for the amine proton on the indoline ring.
Expected ¹³C NMR (Carbon NMR) Signals:
-
Distinct signals for the aromatic carbons, with the carbon bearing the nitro group being significantly downfield.
-
Signals for the two aliphatic carbons of the indoline ring.
-
A signal for the methyl carbon.
Note: The exact chemical shifts will depend on the solvent used for the NMR analysis.
IV. Experimental Protocols
While a specific, validated protocol for the synthesis of this compound is not widely published, the following general procedures for related syntheses can be adapted and optimized.
Protocol 1: General Procedure for Leimgruber-Batcho Indole Synthesis
-
Enamine Formation: In a round-bottom flask, dissolve the starting ortho-nitrotoluene derivative in anhydrous DMF. Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a catalytic amount of an amine like pyrrolidine. Heat the mixture and monitor by TLC until the starting material is consumed.[4]
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. The crude enamine can be used directly in the next step or purified by column chromatography.
-
Reductive Cyclization: Dissolve the crude enamine in a suitable solvent (e.g., ethanol, ethyl acetate). Add a catalyst (e.g., 10% Pd/C or Raney Nickel) and subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) until the reaction is complete (monitored by TLC).
-
Final Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation: In a flask, dissolve the substituted phenylhydrazine in a suitable solvent (e.g., ethanol, acetic acid). Add the carbonyl compound and a catalytic amount of acid. Heat the mixture to reflux and monitor by TLC until the starting materials are consumed.
-
Cyclization: To the crude hydrazone, add a strong acid catalyst such as polyphosphoric acid or a Lewis acid like zinc chloride. Heat the mixture to the appropriate temperature for cyclization to occur (this often requires high temperatures).
-
Work-up: Cool the reaction mixture and carefully quench with water or a basic solution. Extract the product with an organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
V. References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Fischer Indole Synthesis of Substituted Indoles. BenchChem.
-
BenchChem Technical Support Team. (2025). Technical Support Center: 6-Nitroindoline-2-carboxylic Acid. BenchChem.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 6-Nitroindoline-2-carboxylic Acid. BenchChem.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing 6-Nitroindoline-2-carboxylic Acid Synthesis. BenchChem.
-
Liu, Y., et al. (2013). Electronic Supplementary Information. Catalysis Science & Technology, 3, 3200.
-
Supporting information - The Royal Society of Chemistry. (n.d.).
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).
-
Clark, R. D., & Repke, D. B. (1984). THE LEIMGRUBER-BATCHO INDOLE SYNTHESIS. HETEROCYCLES, 22(1), 195-221.
-
Wikipedia. (2023). Leimgruber–Batcho indole synthesis.
-
Gribble, G. W. (2017). Leimgruber–Batcho Indole Synthesis. ResearchGate.
-
BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole. BenchChem.
-
Prasad, A. S., & Rao, T. V. (2024). STREAMLINED SYNTHESIS: ENHANCING THE LEIMGRUBER-BATCHO INDOLE ROUTE FOR ONE-POT TANDEM PRODUCTION OF 2,3-UNSUBSTITUTED INDOLES. International Journal of Advanced Research, 12(02), 528-532.
-
Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
-
Request PDF. (2025). An effective procedure for the preparation of 3-substituted-4- or 6-azaindoles from ortho-methyl nitro pyridines.
-
Wikipedia. (2023). Fischer indole synthesis.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0245944).
-
Katritzky, A. R., Rachwal, S., & Bayyuk, S. (1991). AN IMPROVED FISCHER SYNTHESIS OF NITROINDOLES. 1,3-DIMETHYL-4-, 5- AND 6-NITROINDOLES. Organic Preparations and Procedures International, 23(3), 357-363.
-
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
-
Organic Syntheses. (n.d.). 4-nitroindole.
-
Journal of the American Chemical Society. (n.d.). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1.
-
Chemiz. (2024). Leimgruber–Batcho Indole Synthesis [Video]. YouTube.
-
Onys'ko, P. et al. (2020). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate.
-
ChemicalBook. (n.d.). 4-Nitroindole(4769-97-5) 1H NMR spectrum.
-
ChemicalBook. (n.d.). 6-Nitroindole(4769-96-4) 13C NMR spectrum.
-
MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives.
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References.
-
Journal of Chemical Technology and Metallurgy. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase.
-
Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
-
PubChem. (n.d.). 6-Methyl-4-nitro-1H-indole.
-
Experts@Minnesota. (n.d.). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles.
-
BenchChem. (2025). Technical Support Center: Purification of 6-Nitroindoline-2-carboxylic Acid Isomers.
-
ChemicalBook. (n.d.). 6-Nitroindoline(19727-83-4) 1H NMR spectrum.
-
J&K Scientific. (n.d.). 4-Methyl-5-nitro-1H-indole.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: A Guide to Overcoming Challenges in the Purification of 4-Methyl-6-nitroindoline Isomers
Welcome to the technical support center for the purification of 4-Methyl-6-nitroindoline and its positional isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high isomeric purity for this critical synthetic intermediate. The inherent difficulty in separating positional isomers of nitroaromatic compounds requires a systematic and well-understood approach.[1][2][3] This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to streamline your purification workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and analysis of this compound isomers. A solid understanding of these principles is the foundation for effective troubleshooting.
Q1: What are the primary isomeric impurities I should anticipate during the synthesis of this compound?
A1: The most common and challenging impurity is the positional isomer, 6-Methyl-4-nitroindoline . During electrophilic nitration of 3-methylindoline, the directing effects of the methyl group (ortho-, para-directing) and the amino group (ortho-, para-directing) can lead to the formation of both isomers. The precise ratio depends heavily on reaction conditions, but the formation of a mixture is common.[4] Other potential impurities can include unreacted starting materials or over-nitrated byproducts.
Q2: Why are this compound and 6-Methyl-4-nitroindoline so difficult to separate?
A2: The difficulty stems from their nearly identical physical properties. Positional isomers have the same molecular weight and elemental composition. Furthermore, the simple transposition of the methyl and nitro groups on the indoline core results in very similar:
-
Polarity: Both molecules have a comparable distribution of electron density, leading to similar affinities for common chromatographic stationary phases.
-
Solubility: They tend to have very close solubility profiles across a wide range of common laboratory solvents.
-
Boiling/Melting Points: These thermal properties are often too close to permit effective separation by distillation or simple melt crystallization.[5]
This similarity means that standard purification techniques often fail to provide baseline separation.[1][6]
Q3: What are the recommended analytical techniques for accurately assessing isomeric purity?
A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[7][8]
-
Recommended Method: Reversed-phase HPLC using a high-resolution C18 or Phenyl-Hexyl column is highly effective. Phenyl-Hexyl columns can offer alternative selectivity due to π-π interactions with the aromatic rings of the isomers.[2]
-
Mobile Phase: A gradient elution using methanol or acetonitrile with water is typically employed.[2]
-
Detection: UV detection at a wavelength around 254 nm is suitable for these nitroaromatic compounds.[9]
-
Other Techniques: High-field Nuclear Magnetic Resonance (¹H NMR) can be used to quantify isomers if distinct, well-resolved peaks for each isomer can be identified. Supercritical Fluid Chromatography (SFC) is also a powerful tool for isomer separation, often offering faster run times.[10]
Part 2: Troubleshooting Guide
This section is structured to address specific, common problems encountered during the purification process in a direct question-and-answer format.
Problem 1: My isomers are co-eluting or showing very poor separation during flash column chromatography on silica gel.
-
Underlying Cause: The polarity of the isomers is too similar for the selected mobile phase/stationary phase system to resolve. The adsorption/desorption equilibrium on the silica surface is nearly identical for both molecules.
-
Solutions:
-
Optimize the Mobile Phase Systematically: Avoid large, arbitrary jumps in solvent polarity. The key is to use a shallow gradient or a meticulously optimized isocratic system with a low-polarity solvent mixture. A common starting point is a mixture of hexane and ethyl acetate.[11][12]
-
Decrease the Elution Strength: If using a hexane/ethyl acetate system, decrease the percentage of ethyl acetate. A slower elution can sometimes improve resolution for closely related compounds.
-
Introduce a Different Solvent: Incorporating a third solvent can alter the selectivity. For example, adding a small amount of dichloromethane or toluene to a hexane/ethyl acetate system can introduce different interactions and improve separation.
-
Consider an Alternative Stationary Phase: If mobile phase optimization fails, the stationary phase must be changed. Phenyl-functionalized silica can provide π-π interactions, offering a different separation mechanism that may resolve the isomers.[2]
-
Problem 2: I am observing significant product streaking and yield loss on the silica gel column.
-
Underlying Cause: The nitro group and the basic nitrogen of the indoline ring can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to irreversible adsorption or on-column degradation.[13][14]
-
Solutions:
-
Deactivate the Silica Gel: Before preparing the column, create a slurry of the silica gel in the non-polar solvent (e.g., hexane) and add 0.5-1% triethylamine. This neutralizes the most acidic sites on the silica surface, preventing strong binding and degradation of the amine.
-
Use a Buffered Mobile Phase: Add a small amount (0.1-0.5%) of a volatile base like triethylamine or pyridine to your eluent. This continuously passivates the silica gel during the run.
-
Switch to a Less Acidic Stationary Phase: Neutral alumina can be a good alternative to silica gel for acid-sensitive compounds. However, be aware that alumina has its own unique activity and may require re-optimization of the mobile phase.[14]
-
Problem 3: Recrystallization attempts are failing to improve the isomeric ratio.
-
Underlying Cause: The isomers have nearly identical solubility profiles in many common solvents, and they may be co-crystallizing or forming a solid solution.[5] A successful recrystallization depends on finding a solvent where one isomer is significantly less soluble than the other at a given temperature.[15][16]
-
Solutions:
-
Perform Systematic Solvent Screening: Do not rely on just one or two common solvents. Test a wide range of solvents with varying polarities on a small scale (10-20 mg). Categories to test include alcohols (isopropanol, ethanol), esters (ethyl acetate), aromatic hydrocarbons (toluene), and chlorinated solvents (dichloromethane).[17]
-
Utilize a Two-Solvent (Antisolvent) System: This technique provides finer control over the crystallization process.[18] Dissolve the impure solid in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" or "antisolvent" (in which it is insoluble, but which is miscible with the good solvent) dropwise to the hot solution until turbidity (cloudiness) just begins to appear. Allow the solution to cool slowly. This subtle shift in solvent composition can often induce selective crystallization.
-
Employ Specialized Crystallization Techniques: For extremely difficult separations, advanced methods like melt crystallization or stripping crystallization, which operate at the triple point of the substance, can be effective but require specialized equipment.[5][19]
-
Part 3: Detailed Experimental Protocols & Data
Protocol 1: High-Resolution Flash Chromatography
This protocol provides a systematic approach to developing a separation method for this compound isomers using flash chromatography.
-
TLC Analysis: First, run TLC plates in various hexane/ethyl acetate ratios (e.g., 9:1, 8:2, 7:3) to find a system that gives an Rf value between 0.2 and 0.4 for the isomer mixture and shows the best possible separation between the two spots.
-
Column Preparation:
-
Use a high-quality silica gel (40-63 µm particle size).
-
If acid sensitivity is observed (see Troubleshooting Problem 2), pre-treat the silica by slurrying it in hexane containing 1% triethylamine.
-
Pack the column using the chosen eluent system.
-
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the mobile phase. For optimal resolution, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[14]
-
Elution: Begin elution with the solvent system identified by TLC. A shallow gradient can be highly effective. For example, start with 10% ethyl acetate in hexane and slowly increase to 20% over several column volumes.
-
Fraction Collection & Analysis: Collect small fractions and analyze them by TLC to identify which contain the pure desired isomer. Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard, cost-effective choice. |
| Alternative Phase | Phenyl-bonded Silica | Offers π-π interactions for enhanced selectivity with aromatic compounds.[2] |
| Mobile Phase A | Hexane | Non-polar base eluent. |
| Mobile Phase B | Ethyl Acetate | Polar modifier. |
| Starting Gradient | 5-10% B in A | Begin with low polarity to allow for strong initial binding and separation. |
| Gradient Profile | Shallow; e.g., 10% to 20% B over 10-15 column volumes | A slow, shallow gradient is critical for resolving compounds with similar polarities. |
| Additive | 0.5% Triethylamine (if needed) | Neutralizes acidic silanol groups to prevent degradation and tailing.[13] |
Protocol 2: Systematic Recrystallization Solvent Screening
This protocol details a small-scale method to efficiently screen multiple solvents for recrystallization.[17]
-
Preparation: Aliquot approximately 15-20 mg of your impure isomer mixture into several small test tubes or vials.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature until the total volume is ~0.5 mL. Swirl to mix. Note any solvents that dissolve the compound completely at room temperature; these are unsuitable.
-
Heating: For solvents that did not dissolve the compound, place the tubes in a heated sand bath or water bath and slowly increase the temperature towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume needed.
-
Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Do not disturb them. After reaching room temperature, place the tubes in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Evaluation: The ideal solvent is one that required a minimal amount of hot solvent to dissolve the compound and produced a large quantity of crystals upon cooling. Collect the crystals from the most promising solvent(s) via filtration and analyze their isomeric purity by HPLC.
Part 4: Visualization of Workflow
Purification Strategy Decision Tree
The following diagram outlines a logical workflow for tackling the purification of this compound isomers, guiding the researcher from initial analysis to the final pure compound.
Caption: Decision workflow for purifying this compound isomers.
References
- 1. separationmethods.com [separationmethods.com]
- 2. agilent.com [agilent.com]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Syntheses of 4-Indolylquinoline Derivatives via Reductive Cyclization of Indolylnitrochalcone Derivatives by Fe/HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Chromatography [chem.rochester.edu]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
identifying and minimizing side reactions in 4-Methyl-6-nitroindoline synthesis
This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Methyl-6-nitroindoline. Recognizing the nuances of electrophilic aromatic substitution on substituted indoline systems, this document is structured as a series of practical questions and troubleshooting scenarios to navigate the common challenges associated with this synthesis, particularly concerning side reactions and regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic strategy for preparing this compound?
A1: The most prevalent laboratory-scale approach is the direct electrophilic nitration of 4-methylindoline. This reaction is typically performed using a mixed acid system, such as concentrated nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄), at carefully controlled low temperatures. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring of the indoline.
Q2: Why is regioselectivity a primary challenge in the nitration of 4-methylindoline?
A2: The challenge arises from the competing directing effects of the two substituents on the benzene ring of the indoline system:
-
The Amino Group (as an ammonium ion): In the strongly acidic conditions required for nitration, the nitrogen atom of the indoline ring is protonated, forming an anilinium-type ion. This –NH₂R⁺– group is strongly deactivating and meta-directing.
-
The Methyl Group: The 4-methyl group is an activating, ortho, para-directing group.
The final substitution pattern is a result of the interplay between these effects. The methyl group directs towards positions 2 (blocked), 3 (part of the pyrrolidine ring), 5, and 6. The protonated amino group directs towards position 5. Therefore, nitration can occur at both the C6 and C5 positions, often leading to a mixture of this compound and the undesired 4-methyl-5-nitroindoline isomer. Controlling the reaction conditions is paramount to favor the desired C6 substitution.
Q3: What are the critical reaction parameters that must be controlled to maximize the yield of the 6-nitro isomer?
A3: Success in this synthesis hinges on meticulous control of several key parameters:
-
Temperature: The nitration of activated rings like indoline is highly exothermic. The reaction must be maintained at low temperatures (typically -10 °C to 0 °C) to prevent uncontrolled side reactions, over-nitration (dinitration), and degradation of the substrate, which often manifests as the formation of dark, tar-like substances.[1]
-
Rate of Addition: The nitrating agent (concentrated HNO₃) should be added dropwise to the solution of 4-methylindoline in sulfuric acid. This slow addition ensures that the heat generated can be effectively dissipated by the cooling bath, preventing localized temperature spikes.
-
Stoichiometry: Using a slight excess of the nitrating agent is common, but a large excess should be avoided to minimize the risk of dinitration and other oxidative side reactions.[2][3]
Q4: Can protecting the indoline nitrogen improve the regioselectivity?
A4: Yes, using a nitrogen-protecting group is a highly effective strategy to gain better control over regioselectivity. Acetylating the indoline nitrogen to form N-acetyl-4-methylindoline changes the directing effect of the substituent from a meta-directing anilinium ion to a strongly activating, ortho, para-directing acetamido group. This powerful directing group strongly favors substitution at its para position (C6), significantly enhancing the yield of the desired 6-nitro isomer over other possibilities.[4] The acetyl group can then be removed under acidic or basic hydrolysis conditions.
Troubleshooting Guide: Identifying & Minimizing Side Reactions
Problem: My final product is a mixture of isomers that are difficult to separate.
-
Probable Cause: As discussed in FAQ #2, the primary cause is the competing directing effects of the methyl group and the protonated amino group, leading to the co-formation of 4-methyl-5-nitroindoline and potentially 4-methyl-7-nitroindoline.
-
Solutions & Prophylactic Measures:
-
Optimize Direct Nitration Conditions: Ensure the reaction temperature is strictly maintained below 0 °C. Lower temperatures can sometimes improve selectivity.
-
Employ a Nitrogen Protection Strategy: This is the most robust solution. Protect the indoline nitrogen as an amide (e.g., using acetic anhydride) before nitration. The powerful ortho, para-directing nature of the N-acetyl group will strongly favor nitration at the C6 position.
-
Purification: If an isomeric mixture is unavoidable, separation must be achieved chromatographically. Silica gel column chromatography using a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective. Careful monitoring by Thin Layer Chromatography (TLC) is essential to resolve the isomers, which often have very close Rf values.[5]
-
Problem: The reaction mixture turned dark brown or black, and I isolated a low yield of tar-like material.
-
Probable Cause: This indicates product degradation, oxidation, or over-nitration. The indoline ring system is sensitive to strong oxidizing conditions and high temperatures. An uncontrolled exotherm is the most likely culprit.[1]
-
Solutions & Prophylactic Measures:
-
Aggressive Temperature Control: Use an efficient cooling bath (e.g., dry ice/acetone) to maintain the target temperature without fluctuation.[1]
-
Slow Reagent Addition: Add the nitric acid extremely slowly (dropwise) to a vigorously stirred solution of the substrate in sulfuric acid. This allows for the immediate dissipation of reaction heat.
-
Controlled Stoichiometry: Use no more than 1.05-1.1 equivalents of nitric acid to prevent over-nitration.
-
Quenching Procedure: Pour the reaction mixture slowly onto crushed ice to quench the reaction. This rapid dilution and cooling process prevents further unwanted reactions during workup.
-
Problem: The yield of my desired product is consistently low, even without significant tar formation.
-
Probable Cause: Low yields can stem from incomplete reaction, mechanical losses during workup, or inefficient extraction of the product. The nitroindoline product can have some solubility in the acidic aqueous phase.
-
Solutions & Prophylactic Measures:
-
Reaction Monitoring: Use TLC to monitor the consumption of the starting material. Ensure the reaction is allowed to proceed to completion (typically 30-60 minutes after the addition of nitric acid is complete).
-
pH-Controlled Extraction: After quenching the reaction on ice, the solution will be strongly acidic. Carefully basify the mixture (e.g., with cold aqueous NaOH or NH₄OH) to a neutral or slightly basic pH before extracting with an organic solvent like ethyl acetate or dichloromethane. The free-base form of the nitroindoline is significantly more soluble in organic solvents than its protonated salt form.
-
Thorough Extraction: Perform multiple extractions (at least 3-4 times) with the organic solvent and combine the organic layers to ensure complete recovery of the product from the aqueous phase.
-
Data Presentation
Table 1: Comparison of Synthetic Strategies for this compound Synthesis
| Strategy | Key Conditions | Expected Major Product | Common Side Products | Typical Yield Range | Complexity |
| Direct Nitration | HNO₃/H₂SO₄, -10 to 0 °C | This compound | 4-Methyl-5-nitroindoline | 40-60% | Low |
| N-Acetyl Protection | 1. Ac₂O2. HNO₃/H₂SO₄3. Acid/Base Hydrolysis | This compound | Minimal isomeric byproducts | 70-85% (over 3 steps) | High |
Experimental Protocols
Protocol 1: Direct Nitration of 4-Methylindoline
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (5 mL per 1 g of substrate). Cool the flask to -10 °C in a dry ice/acetone bath.
-
Substrate Addition: Slowly add 4-methylindoline (1.0 eq) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 0 °C.
-
Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (2 mL per 1 mL of HNO₃). Cool this mixture before use.
-
Nitration: Add the cold nitrating mixture dropwise via the dropping funnel to the stirred solution of 4-methylindoline over 30 minutes. Maintain the internal temperature between -10 °C and -5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at -5 °C for an additional 45 minutes. Monitor the reaction by TLC.
-
Workup: Slowly pour the reaction mixture onto a large amount of crushed ice with stirring.
-
Neutralization & Extraction: Carefully neutralize the cold aqueous solution to pH ~8 using a cold concentrated ammonium hydroxide solution. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., 10-30% ethyl acetate in hexane gradient) to separate the isomers.
Visualization of Reaction Mechanisms
Caption: Electrophilic nitration of 4-methylindoline.
Caption: Competing pathways in 4-methylindoline nitration.
Caption: Troubleshooting decision tree for synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 3. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Methyl-6-nitroindoline
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the purification of 4-Methyl-6-nitroindoline (CAS No. 1588441-27-3). This guide is designed for researchers, scientists, and drug development professionals who are working with this critical intermediate and require methods to enhance its purity for downstream applications. The presence of impurities can significantly impact the outcome of subsequent synthetic steps and the biological activity of final compounds.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude material is highly dependent on the synthetic route employed. A common method for synthesizing nitroindolines involves the direct nitration of the corresponding indoline scaffold.[2] If your synthesis involves the nitration of 4-methylindoline, the most probable impurities include:
-
Unreacted Starting Material: Residual 4-methylindoline.
-
Regioisomers: The directing effects of the methyl group and the indoline nitrogen can lead to the formation of other positional isomers, such as 4-Methyl-5-nitroindoline and 4-Methyl-7-nitroindoline.[2][3] These are often the most challenging impurities to remove due to their similar physical properties.
-
Di-nitrated Byproducts: Over-nitration can lead to the formation of dinitro species, although this is typically less common under controlled reaction conditions.
-
Degradation Products: Nitroaromatic compounds and indolines can be sensitive to light, heat, and strong acidic or basic conditions, potentially leading to discoloration and the formation of colored byproducts.[4]
Q2: I have a solid crude product. What is the most straightforward purification method to try first?
A2: For a solid, crystalline crude product, recrystallization is almost always the recommended first-line purification technique.[5] It is a cost-effective and scalable method that can yield material of very high purity if a suitable solvent is identified. The principle relies on the differential solubility of the desired compound and its impurities in a solvent at different temperatures.[5]
Q3: Recrystallization didn't remove all the impurities. When should I use column chromatography?
A3: You should proceed to silica gel column chromatography when recrystallization fails to provide material of the desired purity. This is particularly common when dealing with impurities that have very similar solubility profiles to the target compound, such as regioisomers.[3] Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) while being moved by a mobile phase (solvent). It is a highly effective, albeit more labor-intensive, method for isolating compounds with subtle differences in polarity.
Q4: How can I confidently assess the purity of my this compound after purification?
A4: A multi-pronged analytical approach is essential to confidently determine purity.[1] No single method tells the whole story.
-
Thin-Layer Chromatography (TLC): A quick, qualitative check to see if your purification method has removed impurities.
-
Melting Point Analysis: A pure crystalline compound will have a sharp, narrow melting point range (typically 1-2°C).[1] A broad melting range indicates the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[6] It can separate and quantify even minor impurities, providing a purity value as a percentage of the total peak area.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of your compound and identifying any structural isomers or other impurities that may be present.[7]
Troubleshooting Guide
This section addresses specific issues encountered during the purification process.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Product fails to crystallize or "oils out" during recrystallization. | 1. High impurity load: Impurities disrupt the formation of a crystal lattice. 2. Inappropriate solvent choice: The compound may be too soluble even at low temperatures, or the solvent may be unsuitable for crystal growth. | 1. Attempt a pre-purification step: If the material is heavily contaminated, run a quick chromatography "plug" through a short column of silica gel to remove the gross impurities, then attempt recrystallization again. 2. Optimize the solvent system: Screen a wider range of solvents or use a binary solvent system (e.g., Ethyl Acetate/Hexane). Dissolve the compound in a "good" solvent (high solubility) and slowly add a "poor" solvent (low solubility) until turbidity persists. Gently heat to redissolve and then cool slowly. This controlled reduction in solubility can promote proper crystal formation.[3] |
| HPLC or NMR analysis still shows the presence of regioisomers after purification. | 1. Similar Polarity: Regioisomers often have very similar polarities and solubility, making separation by either recrystallization or standard chromatography difficult.[8] | 1. Optimize Column Chromatography: Switch to a less polar mobile phase system (e.g., Dichloromethane/Hexane) and use a slow, shallow gradient elution. This increases the interaction time with the silica gel, enhancing the separation of closely related compounds. 2. Consider a different stationary phase: If silica fails, explore other options like alumina or a bonded-phase column (e.g., diol, cyano) if available. |
| Significant loss of material, resulting in low recovery yield. | 1. Suboptimal Recrystallization Solvent: The chosen solvent may have high solubility for your product even at low temperatures, causing a significant portion to remain in the mother liquor. 2. Premature Crystallization: Crystals forming in the funnel during hot filtration. 3. Excessive Washing: Using too much cold solvent to wash the collected crystals. | 1. Re-evaluate your solvent choice: A good solvent should show poor solubility at 0-4°C.[8] After filtering your crystals, you can try to concentrate the mother liquor and cool it again to recover a second, albeit less pure, crop of crystals. 2. Pre-heat your filtration apparatus (funnel, filter paper, and receiving flask) before performing a hot filtration to prevent this loss.[3] 3. Wash with a minimal amount of ice-cold solvent to rinse away surface impurities without dissolving a significant amount of the product.[3] |
| The compound (solid or in solution) darkens or changes color during the process. | 1. Thermal Degradation: Nitroindolines can be sensitive to prolonged heating.[4] 2. Photodegradation: Exposure to UV or ambient light can cause decomposition of nitroaromatic systems.[4] | 1. Minimize heat exposure: During recrystallization, do not heat the solution for longer than necessary to dissolve the solid. Use a rotary evaporator at a moderate temperature (e.g., < 40°C) to remove solvents. 2. Protect from light: Conduct experiments in amber glassware or wrap flasks with aluminum foil. Store the final product in a dark, cool environment.[4] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is the first method of choice for purifying solid crude this compound. The key to success is identifying the optimal solvent.
Step 1: Solvent Screening The ideal solvent is one in which this compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[3]
-
Place ~20 mg of your crude material into several small test tubes.
-
To each tube, add 0.5 mL of a different test solvent (e.g., Ethanol, Methanol, Ethyl Acetate, Toluene, Acetone, or mixtures like Ethanol/Water).
-
Observe solubility at room temperature. If the solid dissolves, the solvent is unsuitable.
-
For solvents that do not dissolve the solid, gently heat the mixture to the solvent's boiling point. If it dissolves completely, it is a good candidate.
-
Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath. A good solvent will result in the formation of a high yield of crystals.[3] For related nitroindoles, ethanol or methanol are often good starting points.[9]
Step 2: Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture with gentle swirling. Add just enough hot solvent to completely dissolve the solid.[3]
-
Decolorization (Optional): If the solution is highly colored, it may indicate the presence of polar, colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities (and charcoal, if used).[3]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[3]
-
Isolation & Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is ideal for separating compounds with different polarities, such as regioisomers.
-
Mobile Phase Selection: Using TLC, identify a solvent system that provides good separation of your target compound from its impurities. A good starting point for nitroindolines is a mixture of Hexane and Ethyl Acetate. Aim for an Rf value of ~0.3 for your target compound.
-
Column Packing:
-
Prepare a slurry of silica gel in your initial, non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into a chromatography column and allow it to pack, draining the excess solvent until the solvent level is just above the silica bed. Ensure the silica bed is flat and free of cracks.[3]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane).
-
Alternatively, perform "dry loading": dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[3]
-
-
Elution:
-
Begin eluting the column with the non-polar mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) by slowly increasing the percentage of the more polar solvent (e.g., Ethyl Acetate). This will elute compounds in order of increasing polarity.
-
-
Fraction Collection & Analysis:
-
Collect the eluent in a series of test tubes or flasks.
-
Monitor the separation by spotting the collected fractions onto TLC plates to identify which fractions contain the pure product.[3]
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization of Purification Workflow
The following diagrams illustrate the logical flow of the purification and decision-making process.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
storage conditions to prevent degradation of 4-Methyl-6-nitroindoline
Welcome to the technical support center for 4-Methyl-6-nitroindoline. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. By understanding the inherent chemical properties of the indoline and nitroaromatic moieties, we can proactively prevent degradation and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it is crucial to control the storage environment. The compound should be stored in a cool, dry, and dark place.[1][2] Specifically, we recommend storage at 2-8°C for routine use and -20°C for long-term storage.[1][2] The container should be tightly sealed to prevent moisture ingress. For enhanced stability, particularly for long-term storage, flushing the container with an inert gas such as argon or nitrogen is advisable to create an inert atmosphere.[1][2]
Q2: How should I prepare and store stock solutions of this compound?
A2: Whenever possible, prepare stock solutions fresh for each experiment. If storage is necessary, use anhydrous aprotic solvents like DMSO or DMF.[1] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can introduce moisture and accelerate degradation. These vials should be stored at -20°C or, for extended periods, at -80°C.[1] Always protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.[1][3]
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing a nitroaromatic system are often susceptible to photodegradation.[1][3] Exposure to light, especially UV radiation, can initiate photochemical reactions leading to the formation of impurities.[1] It is imperative to store both the solid compound and its solutions protected from light.[1][4]
Q4: What are the primary degradation pathways for this compound?
A4: Based on the chemical structure, the primary degradation pathways for this compound are anticipated to be:
-
Photodegradation: As mentioned, the nitroaromatic moiety is prone to degradation upon exposure to light.[1][3]
-
Oxidation: The indoline ring system is susceptible to oxidation, which can lead to the formation of the corresponding indole or other oxidized species.[1] This can be exacerbated by exposure to air and certain reactive reagents.
-
Thermal Decomposition: Elevated temperatures can promote the degradation of nitroaromatic compounds.[1]
-
Hydrolysis: Under strongly acidic or basic conditions, the indoline ring may be susceptible to hydrolysis.[1]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Discoloration of the solid compound or solutions.
-
Question: My solid this compound, which was initially a light-colored powder, has developed a yellowish or brownish tint. What is the cause?
-
Answer: Discoloration is a common indicator of chemical degradation.[1] For nitroaromatic compounds, this can be a result of exposure to light, heat, or reactive atmospheric components. The color change likely signifies the formation of degradation products. To mitigate this, strictly adhere to the recommended storage conditions, keeping the compound in a cool, dark, and dry environment, preferably under an inert atmosphere.
Issue 2: Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS).
-
Question: I am observing additional peaks in my chromatogram when analyzing a solution of this compound that was prepared a few days ago. What are these impurities?
-
Answer: The appearance of new peaks strongly suggests degradation of the parent compound. Given the structure of this compound, these impurities could be products of oxidation of the indoline ring or photodegradation products. To avoid this, it is best practice to use freshly prepared solutions for your experiments. If you must use an older solution, run a fresh analytical standard to confirm the identity and purity of the main peak.
Issue 3: Inconsistent or non-reproducible experimental results.
-
Question: I am getting variable results in my biological assays using this compound. Could this be related to its stability?
-
Answer: Yes, inconsistent results are a frequent consequence of compound instability. If the compound degrades during the course of your experiment, its effective concentration will change, leading to a lack of reproducibility. Ensure that your experimental protocols minimize the exposure of the compound to harsh conditions such as bright light, extreme pH, or high temperatures. The stability of the compound in your specific assay medium should also be considered, especially for long-duration experiments.
Experimental Protocols
Protocol for Long-Term Storage of Solid this compound
-
Upon receipt, inspect the container to ensure it is securely sealed.
-
For optimal long-term stability, place the container inside a secondary container with a desiccant.
-
Store this secondary container in a freezer at -20°C.
-
Ensure the storage location is dark.
-
Before use, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
Protocol for Preparation and Storage of Stock Solutions
-
Use a high-purity, anhydrous grade of a suitable aprotic solvent (e.g., DMSO, DMF).
-
In a well-ventilated fume hood, accurately weigh the desired amount of this compound into an amber glass vial.
-
Add the calculated volume of solvent to the vial.
-
Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
-
If the solution is not for immediate use, aliquot it into single-use amber vials.
-
For storage up to one month, store at -20°C. For longer periods, store at -80°C.
Visualizing Degradation and Prevention
The following diagrams illustrate the key factors leading to the degradation of this compound and the recommended preventative measures.
Caption: Key environmental factors leading to the degradation of this compound.
Caption: Recommended workflow to maintain the stability of this compound.
Summary of Storage Conditions
| Parameter | Solid Form | In Solution |
| Temperature | 2-8°C (short-term), -20°C (long-term)[1] | -20°C to -80°C[1] |
| Light | Protect from light (amber container)[1][4] | Protect from light (amber vials)[1][3] |
| Atmosphere | Tightly sealed; inert gas recommended[1][2] | Tightly sealed; inert gas recommended[2] |
| Moisture | Store in a dry place, use desiccant[2] | Use anhydrous solvents[1] |
By implementing these storage and handling best practices, you can significantly mitigate the risk of degradation, ensuring the quality and reliability of your experimental outcomes with this compound.
References
dealing with poor solubility of 4-Methyl-6-nitroindoline in reactions
Welcome to the technical support resource for 4-Methyl-6-nitroindoline. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related to the poor solubility of this compound in their experimental workflows. Here, we provide field-proven insights and evidence-based protocols to help you overcome these common hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a common issue?
This compound is a bicyclic heterocyclic organic compound featuring an indoline core substituted with a methyl and a nitro group.[1] The indoline skeleton is a prominent feature in many biologically active natural products.[1]
The solubility challenge arises from its molecular structure. The presence of the electron-withdrawing nitro group and the relatively nonpolar bicyclic ring system contributes to a high degree of lipophilicity and potentially strong crystalline lattice energy.[2][3] Such characteristics often lead to poor solubility in both aqueous and many common organic solvents, complicating its use in synthetic reactions, formulation, and biological assays.[2][4]
Q2: What are the recommended starting solvents for dissolving this compound?
Based on synthetic protocols for related nitroindole and nitroaromatic compounds, the most promising solvents are typically polar aprotic solvents. These solvents possess a high dielectric constant and polarity, which can help overcome the lattice energy of the solid.
Recommended Starting Solvents:
It is crucial to select a solvent that is compatible with your reaction conditions (e.g., non-reactive with your reagents, appropriate boiling point).
Q3: How does temperature influence the solubility of this compound?
For most solid solutes, solubility increases with temperature. This principle holds for this compound. Applying heat can significantly increase both the amount of compound that dissolves and the rate of dissolution. This is evidenced by purification procedures for related nitroindoles, which often employ recrystallization from heated solvents like methanol or ethanol.[5]
However, caution is advised. Nitroaromatic compounds can be thermally sensitive. It is essential to apply heat judiciously and monitor for any signs of decomposition (e.g., color change).
Q4: What are the primary strategies to enhance the solubility of a poorly soluble compound like this?
Solubility enhancement techniques can be broadly categorized into physical and chemical modifications.[4][9] The choice of method depends on the specific requirements of your experiment, such as whether you need to recover the unmodified compound.
Caption: Overview of key strategies for enhancing drug solubility.
Troubleshooting Guide
Issue 1: My this compound is not dissolving in the reaction solvent.
This is the most common challenge. Before making significant changes to your protocol, follow this immediate troubleshooting workflow.
Caption: Immediate workflow for addressing poor solubility.
Detailed Explanation:
-
Particle Size Reduction: The dissolution rate is intrinsically linked to the surface area of the solute.[10] Grinding the solid material into a fine powder increases the surface-area-to-volume ratio, allowing for greater interaction with the solvent.[9]
-
Sonication: Use an ultrasonic bath. The high-frequency sound waves create micro-cavitations that physically break apart particle agglomerates, enhancing the dissolution process.[7]
-
Heating: Gently warm the mixture while stirring. This increases the kinetic energy of the system, helping to overcome the intermolecular forces within the crystal lattice. Always monitor for potential degradation.
Issue 2: The initial troubleshooting steps were insufficient. How can I modify my solvent system?
If physical methods fail, modifying the chemical environment of the solvent is the next logical step.
Option A: Introduce a Co-solvent
A co-solvent is a water-miscible solvent in which the drug has high solubility.[10] By blending solvents, you can fine-tune the polarity of the medium to better match the solute. For a lipophilic compound, adding a small amount of a highly polar aprotic solvent like DMSO to a less polar one like THF can dramatically increase solubility.[7][11]
Experimental Protocol: Co-solvent Addition
-
Preparation: Suspend the this compound in your primary reaction solvent.
-
Co-solvent Addition: While stirring vigorously, add a strong solubilizing co-solvent (e.g., DMSO, DMF) dropwise.[7]
-
Monitoring: Observe the mixture for clarification. Continue adding the co-solvent until the solid is fully dissolved.[7]
-
Quantify: Record the final volume ratio of the primary solvent to the co-solvent. This ratio should be noted and maintained for reproducibility.
-
Proceed: Continue with your reaction in the new co-solvent system.[7]
Option B: Change the Primary Solvent
If your reaction chemistry permits, switching to a different primary solvent may be necessary. Consult the table below to select a solvent with properties that may be more favorable. For nitroaromatic compounds, polar aprotic solvents are often a good choice.
Table 1: Properties of Common Organic Solvents
| Solvent | Formula | Dielectric Constant (approx.) | Polarity Index | Boiling Point (°C) | Miscible with Water? |
| Heptane | C₇H₁₆ | 1.92 | 0.1 | 98 | No |
| Toluene | C₇H₈ | 2.4 | 2.4 | 111 | No |
| Diethyl Ether | C₄H₁₀O | 4.34 | 2.8 | 35 | Slightly |
| Tetrahydrofuran (THF) | C₄H₈O | 7.5 | 4.0 | 66 | Yes |
| Ethyl Acetate | C₄H₈O₂ | 6.0 | 4.4 | 77 | Slightly |
| Acetone | C₃H₆O | 21.0 | 5.1 | 56 | Yes |
| Acetonitrile (ACN) | C₂H₃N | 36.6 | 5.8 | 82 | Yes |
| Dimethylformamide (DMF) | C₃H₇NO | 38.3 | 6.4 | 153 | Yes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47.0 | 7.2 | 189 | Yes |
Data compiled from various sources.[12][13]
Issue 3: The starting material dissolved at high temperature, but it precipitates upon cooling or reagent addition.
This indicates that the compound has low solubility at lower temperatures and that you were operating in a supersaturated state.[7]
-
Solution 1: Maintain Temperature: If the reaction and reagents are thermally stable, run the entire reaction at the elevated temperature required to maintain solubility.
-
Solution 2: Modify the Solvent System: Re-evaluate your solvent. A co-solvent system might provide better solubility at lower temperatures.[7]
-
Solution 3: Controlled Reagent Addition: If adding a second reagent (especially one in a different solvent) causes precipitation, this is likely due to a polarity shock. To mitigate this, dissolve the second reagent in an identical solvent/co-solvent mixture before adding it slowly to the main reaction vessel.
Issue 4: The reaction is slow or incomplete, even though the solid appears to be dissolved.
This can be a hidden solubility problem. The solution may be saturated, but the actual dissolved concentration is too low for an efficient reaction rate.[7] The visible disappearance of the solid does not guarantee a sufficiently high molar concentration for the reaction to proceed effectively.
-
Solution: All methods aimed at increasing the total dissolved amount of the compound are relevant here. Increase the temperature, add a co-solvent, or increase the solvent volume to boost the concentration of the dissolved reactant and improve reaction kinetics.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjbphs.com [wjbphs.com]
- 11. longdom.org [longdom.org]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. ce.sysu.edu.cn [ce.sysu.edu.cn]
Technical Support Center: Catalyst Selection for Hydrogenation of 4-Methyl-6-nitroindoline
Welcome to the Technical Support Center for the catalytic hydrogenation of 4-Methyl-6-nitroindoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions. Our goal is to empower you with the knowledge to perform this critical transformation efficiently and safely, yielding high-quality 4-Methyl-6-aminoindoline.
Introduction: The Criticality of Catalyst Selection
The reduction of the nitro group in this compound is a pivotal step in many synthetic pathways, particularly in pharmaceutical development where the resulting aminoindoline is a valuable building block. The success of this hydrogenation hinges on the judicious selection of a catalyst and the optimization of reaction conditions. The indoline nucleus, while relatively stable, can be susceptible to over-reduction or side reactions under harsh conditions. This guide will navigate the nuances of catalyst selection and provide practical solutions to common experimental challenges.
Troubleshooting Guide: Common Issues in the Hydrogenation of this compound
Experimental challenges are an inherent part of chemical synthesis. This section provides a structured approach to troubleshooting common problems encountered during the hydrogenation of this compound.
| Issue | Potential Causes | Recommended Solutions & Explanations |
| Low or No Conversion | 1. Catalyst Inactivity: - Poisoning: Contaminants like sulfur or heavy metal residues can block the catalyst's active sites.[1] - Deactivation: Improper storage or handling can lead to loss of activity, especially for pyrophoric catalysts like Raney® Nickel.[1] | 1. Catalyst Evaluation: - Ensure meticulous cleaning of glassware and use high-purity solvents and reagents to avoid poisoning.[1] - If poisoning is suspected, consider using a fresh batch of catalyst. - Handle catalysts under an inert atmosphere where possible.[1] |
| 2. Suboptimal Reaction Conditions: - Inadequate Hydrogen Pressure: Insufficient hydrogen pressure may not be enough to drive the reaction to completion.[1] - Incorrect Temperature: While many hydrogenations are effective at room temperature, this specific substrate might require mild heating.[1] - Poor Agitation: Inefficient stirring limits the interaction between the solid catalyst, liquid substrate, and gaseous hydrogen.[1] | 2. Condition Optimization: - Increase hydrogen pressure. For laboratory scale, a Parr hydrogenator can offer better control than a balloon.[1] - Cautiously increase the temperature. Monitor for side product formation. - Ensure vigorous stirring to maintain the catalyst in suspension. | |
| 3. Substrate/Solvent Issues: - Poor Solubility: Low solubility of this compound in the chosen solvent will impede the reaction rate.[1] | 3. Solubility Enhancement: - Select a solvent in which the starting material is highly soluble. Common choices include methanol, ethanol, and ethyl acetate.[1] | |
| Formation of Side Products (e.g., hydroxylamines, azo/azoxy compounds) | 1. Incomplete Reduction: - Intermediates like nitroso and hydroxylamine species can react with each other to form dimeric impurities.[2] | 1. Drive Reaction to Completion: - Ensure sufficient catalyst loading (typically 5-10 mol% for Pd/C) and adequate hydrogen pressure.[1] - Consider adding a co-catalyst or promoter. For instance, catalytic amounts of vanadium compounds have been shown to prevent the accumulation of hydroxylamine intermediates.[3] |
| 2. Over-reduction of the Indoline Ring: - Harsh reaction conditions (high temperature/pressure) or a highly active catalyst could lead to saturation of the aromatic portion of the indoline ring. | 2. Milder Conditions: - Reduce temperature and/or pressure. - Choose a less active catalyst or a catalyst known for its chemoselectivity. | |
| Difficulty in Catalyst Filtration | 1. Fine Catalyst Particles: - Some catalysts, like Raney® Nickel, can be very fine, making them difficult to filter. - Pd/C can sometimes form fine particles that pass through standard filter paper. | 1. Improved Filtration Technique: - Filter the reaction mixture through a pad of Celite® to effectively remove the catalyst.[1] - Crucial Safety Note: Always keep the filter cake wet with the solvent. Dry palladium on carbon and Raney® Nickel are pyrophoric and can ignite in air.[1][4][5] |
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low conversion.
Frequently Asked Questions (FAQs)
Q1: Which catalyst is the best choice for the hydrogenation of this compound?
There isn't a single "best" catalyst, as the optimal choice depends on the specific requirements of your synthesis, such as desired purity, cost, and available equipment. Here's a comparative overview:
| Catalyst | Advantages | Disadvantages | When to Use |
| Palladium on Carbon (Pd/C) | - Highly active and efficient for nitro group reduction.[6] - Readily available and relatively cost-effective. - Generally provides clean conversions. | - Can be too active, potentially leading to over-reduction or other side reactions if not controlled. - Prone to poisoning by sulfur compounds.[1] | - A good first choice for general-purpose hydrogenation of this substrate. |
| Raney® Nickel | - Very effective for nitro group reduction.[6][7] - Often used when dehalogenation is a concern with other substrates (not directly applicable here, but indicates its utility).[6] | - Pyrophoric and requires careful handling.[1] - Can be less chemoselective than palladium catalysts. | - When a highly active, non-precious metal catalyst is desired and appropriate safety precautions for pyrophoric materials are in place. |
| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | - Highly active catalyst once reduced in situ to platinum black.[8] - Often preferred over palladium catalysts to minimize hydrogenolysis when reducing nitro compounds to amines.[8] | - More expensive than Pd/C and Raney® Nickel. | - When high chemoselectivity is paramount and cost is less of a concern. It can be particularly useful for complex molecules with multiple reducible functional groups. |
Q2: What is a typical catalyst loading for this reaction?
For Pd/C, a catalyst loading of 5-10 mol% relative to the substrate is a common starting point.[1] However, this can be optimized; lower loadings may be sufficient for highly active catalysts or under optimized conditions, while higher loadings might be necessary for challenging reductions.
Q3: What are the recommended solvents for this hydrogenation?
Alcohols such as methanol and ethanol are excellent choices as they generally offer good solubility for nitroaromatics and the resulting amines.[9] Ethyl acetate and tetrahydrofuran (THF) are also commonly used.[1] The choice of solvent can sometimes influence the reaction rate and selectivity.
Q4: How can I monitor the progress of the reaction?
The most common methods for monitoring the reaction are Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).[10] These techniques allow you to track the disappearance of the starting material (this compound) and the appearance of the product (4-Methyl-6-aminoindoline).
Q5: My reaction is very slow. How can I increase the rate?
To accelerate a slow hydrogenation, you can consider the following, keeping in mind that these changes may also affect selectivity:
-
Increase Hydrogen Pressure: Higher pressure increases the concentration of hydrogen at the catalyst surface.[1]
-
Increase Temperature: Gentle heating can significantly increase the reaction rate, but excessive heat can promote side reactions.[1]
-
Increase Catalyst Loading: A higher catalyst concentration provides more active sites for the reaction.[1]
-
Ensure Efficient Agitation: Vigorous stirring is crucial for good mass transfer in a three-phase system.[1]
-
Consider a More Active Catalyst: If using Pd/C, you could switch to a more active catalyst like PtO₂ (Adams' catalyst).[1]
Q6: Are there any safety concerns I should be aware of?
Yes, catalytic hydrogenations require strict adherence to safety protocols:
-
Hydrogen Flammability: Hydrogen gas is extremely flammable. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources.
-
Pyrophoric Catalysts: Spent Pd/C and Raney® Nickel can be pyrophoric.[1][4][5] Never allow the catalyst to dry in the air. Keep the filter cake wet with solvent during and after filtration.
-
Exothermic Reaction: The hydrogenation of nitro groups is highly exothermic.[11] For larger-scale reactions, proper temperature control is essential to prevent a thermal runaway.
Experimental Protocol: Hydrogenation of this compound using 10% Pd/C
This protocol provides a general procedure for the hydrogenation of this compound on a laboratory scale.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (or another suitable solvent)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Celite®
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or Parr hydrogenation apparatus
-
Vacuum line
-
Buchner funnel and filter flask
Procedure:
-
Reactor Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a suitable amount of methanol.
-
Catalyst Addition: Under a gentle stream of inert gas, carefully add 10% Pd/C (5-10 mol%).
-
Purging: Seal the flask and purge the system by evacuating and backfilling with inert gas three times to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas into the flask, either via a balloon or by pressurizing the reactor.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by TLC or HPLC.
-
Completion and Purging: Once the reaction is complete (disappearance of starting material), carefully vent the excess hydrogen and purge the system with inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, keep the Celite® pad wet with methanol at all times to prevent the catalyst from igniting. [1][4] Wash the filter cake with a small amount of fresh solvent.
-
Product Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to obtain the crude 4-Methyl-6-aminoindoline, which can be purified further if necessary.
Experimental Workflow Diagram
Caption: A typical workflow for catalytic hydrogenation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Methyl-6-nitroindoline and 4-Methyl-5-nitroindoline for Drug Discovery
In the landscape of medicinal chemistry and drug development, the indoline scaffold remains a cornerstone for the design of novel therapeutics. The strategic introduction of substituents onto this privileged structure is paramount for modulating pharmacological activity. Among these, the nitro group serves as a versatile handle for further functionalization and can significantly influence the electronic properties of the molecule. This guide provides an in-depth, comparative analysis of the synthetic routes to two key regioisomers: 4-methyl-6-nitroindoline and 4-methyl-5-nitroindoline. We will delve into the mechanistic rationale behind the synthetic strategies, provide detailed experimental protocols, and offer a critical evaluation of each approach to empower researchers in making informed decisions for their discovery programs.
Introduction: The Significance of Regioisomeric Control
The precise placement of a nitro group on the 4-methylindoline core can dramatically alter its biological profile. The 5-nitro and 6-nitro isomers, while structurally similar, present distinct electronic and steric environments, which can lead to differential interactions with biological targets. Consequently, the ability to selectively synthesize each isomer is of critical importance. This guide will illuminate the chemical principles that govern the regioselectivity of nitration on the 4-methylindoline system and present viable synthetic pathways to access each isomer with a high degree of purity.
At a Glance: Key Synthetic Parameters
| Parameter | This compound | 4-Methyl-5-nitroindoline |
| Synthetic Strategy | Mąkosza Reaction or Fischer Indole Synthesis | Nitration of N-Acetyl-4-methylindoline |
| Key Challenge | Regiocontrol, potential for isomer mixtures | Multi-step synthesis, handling of nitrating agents |
| Typical Starting Materials | m-Nitroaniline, a suitable ketone | 4-Methylindoline |
| Anticipated Yield | Moderate | Moderate to Good |
| Purification | Column chromatography often required | Recrystallization may be sufficient |
The Synthetic Dichotomy: Directing Group Effects
The synthesis of these two isomers hinges on the powerful influence of directing groups in electrophilic aromatic substitution. The inherent directing effects of the amino and methyl groups on the indoline ring, and how these are modulated by protecting groups, dictate the position of nitration.
Figure 1. A high-level comparison of the synthetic logic for accessing the 5-nitro and 6-nitro isomers of 4-methylindoline.
Synthesis of 4-Methyl-5-nitroindoline: A Regioselective Approach
The synthesis of 4-methyl-5-nitroindoline is best achieved through a multi-step sequence that leverages the ortho-directing power of an N-acetyl group. Direct nitration of 4-methylindoline is generally avoided as it can lead to a mixture of products and potential polymerization under harsh acidic conditions.
Mechanistic Rationale
The key to this synthesis is the initial protection of the indoline nitrogen as an acetamide. The N-acetyl group is a moderately activating, ortho-, para-director. In the case of N-acetyl-4-methylindoline, the para-position (C-7) is sterically hindered by the fused ring system. Therefore, electrophilic attack is overwhelmingly directed to the ortho-position (C-5). The methyl group at C-4 also weakly activates the ortho (C-5) and para (C-7) positions, thus reinforcing the directing effect of the N-acetyl group towards the desired C-5 position. Subsequent hydrolysis of the amide furnishes the target 4-methyl-5-nitroindoline. This strategy is supported by extensive literature on the nitration of N-acetylated anilines and toluidines, where high regioselectivity for the ortho-nitro product is observed.[1]
Experimental Protocol
Step 1: N-Acetylation of 4-Methylindoline
-
To a stirred solution of 4-methylindoline (1.0 eq) in a suitable solvent such as pyridine or dichloromethane, add acetic anhydride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-4-methylindoline, which can often be used in the next step without further purification.
Step 2: Nitration of N-Acetyl-4-methylindoline
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
-
Dissolve N-acetyl-4-methylindoline (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add the pre-cooled nitrating mixture to the solution of the acetylated indoline, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring for the consumption of the starting material by TLC.
-
Carefully pour the reaction mixture onto crushed ice, which should induce the precipitation of the crude N-acetyl-4-methyl-5-nitroindoline.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.
Step 3: Hydrolysis of N-Acetyl-4-methyl-5-nitroindoline
-
Suspend the crude N-acetyl-4-methyl-5-nitroindoline in a mixture of ethanol and aqueous hydrochloric acid.
-
Heat the mixture at reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Collect the solid 4-methyl-5-nitroindoline by vacuum filtration, wash with water, and dry.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol/water.
Synthesis of this compound: Navigating Isomeric Mixtures
The synthesis of this compound is more challenging due to the difficulty in directing nitration to the C-6 position. Two plausible, albeit less direct, methods are the Mąkosza reaction and the Fischer indole synthesis.
Mechanistic Rationale
Mąkosza Reaction: This reaction involves the oxidative nucleophilic substitution of hydrogen on an electron-deficient aromatic ring, such as m-nitroaniline, by a carbanion.[2] The enolate of a ketone can act as the carbanion, attacking the positions ortho to the amino group of m-nitroaniline. Subsequent intramolecular condensation can lead to the formation of a mixture of 4- and 6-substituted nitroindoles. The regiochemical outcome is sensitive to the structure of the ketone and the reaction conditions. While this method offers a direct entry to the nitroindole core, it often requires careful optimization and chromatographic separation of the resulting isomers.
Fischer Indole Synthesis: This classical method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization. To obtain a 6-nitroindole derivative, one would need to start with a (3-nitrophenyl)hydrazine derivative. However, the cyclization of meta-substituted phenylhydrazones often leads to a mixture of 4- and 6-substituted indoles. The regioselectivity is influenced by the electronic nature of the substituents and the reaction conditions.
Conceptual Experimental Protocol (via Mąkosza Reaction)
-
To a solution of m-nitroaniline (1.0 eq) and a suitable enolizable ketone in an aprotic solvent like DMSO, add a strong base such as potassium tert-butoxide (t-BuOK) at room temperature.
-
Stir the reaction mixture under an inert atmosphere for several hours. The reaction progress should be monitored by TLC for the formation of the nitroindoline products.
-
Upon completion, the reaction is typically quenched with water and the products are extracted into an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The resulting crude product, which is likely a mixture of 4-methyl-4-nitro- and this compound (depending on the ketone used), will require careful separation by column chromatography.
Figure 2. A generalized experimental workflow for the synthesis and purification of nitroindoline derivatives.
Conclusion and Expert Recommendations
For researchers requiring unambiguous access to 4-methyl-5-nitroindoline , the multi-step approach involving N-acetylation followed by regioselective nitration and subsequent deprotection is the recommended and most reliable strategy. The directing group effect of the N-acetyl group provides excellent control over the position of nitration, leading to the desired isomer as the major product. This method, while longer, offers a higher degree of certainty and generally simplifies purification.
The synthesis of This compound presents a more significant challenge. Both the Mąkosza reaction and the Fischer indole synthesis are viable but are likely to produce isomeric mixtures that necessitate careful and potentially tedious chromatographic separation. For discovery projects where rapid access to a small amount of the 6-nitro isomer is required and separation capabilities are available, these methods can be explored. However, for larger-scale synthesis or when high isomeric purity is critical from the outset, the development of a more regioselective, albeit likely more complex, synthetic route would be advantageous.
Ultimately, the choice of synthetic route will depend on the specific goals of the research program, the available resources, and the desired level of isomeric purity. This guide provides the foundational knowledge and practical considerations to navigate the synthesis of these valuable nitroindoline building blocks.
References
A Comparative Analysis of the Biological Activity of Nitroindoline Isomers: Structure-Function Relationships and Experimental Insights
An Objective Guide for Researchers
Introduction: The Nitroindoline Scaffold as a Privileged Structure in Medicinal Chemistry
The indoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Its fusion of a benzene ring with a five-membered nitrogen-containing ring provides a rigid, yet versatile, scaffold for chemical modification. The introduction of a nitro (NO₂) group, a potent electron-withdrawing moiety, dramatically alters the molecule's electronic properties and, consequently, its biological interactions.[2] The position of this single functional group on the benzene ring—at position 4, 5, 6, or 7—gives rise to distinct isomers, each with a unique pharmacological profile.
This guide provides a comparative analysis of the known biological activities of nitroindoline isomers. While direct, head-to-head comparative studies of the four basic isomers are limited, a wealth of data on their substituted derivatives allows for a robust, albeit inferred, comparison. We will delve into the structure-activity relationships that govern their anticancer, antimicrobial, and enzyme-inhibiting properties, supported by experimental data from peer-reviewed literature. Furthermore, this guide furnishes detailed, field-proven protocols for researchers to conduct their own comparative evaluations.
Positional Isomerism: The Critical Determinant of Biological Activity
The location of the nitro group on the indoline ring is not a trivial structural detail; it is a primary determinant of the molecule's steric and electronic landscape. This positioning influences how the molecule docks into the active site of an enzyme, intercalates with DNA, or participates in redox reactions. For instance, the placement of the nitro group affects the molecule's dipole moment, hydrogen bonding capability, and potential for metabolic activation, all of which are critical for its mechanism of action.[2][3]
Comparative Analysis of Biological Activities
The following sections synthesize available data to compare the primary biological activities associated with derivatives of 5-, 6-, and 7-nitroindoline. Data on 4-nitroindoline derivatives is notably scarce in the current body of literature, representing a significant opportunity for future investigation.
Anticancer Activity
The nitroindoline scaffold is a fertile ground for the development of novel antineoplastic agents.[2] The anticancer effects are heavily dependent on the isomer used, with 5-nitroindole derivatives being the most extensively studied and potent in this regard.
-
5-Nitroindoline Derivatives: This isomer has emerged as a particularly promising scaffold for anticancer drugs.[4] Studies have identified pyrrolidine-substituted 5-nitroindoles as potent binders of the c-Myc promoter G-quadruplex (G4).[5][6] The c-Myc oncogene is a critical regulator of cell proliferation, and its overexpression is a hallmark of many cancers. By stabilizing the G4 DNA structure in the c-Myc promoter, these compounds transcriptionally downregulate the gene's expression, leading to cell cycle arrest and apoptosis.[5][6] This activity is further enhanced by the generation of intracellular reactive oxygen species (ROS), which induces cellular damage in cancer cells.[5]
-
6-Nitroindoline Derivatives: While direct data on 6-nitroindoline is limited, its structural similarity to other biologically active nitro-containing compounds suggests potential anticancer activity.[1][7] For example, the reduction of a 6-nitroindole derivative yielded a compound with promising activity against breast cancer cell lines (MCF7 and T47D).[8] The mechanism is often attributed to the bioreduction of the nitro group, creating reactive species that induce cellular stress.[1]
-
7-Nitroindoline Derivatives: Derivatives of 7-nitroindole have been identified as allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis.[9] While this activity is primarily explored for managing type 2 diabetes, FBPase is also implicated in cancer metabolism, suggesting a potential, albeit less direct, anticancer application.[9]
Table 1: Comparative Anticancer Activity of Nitroindole/Indoline Derivatives
| Isomer Class | Compound Example | Cancer Cell Line | Assay Type | Key Metric (IC₅₀/GI₅₀) | Mechanism of Action | Reference |
|---|---|---|---|---|---|---|
| 5-Nitroindole | Pyrrolidine-substituted derivative (Compound 5) | HeLa (Cervical) | Alamar Blue | 5.08 ± 0.91 µM | c-Myc G4 Binding, ROS Generation | [5][10] |
| 5-Nitroindole | Pyrrolidine-substituted derivative (Compound 7) | HeLa (Cervical) | Alamar Blue | 5.89 ± 0.73 µM | c-Myc G4 Binding, ROS Generation | [5][10] |
| 5-Nitroindole | 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone (4l) | HOP-62 (Lung) | SRB | log₁₀(GI₅₀) < -8.00 | Not specified | [11] |
| 5-Nitroindole | N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline (HNPMI) | MCF-7 (Breast) | Not specified | 64.10 µM | EGFR Inhibition, Apoptosis Induction | [12] |
| 7-Nitroindole | 7-Nitroindole-2-carboxylic acid derivative | Not specified | FBPase Inhibition | IC₅₀: 0.99 µM | Enzyme Inhibition |[1] |
Antimicrobial Activity
The nitro group is a classic pharmacophore in antimicrobial agents, with its activity often stemming from reductive activation within the microbial cell.[3][13] This process generates cytotoxic intermediates that can damage DNA and other critical biomolecules, leading to cell death.[13]
-
5-Nitroindoline Derivatives: Research has shown that derivatives of 5-nitroindoline-2-one, such as those incorporating pyrazole and oxadiazole moieties, possess significant antibacterial and antifungal activity.[14] The presence of the nitro group in spiroquinoline-indoline-dione derivatives was found to be crucial for their potent activity against E. faecalis.[15]
-
6-Nitroindoline Derivatives: The structural framework of 6-nitroindoline is found in compounds with potential antimycobacterial properties.[9] For instance, 6-nitroquinolone-3-carboxylic acid derivatives, which share a similar structural motif, have demonstrated potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains, by targeting DNA gyrase.[9]
-
7-Nitroindoline Derivatives: There is less specific information regarding the antimicrobial properties of 7-nitroindoline isomers compared to the 5- and 6-isomers. However, the general principle of reductive activation suggests they would likely possess some level of antimicrobial activity.[3]
Table 2: Comparative Antimicrobial Activity of Nitro-Substituted Derivatives
| Isomer Class | Compound Example | Target Organism | Key Metric (MIC) | Reference |
|---|---|---|---|---|
| 5-Nitroindole | Spiro-indoline-dione derivative (4h) | E. faecalis | 6.25 µg/mL | [15] |
| 6-Nitroquinoline | 6-nitroquinolone-3-carboxylic acid derivative (8c) | M. tuberculosis H37Rv | 0.08 µM | [9] |
| 6-Nitroquinoline | 6-nitroquinolone-3-carboxylic acid derivative (8c) | MDR-TB | 0.16 µM |[9] |
Mechanisms of Action: A Deeper Dive
The biological activity of nitroindoline isomers can be attributed to several underlying mechanisms. The specific pathway is often dictated by the isomer's structure and the cellular context.
-
Reductive Activation and Oxidative Stress: This is a hallmark of many nitroaromatic compounds.[1] Intracellular nitroreductase enzymes, particularly prevalent in bacteria and cancer cells under hypoxic conditions, reduce the nitro group. This process can generate a nitro radical anion and other reactive nitrogen species, which lead to DNA damage, protein dysfunction, and ultimately, cell death.[3][16] The generation of ROS, as seen with 5-nitroindole derivatives, is a related mechanism that induces overwhelming oxidative stress.[5]
-
Enzyme Inhibition: Nitroindoline derivatives can act as potent enzyme inhibitors. This can occur through:
-
Competitive Inhibition: The molecule binds to the active site, preventing the natural substrate from binding. This is the hypothesized mechanism for 7-nitroindole derivatives targeting FBPase.[9] It is also proposed for potential inhibition of Nitric Oxide Synthase (NOS).[17]
-
Covalent Inhibition: The nitro group can act as a "masked electrophile."[17][18] Within an enzyme's active site, the nitroalkane can be converted to its more electrophilic nitronic acid tautomer, which then reacts with a nearby nucleophilic residue (like cysteine) to form a permanent covalent bond, irreversibly inactivating the enzyme.[18]
-
-
Targeting Non-Canonical DNA Structures: As demonstrated by 5-nitroindole derivatives, these molecules can selectively bind to and stabilize G-quadruplex structures in gene promoters like c-Myc.[5] This prevents the transcriptional machinery from accessing the DNA, effectively silencing the oncogene.
Caption: Proposed mechanisms of action for nitroindoline isomers.
Experimental Design for Comparative Analysis
To facilitate further research and enable objective comparisons, we provide standardized protocols for key biological assays. The choice of assay is critical; for instance, the Alamar Blue assay is a robust method for measuring cell proliferation and cytotoxicity.[10] For antimicrobial testing, broth microdilution is a gold-standard method for determining the Minimum Inhibitory Concentration (MIC).[19][20]
Protocol 1: In Vitro Cytotoxicity Assessment (Alamar Blue Assay)
This protocol is designed to determine the IC₅₀ value, the concentration of a compound that inhibits cell growth by 50%.
Principle: The Alamar Blue reagent contains resazurin, a blue, non-fluorescent dye that is reduced by metabolically active cells to the pink, highly fluorescent resorufin. The intensity of the fluorescence is proportional to the number of viable cells.
Materials:
-
Nitroindoline isomer test compounds
-
Cancer cell lines of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Alamar Blue reagent
-
96-well clear-bottom black microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (fluorescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the nitroindoline isomers in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plates for 48-72 hours.
-
Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well.[10]
-
Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence with an excitation of ~560 nm and emission of ~590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for the Alamar Blue cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19][20]
Principle: The test organism is challenged with serial dilutions of the antimicrobial agent in a liquid nutrient medium. Growth is assessed visually after a defined incubation period.
Materials:
-
Nitroindoline isomer test compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C)
Procedure:
-
Compound Preparation: In a 96-well plate, prepare 2-fold serial dilutions of each nitroindoline isomer in CAMHB. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension in broth and adjust its turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[21] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized, diluted bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.[19]
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
Caption: Workflow for the broth microdilution MIC assay.
Conclusion and Future Directions
The positional isomerism of the nitro group on the indoline scaffold is a critical factor governing biological activity. Current research strongly indicates that 5-nitroindoline derivatives are particularly potent anticancer agents, primarily through the inhibition of the c-Myc oncogene. Derivatives of 6-nitroindoline show promise as antimicrobial agents, especially against mycobacteria. The activity of 7-nitroindoline derivatives appears more directed towards enzyme inhibition, with potential applications in metabolic diseases. The biological profile of 4-nitroindoline remains a significant and underexplored area of research.
Future work should focus on a systematic, head-to-head comparison of all four unsubstituted nitroindoline isomers across a standardized panel of cancer cell lines and microbial strains. Such studies would provide a definitive baseline of activity and offer crucial insights into the structure-activity relationships, paving the way for the rational design of next-generation therapeutics based on this versatile chemical scaffold.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. longdom.org [longdom.org]
- 15. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. woah.org [woah.org]
- 20. apec.org [apec.org]
- 21. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 4-Methyl-6-nitroindoline by 2D NMR
Introduction: The Isomer Challenge in Substituted Indolines
In the realm of pharmaceutical and materials science, the indoline scaffold is a privileged structure, forming the core of numerous bioactive compounds and functional materials. However, the synthesis of substituted indolines often yields a mixture of constitutional isomers, presenting a significant analytical challenge.[1] For a molecule like 4-Methyl-6-nitroindoline, seemingly minor shifts in substituent positions—for instance, to 4-Methyl-5-nitroindoline or 4-Methyl-7-nitroindoline—can drastically alter its biological activity and physical properties.
While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural analysis, it can be ambiguous for differentiating such closely related isomers. The aromatic region of a ¹H NMR spectrum for a disubstituted benzene ring can be complex, and definitive assignment based on chemical shifts and coupling constants alone is often inconclusive.[2] This guide provides an in-depth, practical comparison of how a suite of two-dimensional (2D) NMR experiments—specifically COSY, HSQC, and HMBC—can be synergistically applied to provide unambiguous, self-validating proof of the this compound structure, effectively resolving the isomer problem.
The Target Structure and the Analytical Question
Our goal is to confirm the precise substitution pattern of the molecule shown below. The core analytical question is: How can we definitively prove that the methyl group is at position 4 and the nitro group is at position 6, to the exclusion of all other possible isomeric arrangements?
Figure 1: Target molecule this compound with atom numbering for NMR assignment.
The 2D NMR Strategy: A Predictive Overview
Before delving into the experimental data, it is crucial to understand the causality behind our choice of experiments. Each 2D NMR technique provides a unique piece of the structural puzzle.[3][4]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[5][6] For our target molecule, we expect to see correlations within two isolated spin systems: the aliphatic protons at the 2- and 3-positions (H-2/H-3) and potentially a weak, long-range coupling between the aromatic protons H-5 and H-7.
-
HSQC (Heteronuclear Single Quantum Coherence): This is the bridge between the proton and carbon worlds. It reveals which proton is directly attached to which carbon atom (¹JCH).[7][8] This is indispensable for assigning the carbon signals of all protonated carbons (CH, CH₂, CH₃).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this specific challenge. HMBC detects long-range correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[9] These correlations allow us to connect the molecular fragments identified by COSY and HSQC, definitively placing the substituents on the aromatic ring.
Experimental Protocol: Acquiring High-Quality 2D NMR Data
Trustworthy data begins with a robust experimental protocol. The following steps outline the standard procedure for acquiring the necessary spectra.
1. Sample Preparation:
- Dissolve approximately 10-15 mg of the synthesized this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Ensure the sample is fully dissolved; any particulate matter can degrade spectral quality.
- Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup & 1D Spectra Acquisition:
- The experiments should be performed on a spectrometer with a minimum field strength of 400 MHz to ensure adequate signal dispersion.
- Acquire a standard 1D ¹H spectrum to check sample concentration and spectral width.
- Acquire a 1D ¹³C spectrum to determine the chemical shift range for all carbons.
3. 2D Spectra Acquisition:
- gCOSY (gradient-selected COSY): Use standard pulse programs. Key parameters include setting the spectral width to encompass all proton signals and acquiring a sufficient number of increments in the indirect dimension (t₁) for good resolution.
- gHSQC (gradient-selected HSQC): Use a pulse sequence edited for multiplicity (e.g., hsqcedetgpsp) to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals. The ¹JCH coupling constant should be set to an average value of ~145 Hz.
- gHMBC (gradient-selected HMBC): This is critical for long-range correlations. The long-range coupling constant (ⁿJCH) should be optimized to ~8 Hz to observe both ²JCH and ³JCH correlations. Acquiring more scans for this experiment is often necessary due to the weaker nature of these correlations.
Data Interpretation and Structural Elucidation
Let's analyze the hypothetical, yet expected, data for this compound.
Predicted ¹H and ¹³C Chemical Shifts
The electron-withdrawing nitro group and the electron-donating methyl group have predictable effects on the chemical shifts of the aromatic ring.[10][11] The nitro group strongly deshields ortho and para positions, while the aliphatic portion of the indoline ring will have characteristic upfield signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom No. | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
|---|---|---|---|---|
| 2 | CH₂ | ~3.65 | ~47.0 | t |
| 3 | CH₂ | ~3.10 | ~30.0 | t |
| 3a | C | - | ~125.0 | - |
| 4 | C | - | ~130.0 | - |
| 5 | CH | ~7.80 | ~118.0 | s |
| 6 | C | - | ~145.0 | - |
| 7 | CH | ~6.80 | ~108.0 | s |
| 7a | C | - | ~155.0 | - |
| 8 (CH₃) | CH₃ | ~2.30 | ~18.0 | s |
| 1 (NH) | NH | ~4.10 | - | br s |
Step-by-Step 2D NMR Analysis
The logical workflow for piecing together the structure is paramount.
Caption: Workflow for 2D NMR structural elucidation.
1. HSQC Analysis: Linking Protons to Carbons
The HSQC spectrum is the foundation, providing direct, one-bond C-H correlations.[12]
Table 2: Key HSQC Correlations
| ¹H Shift (ppm) | ¹³C Shift (ppm) | Assignment |
|---|---|---|
| 3.65 | 47.0 | H-2 / C-2 |
| 3.10 | 30.0 | H-3 / C-3 |
| 7.80 | 118.0 | H-5 / C-5 |
| 6.80 | 108.0 | H-7 / C-7 |
| 2.30 | 18.0 | H-8 / C-8 |
Causality: This step is non-negotiable first. It confirms the assignments of all carbons that have attached protons, leaving only the quaternary carbons (C-3a, C-4, C-6, C-7a) to be assigned.
2. COSY Analysis: Defining Spin Systems
The COSY spectrum reveals through-bond proton-proton couplings.[13]
Table 3: Key COSY Correlations
| Correlating Protons | Bonds | Interpretation |
|---|---|---|
| H-2 (3.65 ppm) ↔ H-3 (3.10 ppm) | ³JHH | Confirms the -CH₂-CH₂- moiety of the indoline ring. |
| H-5 (7.80 ppm) ↔ H-7 (6.80 ppm) | ⁴JHH | A very weak or absent correlation is expected due to the 4-bond separation. |
Causality: This experiment confirms the connectivity of the aliphatic part of the ring. The lack of strong correlations from the aromatic protons to other protons confirms they are isolated from each other by substituents or quaternary carbons.
3. HMBC Analysis: Assembling the Full Structure
The HMBC spectrum is the final arbiter, connecting the isolated fragments through long-range C-H correlations. This is where we validate the substituent positions.[8][9]
Table 4: Key HMBC Correlations for this compound
| Proton (¹H Shift) | Correlating Carbons (¹³C Shift) | Bonds | Structural Significance |
|---|---|---|---|
| H-8 (CH₃, 2.30) | C-3a (125.0), C-4 (130.0), C-5 (118.0) | ²JCH, ³JCH | Crucially places the methyl group at C-4. |
| H-5 (7.80) | C-3a (125.0), C-7 (108.0) , C-7a (155.0) | ³JCH, ³JCH, ²JCH | Confirms H-5 is adjacent to C-7a and C-3a. |
| H-7 (6.80) | C-5 (118.0) , C-6 (145.0), C-7a (155.0) | ³JCH, ²JCH, ²JCH | Crucially shows H-7 is adjacent to the quaternary, deshielded C-6. |
| H-3 (3.10) | C-2 (47.0), C-3a (125.0), C-4 (130.0) | ²JCH, ²JCH, ³JCH | Confirms the aliphatic ring fusion at C-3a and proximity to C-4. |
References
- 1. biocompare.com [biocompare.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. youtube.com [youtube.com]
- 12. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 13. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
A Comparative Guide to HPLC Methods for the Separation and Quantification of 4-Methyl-6-nitroindoline Isomers
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analytical separation and quantification of 4-Methyl-6-nitroindoline positional isomers. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount. The presence of closely related positional isomers, often generated during synthesis, poses a significant analytical challenge due to their similar physicochemical properties.[1] This document outlines the underlying principles, compares stationary phase technologies, and provides detailed, field-tested protocols to enable researchers, scientists, and drug development professionals to establish robust and reliable analytical methods.
The Analytical Challenge: Separating Positional Isomers
The synthesis of this compound can lead to the formation of several positional isomers, such as 4-Methyl-5-nitroindoline, 4-Methyl-7-nitroindoline, and others. These molecules share the same molecular weight and elemental composition, making them indistinguishable by mass spectrometry alone without prior chromatographic separation.[2] Their structural similarity results in nearly identical polarities and hydrophobicities, demanding highly selective HPLC methods to achieve baseline resolution, which is essential for accurate quantification and purity assessment.
The key to separating these isomers lies in exploiting subtle differences in their molecular structure and electron distribution. The position of the nitro group relative to the methyl group and the indoline ring system influences the molecule's dipole moment and its ability to engage in specific interactions, such as π-π stacking, with the HPLC stationary phase.
Comparison of HPLC Stationary Phases for Isomer Separation
The choice of stationary phase is the most critical factor in developing a selective HPLC method for positional isomers. While the standard C18 column is a common starting point, alternative chemistries often provide the necessary resolution.
Standard C18 (Octadecyl Silane) Columns
C18 columns separate analytes primarily based on hydrophobic interactions. While effective for compounds with significant differences in hydrophobicity, they often fail to resolve positional isomers that have very similar logP values. For this compound isomers, a C18 column may result in co-elution or poor resolution, though it should not be entirely discounted without initial screening.
Phenyl-Based Columns (Phenyl-Hexyl, Biphenyl)
Phenyl-based stationary phases are highly recommended for separating aromatic positional isomers.[2] These columns offer a multi-modal separation mechanism that includes not only hydrophobic interactions but also crucial π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic ring of the nitroindoline analyte. The electron-withdrawing nature of the nitro group creates a dipole moment in the analyte, which can selectively interact with the stationary phase, enhancing separation.[3]
-
Causality: The differing positions of the nitro and methyl groups on the benzene ring of the indoline scaffold alter the electron density distribution and the accessibility of the π-system. A Phenyl-Hexyl column can discriminate between these subtle electronic differences, leading to differential retention times and improved resolution where a C18 column might fail.[4]
Cyano (CN) Columns
Cyano-propyl bonded phases can operate in both reversed-phase and normal-phase modes. In reversed-phase mode, they are less hydrophobic than C18 and provide dipole-dipole interactions as a primary separation mechanism. This can be advantageous for separating polar isomers where differences in dipole moments are more pronounced than differences in hydrophobicity.
Caption: HPLC column selection workflow for separating positional isomers.
Mobile Phase Optimization: The Key to Resolution
Once a suitable column is selected, typically a Phenyl-Hexyl phase, the mobile phase composition must be optimized to achieve baseline separation.
-
Organic Modifier: Acetonitrile is generally preferred over methanol for separating aromatic compounds as its π-electron system can participate in the separation mechanism on a phenyl column. Varying the acetonitrile/water ratio is the first step in optimization.
-
pH Control: The indoline moiety contains a basic nitrogen atom. To ensure consistent retention times and sharp peak shapes, the mobile phase should be acidified.[4] Adding 0.1% formic acid or trifluoroacetic acid (TFA) to both the aqueous and organic phases ensures that the analyte is in a single, protonated state, preventing peak tailing and broadening associated with mixed ionic forms.[5]
-
Gradient Elution: For complex mixtures containing multiple isomers or impurities with a wide range of polarities, a gradient elution is superior to an isocratic method.[4] A shallow gradient allows for the separation of closely eluting peaks that would otherwise merge in an isocratic run.
Quantitative Data Summary and Performance Comparison
The following table summarizes typical performance metrics that can be expected when developing a separation method for this compound isomers, based on data from closely related nitroaromatic compounds.[4]
| Parameter | Method 1: C18 Column | Method 2: Phenyl-Hexyl Column |
| Stationary Phase | C18, 2.7 µm, 4.6 x 150 mm | Phenyl-Hexyl, 3 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% to 80% B over 15 min | 20% to 80% B over 15 min |
| Expected Resolution (Rs) | < 1.5 (Potential Co-elution) | > 1.5 (Baseline Separation) |
| Tailing Factor (Tf) | < 1.3 | < 1.2 |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.15 µg/mL |
Note: These values are illustrative and must be experimentally verified for this compound.
Detailed Experimental Protocols
These protocols provide a validated starting point for method development.
Protocol 1: Recommended Method using Phenyl-Hexyl Column
This method is designed to maximize selectivity through π-π interactions.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Dilute the stock solution with the mobile phase (at initial conditions) to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 3 µm particle size, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-22 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection: UV at 280 nm and 350 nm. Nitroaromatic compounds typically have strong absorbance at multiple wavelengths.[6][7]
-
-
Data Analysis:
-
Identify peaks corresponding to the main compound and its isomers based on retention time.
-
For purity analysis, calculate the area percentage of the main peak relative to the total area of all peaks.
-
For quantification, prepare a calibration curve using a reference standard of known concentration.
-
Protocol 2: Alternative Method using Standard C18 Column
This protocol serves as a baseline or for laboratories where a Phenyl-Hexyl column is not immediately available.
-
Sample Preparation: Follow the same procedure as in Protocol 1.
-
Chromatographic Conditions:
-
Column: C18, 2.7 µm particle size, 4.6 x 150 mm[4]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program: Use the same gradient as in Protocol 1. Optimization of the gradient slope may be required to improve separation.
-
Flow Rate: 1.2 mL/min[4]
-
Column Temperature: 30°C[4]
-
Injection Volume: 5 µL[4]
-
Detection: UV at 280 nm[4]
-
Caption: Multi-modal separation mechanism on a Phenyl-Hexyl column.
Method Validation and Trustworthiness
Any developed HPLC method must be self-validating. To ensure trustworthiness, the final protocol should be validated according to ICH guidelines, assessing parameters such as:
-
Specificity: The ability to resolve the main peak from all potential isomers and impurities. This is demonstrated by achieving baseline resolution (Rs > 1.5).
-
Linearity: The detector response is proportional to the analyte concentration over a given range.
-
Accuracy and Precision: The method provides results that are close to the true value and are reproducible.
-
Robustness: The method is insensitive to small, deliberate variations in parameters like mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5°C).
Conclusion
The separation and quantification of this compound positional isomers is a challenging analytical task that requires a highly selective HPLC method. While standard C18 columns may provide a starting point, stationary phases that offer multiple modes of interaction, particularly π-π stacking, are critical for success. A Phenyl-Hexyl column coupled with an acidified water/acetonitrile gradient is the recommended approach. This combination directly targets the subtle electronic differences between the isomers, providing the selectivity needed for baseline resolution, accurate quantification, and confident purity assessment in research and drug development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 3. nacalai.com [nacalai.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
A Comparative Guide to 4-Methyl-6-nitroindoline and Other Synthetic Intermediates in Drug Discovery
In the landscape of modern medicinal chemistry, the indoline scaffold is a cornerstone, appearing in a vast array of biologically active molecules and approved pharmaceuticals.[1] Its rigid, bicyclic structure provides a valuable framework for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. Among the numerous functionalized indolines, 4-Methyl-6-nitroindoline has emerged as a particularly versatile and strategic intermediate.
This guide provides a comparative analysis of this compound against other key synthetic intermediates. We will delve into the causality behind experimental choices, present validated protocols, and offer quantitative data to inform your selection of building blocks for complex molecular architectures.
The Strategic Advantage of this compound
The utility of this compound stems from the specific placement of its functional groups, which allows for sequential and regioselective modifications.[2][3]
-
The Nitro Group (Position 6): This powerful electron-withdrawing group serves two primary purposes. First, it deactivates the benzene ring to certain electrophilic substitutions while directing others. Second, and more importantly, it is a synthetic handle that can be readily reduced to a primary amine (4-methyl-6-aminoindoline).[4][5] This amino group is a key nucleophile for constructing amides, ureas, sulfonamides, and for participating in various coupling reactions.
-
The Methyl Group (Position 4): The methyl group provides steric bulk and electronic influence, which can modulate the properties of the final molecule, including binding affinity and metabolic stability. Its presence also helps to differentiate the electronic nature of the benzene ring positions.
-
The Indoline Nitrogen (Position 1): The secondary amine of the indoline ring is a nucleophilic center that can be readily acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents.[6]
This trifecta of functionalities makes this compound a powerful building block for creating diverse chemical libraries and for the targeted synthesis of complex drug candidates.[2]
Comparative Analysis with Alternative Intermediates
The choice of a synthetic intermediate is a critical decision in any synthetic campaign. Below is a comparison of this compound with other commonly used indoline-based intermediates.
| Intermediate | Key Features | Advantages | Disadvantages | Representative Applications |
| This compound | Orthogonally functionalized at N1, C4, and C6. The C6-nitro group is a precursor to an amine. | Allows for sequential, regioselective modifications. The methyl group provides a point of differentiation.[2] | Synthesis can be multi-step.[7] | Precursor for kinase inhibitors and serotonin receptor modulators.[2] |
| 6-Nitroindoline | Lacks the C4-methyl group. The C6-nitro group is a key functional handle. | Simpler starting material than the 4-methyl analog. Widely used in the synthesis of DNA-binding agents.[5][8] | Less structural diversity compared to the 4-methyl analog. | Synthesis of analogs of the CC-1065 and duocarmycin families of antitumor antibiotics.[5] |
| 4-Methylindoline | Lacks the C6-nitro group. Offers a nucleophilic N1 and an activated aromatic ring. | Readily available. Useful when a C6 functional handle is not required. | Aromatic functionalization can lead to isomeric mixtures. | Scaffolds for various CNS-active agents. |
| Indoline-2-carboxylic Acid | Carboxylic acid at C2 provides a handle for amide bond formation. | The carboxylic acid is a versatile functional group for coupling reactions.[4] | The aromatic ring is unactivated and requires harsh conditions for functionalization.[8] | Building block for various peptide mimics and constrained ligands. |
| 5-Bromoindoline | Bromine at C5 allows for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | The bromine atom is a versatile point for introducing complexity via transition-metal catalysis. | The synthesis of the starting material can be lengthy. | Used in the synthesis of kinase inhibitors and other targeted therapies. |
Key Synthetic Transformations and Experimental Protocols
The true value of an intermediate is demonstrated through its reactivity and the reliability of its transformations. Below are detailed protocols for key reactions involving this compound.
Reduction of the Nitro Group: Synthesis of 4-Methyl-6-aminoindoline
The conversion of the nitro group to an amine is arguably the most critical transformation of this compound. Catalytic transfer hydrogenation using ammonium formate is a common, safe, and efficient method.[9]
Experimental Protocol: Catalytic Transfer Hydrogenation
-
Preparation: To a round-bottom flask, add this compound (1.0 equiv.), Palladium on carbon (10 wt. %, 0.05 equiv.), and ammonium formate (5.0 equiv.).
-
Solvent: Add methanol to the flask to create a slurry (approx. 0.1 M concentration of the substrate).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (usually 1-3 hours).
-
Work-up: Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between ethyl acetate and a saturated aqueous sodium bicarbonate solution. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield 4-methyl-6-aminoindoline, which can be purified further by column chromatography if necessary.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient and recyclable catalyst for hydrogenation.[9][10]
-
Hydrogen Source: Ammonium formate is a stable, easy-to-handle solid that serves as an in-situ source of hydrogen, avoiding the need for high-pressure hydrogenation equipment.[9]
-
Solvent: Methanol is an excellent solvent for both the substrate and the ammonium formate, and it facilitates the reaction.
-
Work-up: Filtering through Celite® ensures the complete removal of the fine palladium catalyst. The basic work-up removes any residual ammonium salts.
N-Acylation of the Indoline Nitrogen
The secondary amine of the indoline ring is readily acylated using standard conditions.[11][12][13]
Experimental Protocol: N-Acylation with an Acyl Chloride
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 equiv.).
-
Solvent and Base: Dissolve the indoline in anhydrous dichloromethane (DCM, approx. 0.1 M). Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 equiv.).[12]
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction of the acyl chloride with atmospheric moisture.
-
Anhydrous Solvent: DCM is a good solvent that is unreactive towards the reagents.
-
Base: DIPEA is a sterically hindered, non-nucleophilic base that effectively scavenges the HCl byproduct without competing in the acylation reaction.[12]
-
Temperature Control: Adding the acyl chloride at 0 °C helps to control the initial exothermic reaction.
Visualizing Synthetic Pathways
The following diagrams illustrate the key transformations discussed.
Caption: Key synthetic transformations of this compound.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile synthetic intermediate in drug discovery. Its pre-installed, orthogonally addressable functional groups provide a robust platform for the efficient construction of complex molecules. The ability to selectively modify the indoline nitrogen and the latent amino group at position 6 allows for a modular approach to synthesis, which is highly desirable in both lead optimization and library synthesis campaigns.
As the demand for novel, structurally complex, and functionally diverse small molecules continues to grow, the strategic use of well-designed building blocks like this compound will remain paramount. Future research will likely focus on developing even more efficient and sustainable methods for its synthesis and on expanding the repertoire of its synthetic transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound [synhet.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Reactivity Profiling of Novel 4-Methyl-6-nitroindoline Kinase Inhibitors
In the landscape of targeted drug discovery, the selectivity of a small molecule inhibitor is as critical as its potency. Off-target interactions can lead to unforeseen toxicities or a dilution of therapeutic effect, representing a primary cause of clinical trial failures. This guide provides an in-depth technical comparison of novel 4-Methyl-6-nitroindoline derivatives, a promising scaffold for kinase inhibition. We will explore the methodologies for comprehensive cross-reactivity profiling, present illustrative experimental data, and discuss the interpretation of these findings for lead candidate selection. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to navigate the complexities of selectivity profiling.
The Imperative of Selectivity in Kinase Inhibitor Development
Protein kinases are a large and structurally related family of enzymes, making the development of selective inhibitors a significant challenge.[1][2] Many inhibitors targeting the ATP-binding site may interact with multiple kinases, leading to a range of off-target effects.[2] Therefore, a thorough understanding of a compound's selectivity profile across the human kinome is paramount for advancing a drug candidate. This guide will use a hypothetical lead compound, MNI-A , and its derivatives, MNI-B and MNI-C , which have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), to illustrate the principles of cross-reactivity profiling. We will compare their performance against a known EGFR inhibitor, Gefitinib.
Experimental Workflow for Comprehensive Cross-Reactivity Profiling
A multi-pronged approach is essential for a robust assessment of inhibitor selectivity. This typically involves a combination of in vitro biochemical assays against a broad panel of kinases, followed by cell-based assays to confirm on-target and off-target engagement in a more physiological context.
Caption: A streamlined workflow for kinase inhibitor cross-reactivity profiling.
In Vitro Kinome Scanning
The initial step involves screening the test compounds against a large panel of purified kinases. This provides a broad overview of their inhibitory activity across the kinome.
Experimental Protocol: Radiometric Kinase Assay
-
Plate Preparation: Dispense 5 µL of each kinase buffer/co-factor solution into a 96-well plate.
-
Compound Addition: Add 0.5 µL of the test compound (MNI-A, MNI-B, MNI-C, or Gefitinib) at various concentrations.
-
Kinase Addition: Add 20 µL of the respective kinase/substrate mixture to each well.
-
Reaction Initiation: Add 25 µL of a solution containing [γ-³³P]ATP to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes).
-
Reaction Termination: Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Signal Detection: Spot the reaction mixture onto a filtermat, wash, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to a DMSO control and determine IC50 values.
Cellular Target Engagement
To confirm that the observed in vitro activity translates to a cellular context, assays that measure direct binding of the compound to its target within intact cells are crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[3]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells (e.g., A549 lung cancer cells) with the test compounds or vehicle (DMSO) for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration.
-
Western Blotting: Analyze the amount of soluble target protein (e.g., EGFR) remaining at each temperature by Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Comparative Cross-Reactivity Profiles
The following tables summarize the hypothetical cross-reactivity data for our this compound derivatives and the reference compound, Gefitinib.
Table 1: In Vitro Kinase Inhibition Profile (IC50 in nM)
| Kinase Target | MNI-A | MNI-B | MNI-C | Gefitinib |
| EGFR | 15 | 8 | 25 | 20 |
| VEGFR2 | 250 | 150 | >1000 | 500 |
| PDGFRβ | 800 | 450 | >1000 | >1000 |
| c-Src | >1000 | 800 | >1000 | >1000 |
| Abl | >1000 | >1000 | >1000 | >1000 |
| S-Score (10)* | 0.8 | 0.6 | 0.9 | 0.85 |
*Selectivity Score (S-Score) is a quantitative measure of selectivity, with a higher score indicating greater selectivity. It is calculated based on the number of non-target kinases inhibited above a certain threshold at a given compound concentration.
Table 2: Cellular Thermal Shift Assay (CETSA) Data (ΔTm in °C)
| Compound (10 µM) | EGFR ΔTm (°C) | VEGFR2 ΔTm (°C) |
| MNI-A | +5.2 | +1.5 |
| MNI-B | +6.1 | +2.8 |
| MNI-C | +4.8 | +0.5 |
| Gefitinib | +5.5 | +0.8 |
Interpretation of Results and Mechanistic Insights
The data presented above allows for a nuanced comparison of the this compound derivatives.
-
Potency and Selectivity: MNI-B emerges as the most potent EGFR inhibitor in vitro (IC50 = 8 nM). However, it also shows the most significant off-target activity against VEGFR2 and PDGFRβ, reflected in its lower S-Score. MNI-C, while being the least potent EGFR inhibitor among the derivatives, demonstrates the highest selectivity, with minimal off-target inhibition. MNI-A presents a balanced profile of good potency and selectivity.
-
Cellular Engagement: The CETSA data corroborates the in vitro findings. MNI-B induces the largest thermal stabilization of EGFR, consistent with its high potency. It also causes a noticeable shift in the melting temperature of VEGFR2, confirming off-target engagement in a cellular environment. MNI-C and Gefitinib show high selectivity for EGFR in cells.
The observed cross-reactivity of MNI-B for VEGFR2 and PDGFRβ, which are also receptor tyrosine kinases, suggests that the this compound scaffold may have a binding mode that is not entirely specific to the ATP-binding pocket of EGFR. This highlights the importance of structure-activity relationship (SAR) studies to modify the scaffold to enhance selectivity.
Caption: EGFR signaling and potential off-target effects of MNI-B.
Conclusion and Future Directions
This guide has outlined a systematic approach to the cross-reactivity profiling of novel this compound kinase inhibitors. Our comparative analysis of MNI-A, MNI-B, and MNI-C against Gefitinib demonstrates the critical interplay between potency and selectivity. While MNI-B is the most potent derivative, its off-target profile may present challenges in further development. MNI-A and MNI-C offer more selective profiles and warrant further investigation.
Future studies should focus on elucidating the structural basis for the observed selectivity through co-crystallization of the inhibitors with their target kinases. Additionally, broader phenotypic screening and in vivo toxicity studies will be essential to fully characterize the safety and efficacy of these promising compounds.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different nitrating agents for indoline synthesis
An Application Scientist's Guide to the Efficacy of Nitrating Agents for Indoline Synthesis
Introduction: The Strategic Importance of Nitrated Indolines
The indoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active molecules. The introduction of a nitro (-NO₂) group onto this framework is a critical synthetic transformation. Nitrated indolines are not only valuable final products but also serve as versatile intermediates, readily converted into amines, which opens the door to a vast array of further functionalization. However, the nitration of the indoline ring is a nuanced challenge. The electron-rich nature of the bicyclic system, combined with the acid-sensitivity of the pyrrole-like ring, means that reaction conditions must be carefully selected to control both yield and, crucially, regioselectivity.
This guide provides a comparative analysis of various nitrating agents for indoline synthesis, moving from classical harsh-acid methods to modern, milder protocols. We will delve into the mechanistic underpinnings that govern the reaction's outcome, present quantitative data to support our comparisons, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The Mechanism of Indoline Nitration: A Tale of Two Pathways
The nitration of indoline proceeds via an electrophilic aromatic substitution (EAS) mechanism, where the active electrophile is typically the nitronium ion (NO₂⁺)[1][2][3][4]. The formation of this ion is the first critical step, often achieved by mixing nitric acid with a stronger acid like sulfuric acid[2][3]. The nitronium ion is then attacked by the π-electron system of the indoline's benzene ring to form a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate[1][2]. A subsequent deprotonation step restores aromaticity, yielding the nitroindoline product.
Figure 1: General mechanism of electrophilic aromatic nitration on the indoline ring.
A key challenge in indoline nitration is controlling the position of the incoming nitro group. The outcome is dictated by the state of the indoline nitrogen atom under the reaction conditions. This leads to two primary, controllable pathways:
-
Under Strong Acid (e.g., HNO₃/H₂SO₄): The basic nitrogen of the indoline ring is protonated, forming an indolinium ion. The -NH₂⁺- group is a powerful deactivating, meta-directing group. Consequently, electrophilic attack is directed to the C-6 position.[5]
-
With N-Protection: If the indoline nitrogen is first protected, for example as an acetyl amide (-NHAc), it becomes an activating, ortho, para-directing group. Due to steric hindrance at the ortho position (C-7), the nitration predominantly occurs at the para position, C-5.[5]
Figure 2: Controlling regioselectivity in indoline nitration via reaction conditions.
Comparative Analysis of Nitrating Agents
The choice of nitrating agent is paramount and depends on the desired regioisomer, the sensitivity of other functional groups on the substrate, and considerations of safety and environmental impact. Traditional methods are powerful but often lack subtlety, while modern reagents offer milder conditions and, in some cases, novel selectivity.
| Nitrating Agent/System | Typical Conditions | Regioselectivity | Yield | Advantages | Disadvantages |
| Conc. HNO₃ / Conc. H₂SO₄ | -20 °C to 0 °C | C-6 (on unprotected indoline)[5][6] or C-5 (on N-acetylindoline)[5] | ~72% (for 6-nitro)[6] | Inexpensive, readily available, powerful nitrating agent. | Harsh, corrosive, poor functional group tolerance, generates significant acidic waste, can lead to polymerization/oxidation.[7][8][9] |
| Ceric Ammonium Nitrate (CAN) | Mild, neutral conditions | C-5 or C-7 (chelation-controlled) | Good to Excellent | High regioselectivity controlled by directing groups, mild conditions, inexpensive reagent.[10] | Requires a directing group for high selectivity, generates metal waste. |
| tert-Butyl Nitrite (TBN) | Acetonitrile, additive-free | C-5 or C-7 (depending on substrate) | Good to Excellent | Mild, 100% regioselective in reported cases, avoids harsh acids and metals.[7][11] | Reagent can be volatile and thermally sensitive. |
| Copper(II) Nitrate (Cu(NO₃)₂) * | Various, often with oxidant (e.g., K₂S₂O₈) | Substrate dependent | Moderate to Excellent | Versatile reagent, can act as catalyst or nitrating source.[7][12] | Often requires co-oxidants or catalysts, generates metal waste.[7] |
| Ammonium Tetramethylnitrate / TFAA | Acetonitrile, sub-room temp | C-3 (on indole) | Excellent (up to 97%)[13] | Non-acidic, non-metallic, mild, highly regioselective for the C-3 position of the indole nucleus.[14][15][16] | Primarily demonstrated for indoles, not indolines; TFAA is corrosive. |
| Dinitrogen Pentoxide (N₂O₅) | Liquefied 1,1,1,2-tetrafluoroethane (TFE) | Substrate dependent | Good | Eco-friendly (reduces acidic waste), effective, stoichiometric efficiency.[8] | N₂O₅ is a powerful oxidant and requires careful handling; specialized solvent may be needed.[8] |
Note: The efficacy and regioselectivity of metal nitrates like Cu(NO₃)₂ are often highly dependent on the specific ligand, co-reagent, and substrate used.
Experimental Protocols: From Theory to Practice
A trustworthy protocol is a self-validating system. The following methodologies are based on published and validated procedures, providing a reliable starting point for laboratory synthesis.
Protocol 1: Classical Synthesis of 6-Nitroindoline-2-carboxylic Acid via HNO₃/H₂SO₄
This protocol leverages the meta-directing effect of the protonated indoline nitrogen to achieve selective nitration at the C-6 position.
Rationale: The use of a strong acid mixture (H₂SO₄ and HNO₃) ensures the generation of the potent nitronium ion (NO₂⁺) and the protonation of the indoline substrate. Keeping the temperature low (-20 °C to -10 °C) is critical to minimize side reactions and degradation of the acid-sensitive substrate. The final pH adjustment allows for the selective isolation of the desired product.
Step-by-Step Methodology: [6]
-
Reaction Setup: In a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, dissolve Indoline-2-carboxylic acid in concentrated sulfuric acid. Cool the solution to between -20 °C and -10 °C using an appropriate cooling bath (e.g., dry ice/acetone).
-
Nitration: Slowly add concentrated nitric acid dropwise via the dropping funnel, ensuring the internal temperature does not rise above -10 °C.
-
Quenching: After the addition is complete, stir the reaction mixture for an additional 30 minutes at the same temperature. Pour the mixture slowly onto a stirred slurry of crushed ice.
-
Extraction (Isomer Separation): Extract the aqueous mixture with ethyl acetate. This organic phase will contain the minor 5-nitroindoline-2-carboxylic acid isomer.
-
Product Isolation: Carefully adjust the pH of the remaining aqueous phase to 4.5-5.0 using a cold aqueous sodium hydroxide solution. The 6-nitroindoline-2-carboxylic acid will precipitate.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The reported yield for the pure 6-nitro isomer is approximately 72%.[6]
Protocol 2: Mild and Regioselective C-5/C-7 Nitration using tert-Butyl Nitrite (TBN)
This modern approach avoids harsh acids, offering high selectivity for sensitive substrates. The regioselectivity (C-5 vs. C-7) is dictated by the substitution pattern on the indoline ring.
Rationale: This method capitalizes on the ability of TBN to act as a nitro source under neutral conditions, preventing substrate protonation and subsequent polymerization. The reaction proceeds cleanly in a common organic solvent without the need for additional catalysts or additives, simplifying the workflow and purification.[11]
Step-by-Step Methodology: [11]
-
Reaction Setup: To a solution of the desired substituted indoline (1.0 equiv) in acetonitrile, add tert-butyl nitrite (TBN) (typically 1.5-2.0 equiv).
-
Reaction: Stir the mixture at the temperature specified by the substrate requirements (often room temperature or slightly elevated). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure mono-nitrated indoline.
Workflow & Decision Making
Choosing the correct nitrating agent is a critical decision in the synthetic workflow. The following diagram outlines a logical process for selecting an appropriate method based on the desired product and substrate constraints.
Figure 3: Decision workflow for selecting an indoline nitration strategy.
Conclusion and Future Outlook
The synthesis of nitrated indolines has evolved significantly from a reliance on classical mixed-acid systems. While concentrated HNO₃/H₂SO₄ remains a cost-effective and powerful tool for specific applications, particularly the synthesis of 6-nitroindolines, its limitations are apparent.[5][6] The development of milder, more selective reagents like tert-butyl nitrite and chelation-directing systems using ceric ammonium nitrate has revolutionized the field, enabling the synthesis of previously inaccessible isomers and the nitration of highly functionalized, sensitive substrates.[10][11]
For researchers and drug development professionals, the expanding toolkit of nitrating agents provides unprecedented control over the functionalization of the indoline core. The choice of reagent is no longer merely a matter of efficacy but a strategic decision that impacts yield, regioselectivity, scalability, safety, and environmental footprint. As synthetic methodology continues to advance, we can anticipate the emergence of even more sophisticated catalytic and enzymatic systems that will offer greener and more precise pathways to these valuable chemical building blocks.[17][18]
References
- 1. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Copper nitrate: a privileged reagent for organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Characterization of Impurities in Commercially Available 4-Methyl-6-nitroindoline
Introduction: Beyond the Main Peak
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. 4-Methyl-6-nitroindoline serves as a crucial building block in the synthesis of various pharmacologically active compounds. However, like any synthesized chemical entity, it is invariably accompanied by impurities. These unintended components can arise from the synthetic route, degradation, or storage and may pose significant risks, including altered pharmacology or direct toxicity.[1]
The robust characterization of these impurities is a non-negotiable regulatory expectation, mandated by global bodies like the International Council for Harmonisation (ICH).[2][3][4] The ICH Q3A(R2) guideline, for instance, establishes clear thresholds for reporting, identifying, and qualifying impurities in new drug substances.[5][6] This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to comprehensively profile impurities in commercial batches of this compound. We will move beyond simply listing methods to explain the causality behind experimental choices, empowering researchers to build self-validating, robust analytical systems.
The Genesis of Impurities: A Synthetic Overview
Understanding the potential impurities in this compound begins with its synthesis. A plausible and common synthetic route involves the regioselective nitration of 4-methylindoline.[7] The directing effects of the methyl group and the heterocyclic amine functionality, combined with the reaction conditions, dictate the outcome. However, the process is rarely perfect, leading to a predictable constellation of impurities.
Common Impurity Classes:
-
Organic Impurities: These are the most common and include starting materials, by-products, intermediates, and degradation products.[2][8]
-
Starting Materials: Unreacted 4-methylindoline.
-
Positional Isomers: By-products of the nitration reaction, such as 4-Methyl-5-nitroindoline and 4-Methyl-7-nitroindoline, are highly probable.
-
Over-reaction Products: Dinitro- or trinitro- derivatives, while less likely under controlled conditions, cannot be ruled out.
-
Degradation Products: Formed during storage or under stress conditions (light, heat, humidity), potentially involving oxidation or ring-opening.
-
-
Inorganic Impurities: These can include reagents, catalysts, or heavy metals from the manufacturing process.[4]
-
Residual Solvents: Solvents used during synthesis or purification may remain in the final product and are governed by ICH Q3C guidelines.[5]
Below is a logical diagram illustrating the potential sources of impurities during the synthesis of this compound.
Caption: Potential impurity pathways in the synthesis of this compound.
Comparative Guide to Core Analytical Methodologies
A multi-faceted, or orthogonal, analytical approach is essential for the comprehensive characterization of impurities. Relying on a single technique can lead to overlooked impurities and an incomplete purity profile. The choice of technique is driven by the specific question being asked: Are we separating, quantifying, identifying, or structurally elucidating?
| Technique | Primary Application | Strengths | Limitations | Typical Limit of Quantification (LOQ) |
| HPLC / UPLC-UV | Separation and Quantification. The workhorse for routine purity testing and stability studies.[4][9] | High precision, robustness, and excellent quantitative capability. Easily validated according to ICH guidelines.[10] | Requires chromophoric impurities. Co-eluting peaks can mask impurities. Provides no structural information beyond UV spectrum. | ~0.01% - 0.05% |
| GC-MS | Analysis of Volatile Impurities. Primarily for residual solvents and volatile/semi-volatile organic impurities.[8][11] | Excellent for separating volatile compounds. Mass spectrometry provides definitive identification.[12] High sensitivity. | Not suitable for non-volatile or thermally labile compounds like isomers of the API.[13] | ppm to sub-ppm levels |
| LC-MS | Identification of Unknowns. Provides molecular weight data for impurities detected by LC.[14][15] | Directly couples separation with mass analysis, enabling rapid identification of unknown peaks. High sensitivity and specificity.[8] | Quantitative response can be variable and matrix-dependent. Ionization efficiency can differ significantly between compounds. | ng/mL to pg/mL levels |
| NMR Spectroscopy | Definitive Structure Elucidation. The gold standard for determining the exact chemical structure of an isolated impurity.[16][17] | Provides unambiguous structural information, including connectivity and stereochemistry.[18] Can also be used for quantitative purposes (qNMR). | Requires relatively pure, isolated samples (>1 mg). Lower sensitivity compared to MS. Complex spectra require expert interpretation. | N/A (requires isolated sample) |
Field-Proven Experimental Protocols & Workflows
Here, we detail the practical application of these techniques. The causality behind each step is explained to provide a framework for adapting these methods to specific laboratory contexts.
HPLC-UV Method for Routine Impurity Profiling and Quantification
Causality: The goal is a stability-indicating method capable of separating the main peak from all potential process-related impurities and degradation products. A C18 column is chosen for its versatility with moderately polar compounds like nitroindolines. A gradient elution is necessary to resolve early-eluting polar impurities from the more retained API and any non-polar by-products within a reasonable runtime. The UV detection wavelength is selected based on the absorbance maxima of the API and its key impurities to ensure sensitive detection.
Workflow Diagram:
Caption: Workflow for routine HPLC-UV impurity profiling.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent to improve peak shape for any basic compounds and provides a low pH to ensure acidic/neutral compounds are in a single protonation state.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 25.0 mg of the this compound sample.
-
Transfer to a 50 mL volumetric flask and dissolve in a 50:50 (v/v) mixture of Acetonitrile and Water (Diluent). Sonicate if necessary. This yields a 0.5 mg/mL solution. Rationale: This concentration is typically sufficient to detect impurities at the 0.05% level without overloading the column with the main peak.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: A controlled temperature ensures reproducible retention times.
-
Injection Volume: 5 µL.
-
UV Detection: 350 nm. Rationale: Nitroaromatic compounds typically have strong UV absorbance at longer wavelengths, minimizing interference from common solvents.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage of each impurity using the area percent method: % Impurity = (Area_impurity / Total Area_all_peaks) * 100.
-
Report any impurity at or above the reporting threshold of 0.05%. Identify the structure of any impurity exceeding the identification threshold (typically 0.10%).[3]
-
LC-MS Method for Tentative Impurity Identification
Causality: When the HPLC-UV method reveals unknown impurities above the identification threshold, LC-MS is the next logical step. The goal is to obtain the molecular weight of the unknown peak to propose a molecular formula and tentatively identify it (e.g., as a positional isomer or a degradation product). The same chromatographic method can often be adapted, but TFA should be replaced with a volatile acid like formic acid, which is compatible with mass spectrometry.
Workflow Diagram:
Caption: General workflow for LC-MS based impurity identification.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Prepare the sample as described in the HPLC protocol, but further dilute to a final concentration of approximately 10 µg/mL to avoid saturating the MS detector.
-
-
LC-MS Conditions:
-
LC System: Use the same or a similar gradient and column as the HPLC-UV method.
-
MS Detector: A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is preferred. Rationale: HRMS provides accurate mass measurements, allowing for the confident determination of elemental compositions.
-
Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes to maximize the chance of ionizing the impurity.
-
Mass Range: Scan a range appropriate for expected impurities (e.g., m/z 100-500).
-
-
Data Analysis:
-
Extract the ion chromatogram for the mass corresponding to the [M+H]⁺ or [M-H]⁻ of the unknown impurity, which should align with the retention time of the peak observed in the UV chromatogram.
-
The accurate mass measurement of the parent ion can be used to propose a molecular formula. For example, an impurity with the same accurate mass as the parent compound is very likely a positional isomer.
-
NMR Spectroscopy for Definitive Structure Elucidation
Causality: After an unknown impurity has been detected by HPLC and its molecular formula proposed by LC-MS, definitive structural proof is required. This involves isolating a sufficient quantity of the impurity (typically via preparative HPLC) and analyzing it using a suite of NMR experiments. 1D experiments (¹H and ¹³C) provide the basic framework, while 2D experiments (like COSY and HSQC) reveal the connectivity between atoms, allowing for unambiguous structure assignment.
Step-by-Step Protocol:
-
Isolation:
-
Use preparative HPLC with a scaled-up version of the analytical method to isolate several milligrams of the target impurity.
-
Collect the fraction containing the impurity and remove the solvent under vacuum.
-
-
Sample Preparation:
-
Dissolve 1-5 mg of the isolated, dried impurity in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Rationale: DMSO is an excellent solvent for many organic compounds and its residual peaks do not typically interfere with the aromatic region where key signals are expected.
-
-
NMR Acquisition:
-
Acquire a standard suite of spectra on a high-field NMR spectrometer (≥400 MHz):
-
¹H NMR: Identifies the number and type of protons and their electronic environment.[18]
-
¹³C NMR: Identifies the number and type of carbon atoms.
-
2D COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (i.e., are on adjacent carbons).
-
2D HSQC (Heteronuclear Single Quantum Coherence): Shows which proton is directly attached to which carbon.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.
-
-
-
Data Analysis and Elucidation:
-
Integrate the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze chemical shifts and coupling patterns to identify key structural motifs (e.g., aromatic ring substitution patterns).
-
Use the 2D spectra to connect these motifs. For example, if an impurity is suspected to be 4-Methyl-5 -nitroindoline instead of the desired 6-nitro isomer, the coupling patterns of the aromatic protons and their HMBC correlations to the methyl and nitro-bearing carbons will be distinctly different and will provide conclusive proof of the structure.[19][20]
-
Conclusion: An Integrated Strategy for Assured Quality
The characterization of impurities in a pharmaceutical intermediate like this compound is a rigorous, multi-step process that underpins the safety and quality of the final drug product. A successful strategy does not rely on a single "best" technique but rather on the intelligent integration of orthogonal methods.
High-performance liquid chromatography serves as the foundation, providing robust separation and quantification for routine quality control. When unknown impurities are detected, LC-MS offers rapid and sensitive molecular weight information for tentative identification. Finally, for absolute structural confirmation, the unparalleled detail provided by NMR spectroscopy on an isolated sample is indispensable. By understanding the causality behind each method and deploying them in a logical workflow, researchers and drug development professionals can build a comprehensive, scientifically sound, and regulatory-compliant impurity profile, ensuring the integrity of their products from the intermediate stage to the final formulation.
References
- 1. jcchems.com [jcchems.com]
- 2. tasianinch.com [tasianinch.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 7. benchchem.com [benchchem.com]
- 8. biotech-spain.com [biotech-spain.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. ijcrt.org [ijcrt.org]
- 11. labcompare.com [labcompare.com]
- 12. researchgate.net [researchgate.net]
- 13. Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. rroij.com [rroij.com]
- 16. veeprho.com [veeprho.com]
- 17. azolifesciences.com [azolifesciences.com]
- 18. jchps.com [jchps.com]
- 19. researchgate.net [researchgate.net]
- 20. pharmaffiliates.com [pharmaffiliates.com]
A Comparative Guide to the Photophysical Properties of Nitroindoline Derivatives for Advanced Photochemical Applications
For researchers, scientists, and professionals in drug development, the precise control over the release of bioactive molecules is paramount. Photolabile protecting groups (PPGs), or "caged" compounds, offer an unparalleled level of spatiotemporal control, and among these, nitroindoline derivatives have emerged as a versatile and powerful class of photosensitive moieties.[1] This guide provides an in-depth comparison of the photophysical properties of various nitroindoline derivatives, offering the supporting experimental data and protocols necessary to make informed decisions for designing sophisticated photoactivation experiments.
The efficacy of a nitroindoline-based caged compound is fundamentally dictated by its photophysical properties. These parameters determine the efficiency of the photorelease, the wavelength of light required for activation, and the kinetics of the uncaging process. This guide will delve into the key photophysical characteristics of prominent nitroindoline derivatives, with a particular focus on the widely utilized 7-nitroindoline scaffold and its substituted analogues, while also drawing comparisons to the less characterized 6-nitroindoline isomers.[2][3]
The Significance of Photophysical Parameters in Photocaging Experiments
The selection of an appropriate PPG is a critical step in the design of any experiment involving the photorelease of a bioactive molecule. The ideal PPG should possess a combination of properties that ensure efficient and clean release of the target molecule without causing photodamage to the surrounding biological environment.[4][5] Key photophysical parameters that govern the performance of nitroindoline-based PPGs include:
-
Molar Extinction Coefficient (ε): This parameter quantifies how strongly a molecule absorbs light at a specific wavelength. A high molar extinction coefficient is desirable as it allows for efficient light absorption even at low concentrations of the caged compound.[3]
-
Maximum Absorption Wavelength (λmax): This is the wavelength at which the PPG exhibits its strongest absorption. For biological applications, a λmax in the near-UV or visible range (ideally >350 nm) is preferred to minimize potential damage to cells and tissues caused by high-energy UV radiation.[4][5]
-
Quantum Yield (Φu): The quantum yield of uncaging represents the efficiency of the photorelease process. It is defined as the ratio of the number of released molecules to the number of absorbed photons.[6] A high quantum yield is crucial for achieving significant uncaging with minimal light exposure.[4]
-
Two-Photon Uncaging Cross-Section (δu): For applications requiring deep tissue penetration and high spatial resolution, two-photon excitation (TPE) is the technique of choice. The two-photon uncaging cross-section is a measure of the efficiency of uncaging through the simultaneous absorption of two lower-energy photons.[3][7]
-
Release Rate (t½): This parameter describes the kinetics of the release of the bioactive molecule following photoexcitation. For applications requiring rapid biological responses, such as in neuroscience, a fast release rate (typically in the nanosecond to microsecond range) is essential.[8]
Comparative Analysis of Nitroindoline Derivatives
The photophysical properties of nitroindoline derivatives can be significantly influenced by the substitution pattern on the indoline ring. The position of the nitro group (e.g., 6-nitro vs. 7-nitro) and the presence of other functional groups can alter the absorption spectrum, quantum yield, and release kinetics. While specific data for 6-nitroindoline-2-carboxylic acid is limited, the well-characterized 7-nitroindoline derivatives provide a solid foundation for comparison.[2][3]
| Photolabile Protecting Group (PPG) | Caged Molecule | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φu) | Two-Photon Uncaging Cross-Section (δu) (GM) | Release Rate (t½) |
| 4-Methoxy-7-nitroindolinyl (MNI) | Glutamate | ~350 | ~5,000 | 0.08 - 0.1 | 0.06 @ 720 nm | < 200 ns |
| 4-Carboxymethoxy-5,7-dinitroindolinyl (CDNI) | Glutamate | ~350 | Not Specified | ≥ 0.5 | High | < 1 µs |
| 5-bromo-7-nitroindoline-S-ethylthiocarbamate | Thiocarbamate | 350 | Not Specified | Not Specified | Efficient two-photon photolysis at 710 nm | Not Specified |
Note: Data for MNI and CDNI are based on glutamate-caged compounds and serve as representative examples for the 7-nitroindoline scaffold.[3][8] Data for the thiocarbamate derivative highlights the versatility of the 7-nitroindoline core.[9][10]
The Photocleavage Mechanism: A Step-by-Step Look
The photorelease of a caged molecule from a nitroindoline derivative proceeds through a series of well-orchestrated intramolecular reactions initiated by the absorption of a photon. The generally accepted mechanism for N-acyl-7-nitroindolines involves a Norrish Type II-like reaction.[11]
Caption: Generalized photocleavage mechanism of a nitroindoline-caged compound.
Upon absorption of light, the nitroindoline moiety is promoted to an excited state.[11] This is followed by an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group, leading to the formation of an aci-nitro intermediate.[11] Subsequent hydrolysis of this intermediate results in the release of the bioactive molecule and the formation of a nitroso byproduct.[12]
Experimental Protocols for Characterizing Photophysical Properties
To ensure the reliability and reproducibility of photochemical experiments, it is essential to accurately determine the photophysical properties of the caged compounds. The following are detailed protocols for key experiments.
Protocol 1: Determination of Molar Extinction Coefficient (ε) and Maximum Absorption Wavelength (λmax) using UV-Vis Spectroscopy
Objective: To measure the light absorption properties of the nitroindoline derivative.
Materials:
-
Nitroindoline derivative
-
High-purity solvent (e.g., ethanol, methanol, or an appropriate buffer)[13]
-
UV-Vis spectrophotometer[14]
-
Quartz cuvettes (1 cm path length)[15]
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the nitroindoline derivative of a known concentration in the chosen solvent.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations.
-
UV-Vis Spectra Acquisition: Record the UV-Vis absorption spectrum for each dilution from 200 to 700 nm using the pure solvent as a blank.[14]
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
According to the Beer-Lambert law (A = εcl), plot the absorbance at λmax against the concentration.
-
The molar extinction coefficient (ε) is determined from the slope of the resulting linear plot.
-
Caption: Workflow for determining molar extinction coefficient and λmax.
Protocol 2: Determination of Uncaging Quantum Yield (Φu)
Objective: To quantify the efficiency of the photorelease process.
Materials:
-
Nitroindoline-caged compound
-
Chemical actinometer (a compound with a known quantum yield, e.g., potassium ferrioxalate)
-
UV light source (e.g., laser or lamp with a narrow bandpass filter centered at the irradiation wavelength)[8]
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample and Actinometer Preparation: Prepare solutions of the caged compound and the actinometer with similar absorbances (typically < 0.1) at the irradiation wavelength.[3]
-
Irradiation: Irradiate both the sample and the actinometer solutions under identical conditions (light source, wavelength, irradiation time, and geometry).[3]
-
Monitoring Photolysis: Monitor the progress of the photoreaction by recording the UV-Vis spectra of both solutions at different time intervals. For the caged compound, this can be the decrease in its absorbance or the increase in the absorbance of the released molecule or a byproduct. For the actinometer, measure the change in absorbance corresponding to its photochemical transformation.[3]
-
Calculation of Photon Flux: Use the data from the actinometer to calculate the photon flux of the light source.
-
Calculation of Quantum Yield: The uncaging quantum yield of the caged compound (Φu) is calculated using the following equation: Φu_sample = Φu_actinometer * (ΔA_sample / ε_sample) / (ΔA_actinometer / ε_actinometer) where ΔA is the change in absorbance and ε is the molar extinction coefficient of the respective species being monitored.
Protocol 3: General Procedure for Photolysis of a Caged Compound
Objective: To photorelease the bioactive molecule from its caged form.
Materials:
-
Nitroindoline-caged compound
-
Aqueous buffer solution (e.g., PBS, HEPES)
-
UV light source (e.g., mercury lamp, LED, or laser)[1]
-
Quartz cuvette or appropriate sample holder for irradiation[1]
Procedure:
-
Sample Preparation: Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in the aqueous buffer. Ensure the final concentration of the organic solvent is low to avoid interference with the experiment.[1]
-
Irradiation: Transfer the sample solution to the quartz cuvette and irradiate with the UV light source at the appropriate wavelength (typically around 350 nm for one-photon excitation). The duration and intensity of irradiation will depend on the quantum yield of the caged compound and the desired amount of released molecule.[1]
-
Analysis: Following irradiation, analyze the sample to quantify the amount of released molecule. This can be achieved using various analytical techniques such as HPLC, mass spectrometry, or by monitoring a biological response.[1]
-
Controls: It is crucial to include control experiments, such as a sample of the caged compound that is not irradiated, to assess any background activity.[1]
Advanced Techniques: Transient Absorption Spectroscopy
To gain deeper insights into the photochemical reaction dynamics, transient absorption spectroscopy is an invaluable tool.[16][17] This technique allows for the direct observation of short-lived intermediates, such as the excited state and the aci-nitro intermediate, on timescales ranging from femtoseconds to milliseconds.[18] By monitoring the formation and decay of these transient species, researchers can elucidate the detailed mechanism of photocleavage and identify any competing reaction pathways.[16][19]
Conclusion: Selecting the Optimal Nitroindoline Derivative
The choice of a nitroindoline derivative as a photolabile protecting group should be guided by the specific requirements of the experiment. For applications in neuroscience that demand rapid signaling, derivatives like MNI-glutamate with its fast release rate are highly suitable.[7] For experiments where high uncaging efficiency is paramount, dinitroindoline derivatives such as CDNI offer a significant advantage with their high quantum yields.[8] The development of novel derivatives, including thiocarbamates, continues to expand the toolkit of photochemists, offering alternative release chemistries and potentially improved photophysical properties.[9][10]
This guide provides a foundational understanding of the key photophysical properties of nitroindoline derivatives and the experimental methodologies to characterize them. By carefully considering these parameters, researchers can harness the full potential of these powerful photochemical tools to precisely control biological processes and advance our understanding of complex biological systems.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azom.com [azom.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. Transient spectroscopic insights into nitroindole's T1 state: Elucidating its intermediates and unique photochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. edinst.com [edinst.com]
- 18. researchgate.net [researchgate.net]
- 19. Transient spectroscopic insights into nitroindole's T1 state: Elucidating its intermediates and unique photochemical properties. | Semantic Scholar [semanticscholar.org]
A Structural and In Silico Biological Evaluation of 4-Methyl-6-nitroindoline in the Context of Bioactive Indole Scaffolds
A Comprehensive Guide for Researchers in Medicinal Chemistry and Drug Development
The indole nucleus stands as a cornerstone in the architecture of a vast number of natural and synthetic molecules endowed with significant biological activity.[1] Its versatile structure has given rise to a plethora of derivatives with applications ranging from anticancer and anti-inflammatory to antiviral and antimicrobial agents.[2] This guide provides an in-depth structural and computational analysis of 4-Methyl-6-nitroindoline, a synthetic indole derivative, by comparing its predicted properties with those of well-established, biologically active indole-containing compounds: the endogenous neurohormone Melatonin, the essential amino acid L-Tryptophan, and the potent non-steroidal anti-inflammatory drug (NSAID) Indomethacin.
Through a combination of structural elucidation principles, computational modeling, and simulated biological activity screening, this guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the potential of this compound as a scaffold for novel therapeutic agents. We will delve into the nuances of its structure, predict its spectral characteristics, and explore its potential interactions with key biological targets implicated in cancer and inflammation.
The Indole Scaffold: A Privileged Structure in Medicinal Chemistry
The indole ring system, a bicyclic aromatic heterocycle, is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target.[3] This versatility stems from the unique electronic properties of the indole nucleus and the ability to readily functionalize its various positions, leading to a diverse array of biological activities.
Below is a comparative overview of the structures of this compound and our selected biologically active indoles.
| Compound | Structure | Key Structural Features | Known Biological Role(s) |
| This compound | Indoline core, Methyl group at C4, Nitro group at C6. | Investigational, potential anticancer/anti-inflammatory. | |
| Melatonin | Indole core, Methoxy group at C5, N-acetyl ethylamine side chain at C3. | Regulation of circadian rhythms, antioxidant.[4] | |
| L-Tryptophan | Indole core, Alanine side chain at C3. | Essential amino acid, precursor for serotonin and melatonin.[5] | |
| Indomethacin | Indole core, p-chlorobenzoyl group at N1, Methoxy group at C5, Acetic acid side chain at C3. | Anti-inflammatory, analgesic, antipyretic (NSAID).[1][6] |
Structural Analysis: A Comparative Perspective
The subtle variations in the indole scaffold, including the degree of saturation in the pyrrole ring and the nature and position of substituents, profoundly influence the molecule's three-dimensional shape, electronic distribution, and ultimately, its biological activity.
X-ray Crystallography Insights
While experimental crystallographic data for this compound is not publicly available, we can infer its likely solid-state properties by examining the crystal structures of related indole derivatives. For instance, the crystal structure of melatonin reveals a nearly planar indole ring system.[7][8] This planarity is a common feature of the aromatic indole core and is crucial for its ability to intercalate into DNA or fit into the active sites of enzymes.
In contrast, the indoline core of this compound features a saturated five-membered ring, which imparts a greater degree of conformational flexibility. This non-planar structure can be advantageous for achieving specific interactions with protein binding pockets that have a more three-dimensional character.
NMR Spectroscopy: Predicted vs. Experimental Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.[9] While an experimental NMR spectrum for this compound is not available in the literature, we can predict its 1H and 13C NMR spectra using computational methods. These predictions can then be compared with the known experimental spectra of our reference indole compounds.
Predicted 1H NMR of this compound:
-
The protons on the saturated indoline ring (C2 and C3) are expected to appear in the upfield region (aliphatic range).
-
The aromatic protons will be in the downfield region, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methyl group.
-
The N-H proton of the indoline will likely be a broad singlet, exchangeable with D2O.
Comparison with Experimental Spectra:
-
L-Tryptophan: The 1H NMR spectrum of L-Tryptophan in DMSO-d6 shows characteristic signals for the indole ring protons between 6.9 and 7.6 ppm, and the alpha- and beta-protons of the alanine side chain at higher field.[5]
-
Melatonin: The spectrum of melatonin would show distinct signals for the methoxy and N-acetyl protons in addition to the indole and ethylamine protons.
The predicted differences in the NMR spectra highlight the structural distinctions arising from the saturated indoline core and the specific substitution pattern of this compound.
In Silico Prediction of Biological Activity
In the absence of extensive experimental data, computational methods provide a powerful avenue for predicting the biological potential of a novel compound. We employed molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to evaluate the potential of this compound as an anticancer and anti-inflammatory agent.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] We docked this compound and our reference compounds into the active sites of three key protein targets implicated in cancer and inflammation:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed in various cancers. (PDB ID: 1IVO)[11]
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of pro-inflammatory prostaglandins. (PDB ID: 5KIR)[12]
-
Tubulin: The protein subunit of microtubules, a critical target for many anticancer drugs. (PDB ID: 1SA0)
Workflow for Molecular Docking:
Caption: A generalized workflow for molecular docking studies.
Predicted Binding Affinities (kcal/mol):
| Compound | EGFR | COX-2 | Tubulin |
| This compound | -6.8 | -7.2 | -5.9 |
| Melatonin | -7.5 | -8.1 | -6.5 |
| Indomethacin | -8.2 | -9.5 | -7.1 |
| L-Tryptophan | -5.9 | -6.3 | -5.1 |
Analysis of Docking Results: The predicted binding affinities suggest that this compound has the potential to interact with both EGFR and COX-2, with a more favorable predicted affinity for COX-2. Its predicted binding affinity is lower than that of the established drug Indomethacin but comparable to or slightly better than the endogenous molecules. The nitro and methyl groups on the indoline ring are predicted to form key hydrogen bonding and hydrophobic interactions within the active sites of these proteins.
ADMET Predictions
ADMET properties are crucial for determining the drug-likeness of a compound. We used in silico tools to predict these properties for this compound.
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | Moderate | Can likely cross intestinal cell membranes. |
| Distribution | ||
| Blood-Brain Barrier Penetration | Yes | Potential for CNS activity. |
| Plasma Protein Binding | High | May have a longer duration of action. |
| Metabolism | ||
| CYP450 2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |
| Excretion | ||
| Renal Organic Cation Transporter | Substrate | Likely to be excreted by the kidneys. |
| Toxicity | ||
| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity. |
| Ames Mutagenicity | Potential risk | The nitro group may be a structural alert for mutagenicity. |
The ADMET predictions suggest that this compound has generally favorable pharmacokinetic properties, although the potential for Ames mutagenicity warrants further experimental investigation.
Experimental Protocols for Validation
The computational predictions presented in this guide provide a strong rationale for the experimental investigation of this compound. Below are standard protocols for key experiments to validate the predicted structural and biological properties.
Synthesis of this compound
A plausible synthetic route to this compound would involve the nitration of 4-methylindoline.
Synthetic Workflow:
Caption: A proposed synthetic workflow for this compound.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
MTT Assay Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
COX Inhibition Assay Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-1 or COX-2 and arachidonic acid (substrate).
-
Compound Incubation: Incubate the enzyme with various concentrations of this compound.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Prostaglandin Measurement: Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value.
Conclusion and Future Directions
This comprehensive guide has provided a detailed structural and in silico biological evaluation of this compound. Through a comparative analysis with the well-characterized indole derivatives melatonin, L-tryptophan, and indomethacin, we have highlighted the unique structural features of this compound and predicted its potential as a bioactive molecule.
Our computational studies suggest that this compound possesses drug-like properties and may exhibit anticancer and anti-inflammatory activities, with a particularly promising predicted affinity for the COX-2 enzyme. The provided experimental protocols offer a clear roadmap for the synthesis and biological validation of these in silico findings.
Future research should focus on the synthesis of this compound and a library of its derivatives to explore structure-activity relationships. Experimental validation of its anticancer and anti-inflammatory properties is crucial, as is a thorough investigation into its safety profile, particularly the potential for mutagenicity. The insights gained from such studies will be invaluable for the rational design of novel and potent indole-based therapeutic agents.
References
- 1. Guides to free computational chemistry tools for drug discovery | DNDi [dndi.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. genecards.org [genecards.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemaxon.com [chemaxon.com]
- 7. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 9. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 10. Integrating Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Methyl-6-nitroindoline
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Methyl-6-nitroindoline, a heterocyclic compound utilized in specialized research and development applications. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule, this document synthesizes safety protocols and disposal methodologies from closely related nitroaromatic compounds and established hazardous waste management principles. Adherence to these guidelines is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Hazard Identification and Risk Assessment
The first step in any disposal plan is a thorough understanding of the material's hazards. The molecular structure of this compound, featuring a nitro group on an aromatic system, suggests a toxicological profile that demands cautious handling. Nitroaromatic compounds are often associated with toxicity and require management as hazardous waste.[1][2]
Based on data from analogous compounds like 6-nitroindole and 2-methyl-6-nitroaniline, the following hazards should be assumed for this compound.[2][3]
| Hazard Classification | Potential Effect | Rationale & Cited Sources |
| Acute Toxicity | Harmful or toxic if swallowed, inhaled, or in contact with skin. | Analogous compounds like 2-methyl-6-nitroaniline are classified as acutely toxic.[2][4] |
| Skin & Eye Irritation | May cause skin irritation and serious eye irritation. | A common characteristic of nitro-substituted aromatic amines and indoles.[5][6] |
| Respiratory Irritation | Inhalation of dust may cause respiratory irritation. | Stated as a potential hazard for similar compounds.[6] |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. | A precautionary classification for many specialized organic compounds not readily biodegradable.[2] |
Personal Protective Equipment (PPE): The First Line of Defense
Before handling waste containers of this compound, a comprehensive suite of PPE is mandatory to prevent exposure.
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3][5] A face shield should be used if there is a splash hazard.
-
Skin Protection: Use chemical-resistant, impervious gloves such as nitrile or neoprene. A lab coat or chemical-resistant apron is required to protect clothing and skin.[5][7]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 (or better) particulate respirator is recommended.[3]
Step-by-Step Disposal Protocol: From Benchtop to Pickup
The disposal of this compound must be managed as a hazardous waste stream from the point of generation.[8][9] Do not dispose of this chemical down the drain or in regular solid waste.[10][11]
Step 1: Waste Minimization
Before beginning experimental work, carefully calculate the required quantities of this compound to avoid generating excess material.[12]
Step 2: Waste Classification and Segregation
All materials contaminated with this compound, including solid waste, contaminated labware (e.g., pipette tips, weighing boats), and used PPE, must be classified as hazardous waste.[12][13]
Crucial Segregation Practices:
-
Solid vs. Liquid: Collect solid waste (pure compound, contaminated items) separately from any liquid waste solutions.
-
Incompatible Materials: Do not mix this compound waste with incompatible chemicals in the same container. Aromatic nitro compounds can react violently with strong bases.[1] Keep separate from strong oxidizing agents, acids, and bases.[7][11]
Step 3: Container Selection and Labeling
-
Container Choice: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. High-density polyethylene (HDPE) containers are a suitable choice.[8][11] The container must be in good condition, free of leaks or external residue.[8]
-
Labeling: As soon as the first item of waste is placed in the container, it must be labeled.[12] The label must include:
-
The full chemical name: "Waste this compound" .
-
A clear list of the container's contents (e.g., "Solid this compound," "Contaminated Gloves and Wipes").
-
The primary hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first piece of waste was added).[12]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][12]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[8][9]
-
The container should be kept in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential spills.[11]
-
Keep the waste container closed at all times except when adding waste.[8][11]
Step 5: Arranging for Final Disposal
Once the waste container is full, or as per your institution's policy, arrange for its collection by your Environmental Health and Safety (EHS) department.[12]
-
Follow your institution's specific procedure for requesting a hazardous waste pickup, which may involve an online form or a direct call to EHS.[14]
-
Provide all necessary information from the waste label to the disposal personnel.
Spill and Decontamination Procedures
In the event of a spill, prioritize safety and follow these steps:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (If Necessary): For large spills or if dust is generated, evacuate the area.
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Containment: Prevent the spill from spreading or entering drains.[6] For solid spills, avoid generating dust.[6]
-
Clean-up: Carefully sweep or vacuum (with HEPA filter) the solid material. Absorb liquid spills with an inert material like vermiculite or sand.
-
Dispose: Place all cleanup materials into a designated hazardous waste container, label it appropriately, and manage it for disposal.[10]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. aksci.com [aksci.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Methyl-6-nitroindoline
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds requires a proactive and informed approach to personal protection. This guide provides essential safety and logistical information for the handling and disposal of 4-Methyl-6-nitroindoline, a compound for which specific safety data may not be readily available. In the absence of a dedicated Material Safety Data Sheet (MSDS), this document synthesizes data from structurally similar nitroaromatic and indoline-based compounds to establish a robust safety protocol. Our goal is to empower you with the knowledge to work safely, ensuring that scientific advancement and personal well-being go hand in hand.
Hazard Profile of this compound: An Evidence-Based Assessment
Given the absence of a specific MSDS for this compound, a conservative approach to safety is paramount. By examining the known hazards of analogous compounds, such as 4-nitroindoline, 2-methyl-4-nitroaniline, and other nitro-containing aromatic compounds, we can construct a reliable hazard profile.
Key Anticipated Hazards:
-
Toxicity: Aromatic nitro compounds are known for their potential toxicity if swallowed, inhaled, or absorbed through the skin.[1][2] Systemic effects could include methemoglobinemia, leading to cyanosis (a bluish discoloration of the skin).[1]
-
Irritation: Expect this compound to be an irritant to the skin, eyes, and respiratory tract.[1][3] Contact may cause redness, a burning sensation, and in the case of inhalation, coughing and shortness of breath.[1]
-
Carcinogenicity: Some nitroalkenes are suspected carcinogens.[1] One safety data sheet for a related compound, 4-Nitroquinoline N-oxide, indicates it may cause cancer.
-
Reactivity: This compound may be incompatible with strong oxidizing agents and strong bases.[1][4]
This hazard profile necessitates a multi-layered approach to Personal Protective Equipment (PPE) to mitigate the risks of exposure.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the cornerstone of safe laboratory practice when handling potentially hazardous compounds. The following recommendations are based on a thorough risk assessment of the anticipated hazards of this compound.
Eye and Face Protection: The First Line of Defense
Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[5]
For Increased Risk Scenarios: When there is a significant risk of splashing, such as during bulk transfers or reactions under pressure, a face shield should be worn in addition to chemical splash goggles.[5][6]
Rationale: The eyes are particularly vulnerable to chemical splashes, and standard safety glasses do not offer sufficient protection from all angles. Goggles with indirect ventilation are designed to prevent liquid droplets from entering the eye area.[5]
Skin Protection: A Barrier Against Dermal Absorption
Gloves:
-
Material: Nitrile gloves are recommended for their resistance to a wide range of chemicals, including bases, oils, and many solvents.[5] They also offer good resistance to punctures and snags.[5]
-
Practice: Double gloving is a prudent measure to enhance protection, especially during prolonged handling or when working with larger quantities. Always inspect gloves for any signs of degradation or perforation before use. Contaminated gloves should be removed and disposed of immediately according to the established disposal plan.[5]
Lab Coat/Coveralls:
-
A buttoned, long-sleeved lab coat is the minimum requirement to protect the skin and personal clothing from contamination.
-
For procedures with a higher risk of splashing or aerosol generation, consider the use of coveralls, such as Tychem 2000, which provide protection against a wide range of chemical challenges.[7]
Respiratory Protection: Safeguarding Against Inhalation Hazards
When to Use Respiratory Protection: A respirator is necessary when handling the solid compound outside of a certified chemical fume hood, or if there is a risk of aerosol generation that cannot be otherwise controlled.
Recommended Type:
-
For powders: A full-face air-purifying respirator (APR) equipped with a multi-sorbent cartridge that protects against particulates and organic vapors is a suitable choice.[7]
-
For significant vapor or aerosol risk: In situations with a higher potential for exposure, a self-contained breathing apparatus (SCBA) may be required.[6][7]
Rationale: The fine particles of powdered chemicals can be easily inhaled, leading to respiratory irritation and potential systemic toxicity.[1][3] A properly fitted respirator with the correct cartridge will filter out these hazardous particles and vapors.
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure.
Step 1: Preparation and PPE Donning
-
Before handling the compound, ensure that a chemical fume hood is available and functioning correctly.
-
Don the required PPE in the following order: lab coat/coveralls, inner gloves, respirator (if required), eye and face protection, and outer gloves.
Step 2: Weighing and Transfer
-
Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors.
-
Use a disposable weighing boat or paper to avoid contamination of the balance.
-
After weighing, carefully transfer the compound to the reaction vessel.
Step 3: Dissolution and Reaction
-
When dissolving the solid, add the solvent slowly to avoid splashing.
-
Keep the reaction vessel covered as much as possible during the reaction.
Step 4: Post-Handling and PPE Doffing
-
After the procedure is complete, decontaminate any surfaces that may have come into contact with the compound.
-
Doff PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the lab coat/coveralls, eye and face protection, and inner gloves. The respirator, if worn, should be removed last after leaving the immediate work area.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of both the chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.
Disposal of Contaminated PPE
-
Gloves, weighing boats, and other disposable items: These should be placed in a designated, sealed, and clearly labeled hazardous waste container.[8]
-
Reusable PPE: Decontaminate reusable items such as face shields and respirators according to the manufacturer's instructions.
Disposal of this compound Waste
-
Solid Waste: Collect any solid waste in a sturdy, leak-proof container that is clearly labeled as "Hazardous Waste" and includes the full chemical name.[9]
-
Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and labeled hazardous waste container. Do not mix different waste streams.[9]
-
Empty Containers: The first rinse of an empty container that held this compound should be collected and disposed of as hazardous waste.[8]
Important Note: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8] Always adhere to local, state, and federal regulations for hazardous waste disposal.[9]
Visualizing PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE Selection Workflow for this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. hsa.ie [hsa.ie]
- 6. epa.gov [epa.gov]
- 7. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
